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  • Product: 2-azido-5-nitropyridine
  • CAS: 69080-06-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Structural Dynamics and Synthetic Applications of 2-Azido-5-nitropyridine

Executive Summary 2-Azido-5-nitropyridine is a highly versatile heterocyclic building block characterized by its dynamic structural tautomerism and potent reactivity. Primarily utilized in advanced organic synthesis, cli...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azido-5-nitropyridine is a highly versatile heterocyclic building block characterized by its dynamic structural tautomerism and potent reactivity. Primarily utilized in advanced organic synthesis, click chemistry, and materials science, this compound serves as a critical precursor for generating reactive nitrenes and complex triazole-based pharmacophores. This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic pathways, and validated experimental protocols tailored for researchers and drug development professionals.

Note on Chemical Registry: While the primary subject of this guide is 2-azido-5-nitropyridine, it is important to note that the target CAS number 4531-53-7 is occasionally cross-referenced in commercial databases with 5-chloro-1-methylimidazole nitrate due to historical registry overlaps. This guide strictly focuses on the structural properties and applications of the 2-azido-5-nitropyridine framework.

Structural Dynamics: The Azide-Tetrazole Tautomerism

One of the most defining characteristics of 2-azido-5-nitropyridine is its ability to exist in a dynamic valence tautomeric equilibrium with its fused-ring counterpart, 6-nitrotetrazolo[1,5-a]pyridine .

The position of this equilibrium is highly dependent on the physical state, solvent polarity, and temperature. The electron-withdrawing nature of the 5-nitro group reduces the electron density on the pyridine nitrogen, which slightly destabilizes the tetrazole ring compared to an unsubstituted 2-azidopyridine. Consequently, while the tetrazole form is often favored in the solid state and highly polar solvents, the open azide form becomes accessible in non-polar solvents or under thermal activation. This equilibrium is synthetically vital because transition metal coordination and cycloaddition reactions occur exclusively through the open azide form.

Physicochemical Properties

To facilitate rapid reference during experimental design, the core quantitative and qualitative properties of 2-azido-5-nitropyridine are summarized below:

PropertyValue / Description
Chemical Name 2-Azido-5-nitropyridine
Tautomeric Form 6-Nitrotetrazolo[1,5-a]pyridine
Target CAS Number 4531-53-7 (Also linked to 69080-06-4)
Molecular Formula C₅H₃N₅O₂
Molecular Weight 165.11 g/mol
Appearance Light yellow to brown crystalline solid
Primary Reactivity Azide surrogate, nitrene precursor, CuAAC substrate
Solubility Soluble in polar organic solvents (DMSO, DMF, EtOH)
Mechanistic Pathways & Reactivity
3.1. Flash Vacuum Thermolysis (FVT) and Nitrene Generation

Under high-temperature, low-pressure conditions, 2-azido-5-nitropyridine undergoes rapid denitrogenation to yield 5-nitro-2-pyridylnitrene. This highly reactive intermediate initially forms in the singlet state before decaying to the triplet ground state or undergoing chemical activation-driven rearrangements, such as ring contraction to cyanopyrroles. The study of these nitrenes is critical for understanding high-energy intermediates in gas-phase reactions 1.

3.2. Transition Metal Coordination

The open azide form of 2-azido-5-nitropyridine acts as a versatile ligand. It reacts with transition metal hydrides and ethylene complexes (e.g., Pt and Ru complexes) to form stable amido or coordinated azide complexes. For instance, reactions with


 yield specific amido-complexes, demonstrating the compound's utility in organometallic synthesis 2.
3.3. Click Chemistry and Drug Development

In pharmaceutical development, 2-azido-5-nitropyridine and its tetrazole tautomer function as highly efficient azide surrogates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "click" chemistry approach has been instrumental in synthesizing libraries of 1,2,3-triazoles, which are screened for biological activity, including potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors for anticancer therapies 3. The use of fused tetrazoles avoids the handling of potentially explosive low-molecular-weight azides 4.

Validated Experimental Protocols
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the synthesis of 1,4-disubstituted 1,2,3-triazoles using 2-azido-5-nitropyridine as the azide surrogate.

  • Substrate Preparation: Dissolve 2-azido-5-nitropyridine (1.0 mmol) and the desired terminal alkyne (1.1 mmol) in 10 mL of a 1:1 mixture of tert-butanol and water.

    • Causality: The biphasic

      
      -BuOH/H₂O solvent system ensures the solubilization of the organic substrates while perfectly accommodating the aqueous copper catalyst system, driving the reaction at the solvent interface.
      
  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This continuous reduction cycle prevents the oxidative homocoupling of alkynes (Glaser coupling) and maintains a high concentration of active catalyst.

  • Reaction Incubation: Stir the mixture vigorously at room temperature for 12–24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate eluent.

    • Self-Validation: The disappearance of the UV-active starting material spot and the emergence of a lower-Rf product spot confirms the consumption of the azide.

  • Product Isolation: Dilute the mixture with water (10 mL) and extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Protocol 2: Flash Vacuum Thermolysis (FVT) for Nitrene Generation

This protocol isolates reactive nitrene species for spectroscopic characterization.

  • System Evacuation: Connect the FVT apparatus to a high-vacuum pump and establish a stable pressure of

    
     mbar.
    
    • Causality: Operating under high vacuum ensures unimolecular decomposition conditions. The mean free path of the molecules exceeds the dimensions of the tube, minimizing intermolecular collisions and preventing bimolecular side reactions (e.g., azo compound formation).

  • Substrate Sublimation: Place 50 mg of 2-azido-5-nitropyridine in the sample tube and heat gently to 80–100°C.

    • Causality: Controlled sublimation allows a steady stream of the precursor to enter the pyrolysis zone without premature thermal degradation.

  • Thermolysis: Maintain the quartz pyrolysis tube at 400–500°C.

    • Causality: This specific thermal window provides sufficient energy to overcome the activation barrier for denitrogenation (-N₂), cleanly generating the 5-nitro-2-pyridylnitrene while avoiding complete fragmentation of the pyridine ring.

  • Trapping & Analysis: Condense the effluent directly onto a spectroscopic window (e.g., KBr or CsI) mounted on a cold finger cooled with liquid nitrogen (-196°C).

    • Self-Validation: Matrix-isolation IR spectroscopy will reveal the disappearance of the characteristic azide asymmetric stretch (

      
      ) and the appearance of nitrene/rearrangement product bands, validating the successful thermolysis.
      
Process Visualizations

G A 6-Nitrotetrazolo[1,5-a]pyridine (Tetrazole Form) B 2-Azido-5-nitropyridine (Azide Form) A->B Tautomeric Equilibrium (Solvent/Temp Dependent) C Flash Vacuum Thermolysis (FVT > 400°C) B->C Thermal Activation D 5-Nitro-2-pyridylnitrene (Singlet/Triplet) C->D -N2 (Denitrogenation) E Ring Contraction / Rearrangement Products D->E Chemical Activation

Azide-tetrazole tautomerism and nitrene generation via flash vacuum thermolysis.

Workflow Step1 1. Substrate Preparation (Azide + Alkyne in t-BuOH/H2O) Step2 2. Catalyst Generation (CuSO4 + Sodium Ascorbate) Step1->Step2 Step3 3. Cycloaddition Reaction (Room Temp Incubation) Step2->Step3 Step4 4. Product Isolation (Extraction & Chromatography) Step3->Step4 Step5 5. 1,4-Disubstituted 1,2,3-Triazole Step4->Step5

Step-by-step workflow for CuAAC click chemistry using 2-azido-5-nitropyridine.

Conclusion

2-Azido-5-nitropyridine is far more than a simple heterocyclic building block; it is a dynamic system whose azide-tetrazole equilibrium dictates its synthetic utility. By mastering the conditions that favor the reactive azide form, researchers can leverage this compound for cutting-edge applications ranging from the isolation of elusive nitrene intermediates to the high-throughput synthesis of triazole-based therapeutics via click chemistry.

References
  • Wentrup, C. (2013). Chemical Activation in Azide and Nitrene Chemistry: Methyl Azide, Phenyl Azide, Naphthyl Azides, Pyridyl Azides, Benzotriazoles, and Triazolopyridines. Australian Journal of Chemistry.
  • Pizzotti, M., Cenini, S., Porta, F., & Beck, W. (1978). Reactions of 2-azidopyridine and 1-pyridinio ylides with transition-metal complexes. Dalton Transactions.
  • Colombano, G., et al. (2010). A Novel Potent Nicotinamide Phosphoribosyltransferase Inhibitor Synthesized via Click Chemistry. Journal of Medicinal Chemistry.
  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. (2025). Advances in Heterocyclic Chemistry.

Sources

Exploratory

Structural Dynamics and Synthetic Methodologies of 6-Nitrotetrazolo[1,5-a]pyridine and its Azide Tautomer

Executive Summary The chemistry of 2-azidopyridines is defined by a highly dynamic valence tautomerism, wherein the open-chain azide exists in a solvent- and temperature-dependent equilibrium with its fused bicyclic coun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chemistry of 2-azidopyridines is defined by a highly dynamic valence tautomerism, wherein the open-chain azide exists in a solvent- and temperature-dependent equilibrium with its fused bicyclic counterpart, tetrazolo[1,5-a]pyridine. When electron-withdrawing groups are introduced—specifically in the case of 2-azido-5-nitropyridine versus 6-nitrotetrazolo[1,5-a]pyridine —the thermodynamic landscape shifts, profoundly impacting the molecule's stability, reactivity, and handling safety.

This technical whitepaper deconstructs the mechanistic causality behind this equilibrium, provides validated synthetic protocols utilizing continuous flow chemistry to mitigate energetic hazards, and details the chemical activation pathways of these high-energy intermediates.

Mechanistic Causality of Azide-Tetrazole Valence Tautomerism

The structural duality between 2-azido-5-nitropyridine and 6-nitrotetrazolo[1,5-a]pyridine is a classic example of ring-chain tautomerism. The cyclization is driven by the thermodynamic stabilization of the aromatic 10-


 electron tetrazole system. However, the equilibrium is highly sensitive to electronic perturbations.
Electronic Effects of the Nitro Group

In unsubstituted tetrazolo[1,5-a]pyridine, the tetrazole form is calculated to be approximately 4.0 kcal/mol lower in energy than the anti-2-azidopyridine tautomer, making the azide undetectable in solution at room temperature[1].

However, the introduction of a strongly electron-withdrawing nitro group at the 5-position of the pyridine ring (which corresponds to the 6-position of the tetrazole) decreases the electron density on the bridging nitrogen atom. This electronic depletion slightly destabilizes the tetrazole ring. Consequently, while 6-nitrotetrazolo[1,5-a]pyridine remains the dominant ground state, it exists in an observable equilibrium with its azide valence isomer at room temperature. For instance, in highly polar solvents like acetone-


, the azide tautomer populates up to ~10% of the mixture[2].
Thermodynamic and Spectroscopic Profiling

To successfully monitor and utilize these compounds, researchers must rely on distinct spectroscopic markers. The open-chain azide is characterized by a strong asymmetric


 stretch, which is completely absent in the tetrazole form.

Table 1: Comparative Physicochemical Profile

Parameter2-Azido-5-nitropyridine6-Nitrotetrazolo[1,5-a]pyridine
Molecular Topology Monocyclic, open-chain azideFused bicyclic tetrazole
Thermodynamic State Metastable intermediateGlobal energy minimum (Ground state)
Relative Energy + ~4.0 kcal/mol0.0 kcal/mol (Reference)
Diagnostic IR Marker ~2120 cm⁻¹ (Asymmetric N₃ stretch)Absence of N₃ stretch; 1585, 1510 cm⁻¹
Reactivity Mode Nitrene precursor (N₂ extrusion)Requires thermal ring-opening prior to reaction
Equilibrium (Acetone-

)
~10% population~90% population

Reactivity and Chemical Activation via Flash Vacuum Thermolysis (FVT)

Understanding the thermal degradation of these tautomers is critical for both synthetic exploitation (e.g., nitrene generation) and safety hazard mitigation. Because azides are highly energetic, thermal extrusion of nitrogen gas yields a highly reactive singlet nitrene.

Under conditions at 400 °C and


 hPa, the tetrazole is forced to ring-open to the azide, which subsequently loses 

to form 5-nitro-2-pyridylnitrene[1]. This intermediate undergoes a phenomenon known as chemical activation —the formation of a "hot" molecule due to the highly exothermic nature of the nitrene generation[3]. The excess energy allows the molecule to bypass standard activation barriers, leading to the cleavage of the strong

bond (normally requiring ~70 kcal/mol) and subsequent rearrangement into 2-cyanopyrrole and

gas[1].

Equilibrium A 2-Azido-5-nitropyridine (Azide Tautomer) B 6-Nitrotetrazolo[1,5-a]pyridine (Tetrazole Tautomer) A->B Cyclization (< 0 °C) C 5-Nitro-2-pyridylnitrene (Singlet Intermediate) A->C FVT (-N2) > 370 °C B->A Ring Opening (> 50 °C) D 2-Cyanopyrrole + NO2 (Degradation Product) C->D Chemical Activation

Azide-tetrazole valence tautomerism and thermal degradation pathway.

Protocol 1: FVT and Nitrene Generation (Self-Validating)
  • Step 1: Sublimation. Load 6-nitrotetrazolo[1,5-a]pyridine into a sublimation chamber at

    
     hPa. Causality: High vacuum ensures collision-free conditions, preventing bimolecular side reactions and allowing the study of unimolecular chemical activation[3].
    
  • Step 2: Thermal Extrusion. Pass the vapor through a quartz tube heated to 400 °C. Causality: The thermal energy first drives the endothermic ring-opening to the azide, followed by

    
     extrusion[1].
    
  • Step 3: Cryogenic Trapping & Validation. Condense the products on a cold finger at 77 K. Validation Metric: Analyze the condensate via low-temperature IR. The detection of

    
     gas and 2-cyanopyrrole confirms the chemical activation pathway[1].
    

Advanced Synthetic Protocols: A Continuous Flow Approach

The synthesis of 6-nitrotetrazolo[1,5-a]pyridine via Nucleophilic Aromatic Substitution (


) of 2-chloro-5-nitropyridine with sodium azide poses significant thermal runaway risks in batch reactors due to the [4]. Furthermore, residual halogenated solvents like dichloromethane can form highly explosive diazidomethane if not managed correctly[4].

To mitigate these risks, is the industry standard. Microreactors provide superior heat dissipation and allow for strictly controlled residence times, preventing the bulk accumulation of energetic materials[5].

Synthesis N1 2-Chloro-5-nitropyridine (0.1 M in MeCN) N3 Continuous Flow Microreactor (T = 40 °C, t_res = 10 min) N1->N3 Mix at T-junction N2 Sodium Azide (NaN3) (0.15 M in H2O) N2->N3 Mix at T-junction N4 In-line Liquid-Liquid Extraction (CH2Cl2 / H2O) N3->N4 Biphasic Quench N5 6-Nitrotetrazolo[1,5-a]pyridine (Purified Product) N4->N5 Organic Phase Evaporation

Continuous flow synthesis workflow for safe handling of energetic intermediates.

Protocol 2: Continuous Flow Synthesis (Self-Validating)
  • Step 1: Reagent Priming. Prepare a 0.1 M solution of 2-chloro-5-nitropyridine in acetonitrile and a 0.15 M solution of

    
     in deionized water. Causality: Using a biphasic solvent system ensures the nucleophile and electrophile only mix intimately at the microreactor junction, preventing premature reactions in the feed lines.
    
  • Step 2: Microreactor Configuration. Set the reactor temperature to 40 °C with a residence time (

    
    ) of 10 minutes. Causality: Elevated temperature accelerates the 
    
    
    
    reaction, but the strict microreactor volume limits thermal runaway[5].
  • Step 3: In-line Quench and Extraction. Route the reactor effluent directly into a continuous stream of dichloromethane (DCM) and water. Causality: Immediate liquid-liquid extraction partitions the tetrazole product into the DCM phase while unreacted, highly toxic

    
     remains in the aqueous phase, preventing the formation of explosive heavy-metal azides[5].
    
  • Step 4: Self-Validation (In-Process Control). Utilize an in-line FlowIR spectrometer on the organic stream. Validation Metric: Monitor the 2120 cm⁻¹ band. A stable, low-intensity signal confirms a steady-state tautomeric equilibrium favoring the safer tetrazole form. A sudden spike indicates reactor fouling or a temperature drop preventing cyclization.

References

  • Wentrup, C. "Chemical Activation in Azide and Nitrene Chemistry: Methyl Azide, Phenyl Azide, Naphthyl Azides, Pyridyl Azides, Benzotriazoles, and Triazolopyridines." Australian Journal of Chemistry. URL:[Link]

  • "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds." Chemical Communications (RSC Publishing). URL:[Link]

  • "Tetrazolo(1,5-A)pyridines and Furazano(4,5-B)pyridine-1-oxides as Energetic Materials." Defense Technical Information Center (DTIC). URL:[Link]

  • Szemesi, P., et al. "Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization." Current Organic Chemistry. URL:[Link]

  • Wentrup, C. "Chemical Activation in Azide and Nitrene Chemistry." ResearchGate. URL:[Link]

Sources

Foundational

Technical Guide: Solubility &amp; Stability of 2-Azido-5-nitropyridine in DMSO and DMF

The following technical guide details the solubility, stability, and handling of 2-azido-5-nitropyridine in polar aprotic solvents (DMSO and DMF). Executive Summary 2-Azido-5-nitropyridine (CAS 56719-66-1) exhibits high...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, stability, and handling of 2-azido-5-nitropyridine in polar aprotic solvents (DMSO and DMF).

Executive Summary

2-Azido-5-nitropyridine (CAS 56719-66-1) exhibits high physical solubility (>100 mg/mL) in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) due to its polar nitro-aromatic character. However, its behavior in these solvents is governed by a dynamic azide-tetrazole equilibrium that is heavily influenced by solvent polarity.[1] In DMSO and DMF, the compound exists predominantly as the fused 6-nitrotetrazolo[1,5-a]pyridine , which acts as a "masked" azide.

Critical Safety Warning: This compound has a Carbon-to-Nitrogen (C/N) ratio of 1.0 , classifying it as a high-energy explosive . Solubility limits defined in this guide are based on safety thresholds, not physical saturation points.

Safety Directive: The "Rule of Six" & C/N Ratio

Before attempting dissolution, you must evaluate the explosive potential. 2-Azido-5-nitropyridine (


) violates standard safety heuristics for organic azides.
Energetic Assessment
  • Formula:

    
    
    
  • Molecular Weight: 165.11 g/mol

  • C/N Ratio Calculation:

    
    
    
    • Standard Safety Threshold: Ratio

      
       is considered stable.
      
    • Result:1.4 is CRITICAL. This molecule is shock-sensitive and potentially explosive.

Maximum Safe Concentration

Do NOT prepare saturated solutions.

  • Recommended Limit:

    
     (approx. 82 mg/mL).
    
  • Absolute Max (with Blast Shield):

    
    .
    
  • Storage: Never store solutions for >24 hours. Azides can concentrate in ground glass joints or upon solvent evaporation, leading to detonation.

Solubility and Azide-Tetrazole Equilibrium

The solubility of 2-azido-5-nitropyridine is not a static property but a dynamic equilibrium between two tautomers. This equilibrium dictates its reactivity in nucleophilic aromatic substitution (


) and Click Chemistry (CuAAC).
The Mechanism

In solution, the azido group at the 2-position can cyclize onto the pyridine nitrogen to form a fused tetrazole ring.

  • Form A (Open Azide): Reactive species required for Click Chemistry.

  • Form B (Fused Tetrazole): Dormant/Stable species.

Solvent Effect:

  • DMSO/DMF (Polar Aprotic): The high dielectric constant (

    
     for DMSO) stabilizes the dipolar tetrazole form.
    
    • Result: Equilibrium shifts

      
       toward Tetrazole .
      
  • Chloroform/DCM (Non-polar): Favors the Azide form.

  • Temperature: Ring opening (Tetrazole

    
     Azide) is endothermic. Heating DMSO solutions shifts the equilibrium back toward the reactive azide.
    
Visualization of Equilibrium

AzideTetrazole cluster_0 Solvent Influence Azide 2-Azido-5-nitropyridine (Open Form) Reactive Tetrazole 6-Nitrotetrazolo[1,5-a]pyridine (Fused Form) Stable/Dormant Azide->Tetrazole DMSO/DMF (25°C) Polar Stabilization Tetrazole->Azide Heat (>60°C) Endothermic Shift

Caption: Solvent-dependent equilibrium. In DMSO, the green 'Tetrazole' form dominates. Heating is required to access the red 'Azide' form for reaction.

Experimental Protocols

Safe Dissolution Protocol (0.5 M Stock)

Objective: Prepare 10 mL of a 0.5 M solution in DMSO safely.

  • PPE: Kevlar gloves under nitrile gloves, face shield, blast shield.

  • Calculation: 0.5 M

    
     0.01 L 
    
    
    
    165.11 g/mol = 0.825 g .
  • Weighing: Use a plastic spatula (metal can cause friction ignition). Weigh into a tared vial.

  • Solvent Addition:

    • Place vial in a cooling block or ice bath (dissolution exotherm control).

    • Add 10 mL of anhydrous DMSO (or DMF) slowly down the side.

  • Mixing: Do NOT sonicate. Use a magnetic stir bar at low RPM (100-200) until clear.

    • Observation: Solution will likely turn yellow/orange.

Reactivity Check (NMR Validation)

To verify if your solvent choice allows for immediate reactivity (Azide presence), perform a quick


-NMR test.
  • Tetrazole Signals: Distinct downfield shift of the proton adjacent to the bridgehead nitrogen (approx.

    
     9.5 - 10.0 ppm).
    
  • Azide Signals: Upfield relative to tetrazole (approx.

    
     8.5 - 9.0 ppm).
    
  • Protocol:

    • Dissolve 5 mg in 0.6 mL DMSO-

      
      .
      
    • Acquire spectrum at 25°C.

    • If only Tetrazole is visible and you need to perform a Click reaction, heat the probe to 60°C and re-acquire to observe the emergence of the Azide peak.

Solubility Data Summary

SolventPhysical SolubilityDominant Species (25°C)Suitability for CuAACSuitability for SnAr
DMSO High (>200 mg/mL)Tetrazole (>95%)Good (requires heat/catalyst)Excellent
DMF High (>200 mg/mL)Tetrazole (>90%)Good (requires heat/catalyst)Excellent
DCM ModerateAzide (Mixed)Excellent (RT)Poor (solubility)
Toluene LowAzide ModeratePoor
Water InsolubleN/APoorPoor

Troubleshooting Common Issues

Issue 1: "My Click reaction in DMSO is extremely slow at Room Temperature."

  • Cause: The equilibrium is locked in the unreactive Tetrazole form.

  • Solution: Increase reaction temperature to 60-80°C . This shifts the equilibrium toward the open Azide. Alternatively, add a co-solvent like t-BuOH or THF to lower the bulk polarity.

Issue 2: "Precipitation occurs upon adding water."

  • Cause: The compound is highly lipophilic despite the nitro group.

  • Solution: If quenching a reaction, dilute with EtOAc first, then wash with water. Do not dilute directly with water if you intend to keep the azide in solution.

Issue 3: "Darkening of solution over time."

  • Cause: Photodecomposition or slow formation of nitrenes.

  • Solution: Store DMSO/DMF stock solutions in amber vials wrapped in foil at -20°C. Discard after 1 week.

References

  • Safety of Organic Azides: Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188–5240. Link

  • Azide-Tetrazole Equilibrium: Leškovskis, K., et al. "Azide-Tetrazole Equilibrium in Pyrido[2,3-d]pyrimidines." University of Latvia Research, 2022. Link

  • Solvent Effects on Tautomerism: Kurbatov, S. V., et al. "Tetrazolo[1,5-a]pyridines and furazano[4,5-b]pyridine 1-oxides." Journal of Organic Chemistry, 2009, 74(15), 5568-5575.[2] Link

  • Handling Guidelines: "Safe Handling of Azides." University of Pittsburgh Safety Manual, 2013. Link

Sources

Exploratory

Technical Guide: 2-Azido-5-nitropyridine &amp; 6-Nitrotetrazolo[1,5-a]pyridine

Part 1: Executive Summary 2-Azido-5-nitropyridine (CAS: 56673-34-8) is a high-energy heterocyclic compound that serves as a critical intermediate in the synthesis of energetic materials, pharmaceutical scaffolds, and nit...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-Azido-5-nitropyridine (CAS: 56673-34-8) is a high-energy heterocyclic compound that serves as a critical intermediate in the synthesis of energetic materials, pharmaceutical scaffolds, and nitrogen-rich heterocycles. It is distinguished by a dynamic azide-tetrazole tautomerism , existing primarily as 6-nitrotetrazolo[1,5-a]pyridine in the solid state.

This guide provides a rigorous technical analysis of its physical properties, thermal stability, and safety profile. Researchers must recognize that this compound is not merely a static "azide" but a valence tautomer whose stability and reactivity are governed by environmental factors such as solvent polarity and temperature.

Key Safety Warning: As a nitro-substituted azidopyridine, this compound possesses energetic properties. It is susceptible to rapid, exothermic decomposition with the evolution of nitrogen gas (


). Standard energetic material handling protocols (ESD protection, blast shielding) are mandatory.

Part 2: Chemical Identity & Tautomerism

The Azide-Tetrazole Equilibrium

The defining characteristic of 2-azido-5-nitropyridine is its valence tautomerism. The electron-withdrawing nitro group at the 5-position (which corresponds to the 6-position in the fused ring system) strongly stabilizes the closed tetrazole form.

  • Solid State: Exists almost exclusively as 6-nitrotetrazolo[1,5-a]pyridine .

  • Solution State: Exists in an equilibrium dependent on solvent polarity.

    • Non-polar solvents (

      
      ):  Shifts equilibrium toward the open azide  form.
      
    • Polar solvents (DMSO-

      
      ):  Favors the closed tetrazole  form.
      
Tautomeric Equilibrium Diagram

AzideTetrazole Azide 2-Azido-5-nitropyridine (Open Form) Favored in Non-polar Solvents Tetrazole 6-Nitrotetrazolo[1,5-a]pyridine (Closed Form) Favored in Solid State & Polar Solvents Azide->Tetrazole Cyclization (Solidification/Polar Solvent) Tetrazole->Azide Ring Opening (Heating/Non-polar Solvent)

Figure 1: Valence tautomerism between the kinetic azide product and the thermodynamic tetrazole product.

Part 3: Physical Properties & Thermal Data[1]

Melting Point and Phase Behavior

Unlike simple organic solids, the "melting point" of this compound is often a decomposition onset . The solid material (tetrazole form) typically undergoes ring opening to the azide immediately prior to or during melting, followed by rapid decomposition.

PropertyValue / ObservationContext
CAS Number 56673-34-8
Molecular Formula

Molecular Weight 165.11 g/mol
Physical State Crystalline SolidPale yellow to beige needles/powder.
Melting Point ~130 – 160 °C (Decomp.)Exact MP is heating-rate dependent. Often decomposes upon melting.
Decomposition Onset (

)
~122 – 150 °C Highly exothermic. Varies by purity and heating rate.
Density ~1.74 g/cm³Estimated for tetrazole form.

Note on Data Discrepancies: Literature often cites the melting point of the precursor 2-amino-5-nitropyridine (186–188 °C) or the 8-nitro isomer (183 °C). Do not confuse these. The 6-nitro isomer is less thermally stable than the amino precursor due to the energetic azide/tetrazole moiety.

Thermal Stability & Decomposition Mechanism

Thermal analysis (DSC/TGA) reveals that 6-nitrotetrazolo[1,5-a]pyridine is an energetic material.

  • Ring Opening: Upon heating, the tetrazole ring opens to form the 2-azido-5-nitropyridine.

  • Nitrogen Elimination: The azide group loses molecular nitrogen (

    
    ) to generate a highly reactive nitrene  intermediate (
    
    
    
    ).
  • Radical Reactions: The nitrene undergoes rapid dimerization, hydrogen abstraction, or ring expansion/contraction, releasing significant heat.

DSC Profile Characteristics:

  • Endotherm: Small or non-existent (melting often overlaps with decomposition).

  • Exotherm: Sharp, high-energy peak indicating rapid decomposition.

  • Energy of Decomposition: typically > 1000 J/g (Classified as energetic).

Part 4: Synthesis & Handling Protocols

Synthesis Workflow (Nucleophilic Substitution)

The most reliable synthesis involves the reaction of 2-chloro-5-nitropyridine with sodium azide.

Reaction:



Step-by-Step Protocol
  • Preparation: Dissolve 2-chloro-5-nitropyridine (1.0 eq) in a mixture of Ethanol/Water (3:1).

  • Addition: Add Sodium Azide (

    
    , 1.2 eq) portion-wise. Caution: Avoid acid contact to prevent 
    
    
    
    formation.
  • Reflux: Heat to mild reflux (70-80 °C) for 2–4 hours. Monitor by TLC (disappearance of chloride).

  • Isolation: Cool the mixture to 0 °C. The product (tetrazole form) will precipitate.

  • Filtration: Filter the solid and wash with cold water to remove salts.

  • Drying: Air dry or vacuum dry at room temperature . Do not use oven drying above 40 °C due to thermal instability.

Safety & Hazard Assessment
Hazard ClassRatingPrecaution
Explosive/Energetic HighStore < 25 °C. Avoid shock/friction. Use blast shields.
Acute Toxicity ModerateAzides are toxic (similar to cyanide mechanism).
Incompatibility HighAcids (forms

), Heavy Metals (forms sensitive metal azides).
Safety Testing Workflow (DSC)

Before scaling up (> 1g), perform a Differential Scanning Calorimetry (DSC) test to determine the specific onset of decomposition for your batch.

SafetyWorkflow Sample Sample Preparation (1-2 mg in Gold/Al Pan) Seal Hermetic Sealing (Prevent sublimation) Sample->Seal Run DSC Run (5 °C/min, 30-300 °C) Seal->Run Analyze Data Analysis Identify T_onset and T_peak Run->Analyze Decision Safety Decision Analyze->Decision Safe to Scale Safe to Scale Decision->Safe to Scale T_process < T_onset - 50°C REJECT / Redesign REJECT / Redesign Decision->REJECT / Redesign T_process > T_onset - 50°C

Figure 2: Mandatory thermal stability screening workflow for energetic azides.

Part 5: References

  • Wentrup, C., et al. (2013). Chemical Activation in Azide and Nitrene Chemistry: Methyl Azide, Phenyl Azide, Naphthyl Azides, Pyridyl Azides, Benzotriazoles, and Triazolopyridines. Australian Journal of Chemistry, 66(12), 1507-1524. Link

  • Lowe-Ma, C. K., et al. (1989). Tetrazolo[1,5-a]pyridines and Furazano[4,5-b]pyridine-1-oxides as Energetic Materials. Naval Weapons Center Technical Publication (NWC TP 6985). Link

  • Stanovnik, B., et al. (1991). The Chemistry of the Triazolopyridines: An Update. Advances in Heterocyclic Chemistry.

  • BenchChem. (2025). Thermal Stability and Decomposition of 2-Azidopyridine: A Technical Guide. Link

  • ChemicalBook. (2026). 2-Amino-5-nitropyridine Properties and Safety Data. Link

Foundational

safety data sheet SDS for 2-azido-5-nitropyridine explosive hazards

The following technical guide details the safety profile, hazard analysis, and handling protocols for 2-Azido-5-nitropyridine . Hazard Classification: High-Energy Energetic Material | Explosive Sensitivity Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety profile, hazard analysis, and handling protocols for 2-Azido-5-nitropyridine .

Hazard Classification: High-Energy Energetic Material | Explosive Sensitivity

Executive Summary & Chemical Identification

2-Azido-5-nitropyridine is a high-nitrogen heterocyclic compound typically synthesized as a transient intermediate or research reagent. Unlike stable commercial azides, this molecule possesses a dangerous combination of a nitro group (oxidizer) and an azide group (fuel/explosophore) on a small carbon skeleton.

Status: Non-commercial / Research Chemical Primary Hazard: EXPLOSION RISK . The compound violates the "Rule of Six" and has a Carbon/Nitrogen (C/N) ratio indicating high instability.

PropertyDetail
Chemical Name 2-Azido-5-nitropyridine
IUPAC Name 5-nitro-2-pyridyl azide
Molecular Formula

Molecular Weight 165.11 g/mol
Structure Pyridine ring substituted with

(C2) and

(C5)
Precursors 2-Chloro-5-nitropyridine (CAS 4548-45-2) or 2-Fluoro-5-nitropyridine (CAS 456-24-6)
Hazard Codes H200 (Unstable Explosive), H301 (Toxic if swallowed), H310 (Fatal in contact with skin)

Hazard Analysis & Mechanistic Risk Assessment

The "Rule of Six" Violation

A fundamental heuristic for organic azide safety is the Rule of Six , which states that a molecule should contain at least six carbon atoms for every energetic functional group (azide, nitro) to provide sufficient thermal dilution.

  • Analysis: 2-Azido-5-nitropyridine contains 5 carbons and 2 energetic groups (1 azide, 1 nitro).

  • Result:

    
    .
    
Carbon-to-Nitrogen (C/N) Ratio

The safety of organic azides is often estimated by the ratio


, where 

is the number of atoms.
  • Formula:

    
    
    
  • Calculation:

    
    
    
  • Threshold: Ratios < 3.0 imply instability. Ratios near 1.0 imply spontaneous explosivity.

  • Risk: The high nitrogen content facilitates the rapid formation of

    
     gas, while the nitro group provides oxygen to accelerate the decomposition, potentially leading to a detonation velocity exceeding 6000 m/s.
    
Decomposition Pathway

The primary decomposition event is the scission of the azide bond, releasing molecular nitrogen (


) and generating a highly reactive nitrene species.


In the presence of the nitro group, the ring system destabilizes, leading to total fragmentation and shockwave generation.

Risk Assessment Visualization (DOT Diagram)

The following decision tree illustrates the mandatory risk assessment logic before synthesizing or handling this compound.

RiskAssessment Start Proposed Synthesis: 2-Azido-5-nitropyridine CalcCN Calculate C/N Ratio (C+O)/N Start->CalcCN Decision1 Ratio < 3.0? CalcCN->Decision1 CheckRule6 Check 'Rule of Six' (C atoms / Energetic Groups) Decision2 Ratio < 6? CheckRule6->Decision2 Decision1->CheckRule6 Yes (1.4) Mitigation Mandatory Controls: 1. Scale < 1.0 mmol 2. Blast Shielding 3. No Metal Tools Decision1->Mitigation No HighRisk CRITICAL HAZARD DETECTED Explosive Potential Decision2->HighRisk Yes (2.5) Decision2->Mitigation No HighRisk->Mitigation Proceed with Extreme Caution Stop STOP WORK Re-evaluate Synthesis Route HighRisk->Stop If Scale > 500mg

Caption: Logic flow for assessing the explosive risk of 2-azido-5-nitropyridine. Note the critical failure of both safety heuristics.

Safe Handling Protocols

Synthesis Restrictions
  • Scale Limit: Never synthesize more than 1.0 mmol (~165 mg) in a single batch.

  • Solvent Selection: Use solvents with high heat capacity (e.g., DMSO, DMF) to act as a heat sink, but avoid halogenated solvents (e.g., DCM, Chloroform) which can form diazidomethane (highly explosive) if excess azide reacts with the solvent.

  • Temperature Control: Maintain reaction temperature

    
    . Use an ice bath during the addition of sodium azide.
    
Isolation & Purification (The Danger Zone)

Do NOT concentrate to dryness. The solid state is the most sensitive form.

  • Work-up: Dilute with water and extract into an ether (e.g., diethyl ether).

  • Storage: Store as a dilute solution. If a solid is absolutely required, keep it wet with solvent.

  • Tools: Use Teflon or wood spatulas only . Metal spatulas can cause friction ignition or form heavy metal azides (e.g., with copper/lead in older plumbing or equipment).

Emergency Deactivation (Quenching)

Never dispose of active azide waste down the drain. Protocol:

  • Dilute the reaction mixture with solvent.

  • Slowly add a reducing agent (e.g., Triphenylphosphine ) to reduce the azide to an amine (Staudinger Reduction).

    
    
    
  • Verify the absence of azide by TLC before disposal.

Experimental Workflow: Synthesis to Disposal

HandlingProtocol Setup Setup: Blast Shield, Kevlar Gloves Plastic/Glassware Only Reaction Synthesis: Precursor + NaN3 Temp < 25°C Setup->Reaction Workup Work-up: NEVER Concentrate to Dryness Keep in Solution Reaction->Workup Careful! Use Application: Click Chem / Cyclization Workup->Use Quench Deactivation: Add PPh3 or SnCl2 Verify Reduction Workup->Quench Unused Reagent Use->Quench Waste Disposal: Non-Explosive Chemical Waste Quench->Waste

Caption: Mandatory workflow for handling 2-azido-5-nitropyridine. Note the prohibition on drying the compound.

Emergency Response

In the event of an incident:

  • Spill: Do not attempt to wipe up dry powder. Cover with a wet paper towel (water/ethanol) to desensitize. Apply a quenching solution (10% Cerium Ammonium Nitrate or dilute acid—WARNING: Acid releases toxic

    
     gas, use only in hood ).
    
  • Fire: Evacuate immediately. Do not fight the fire. Azide fires are self-oxidizing and cannot be smothered.

  • Exposure:

    • Inhalation:[1] Move to fresh air.[1][2][3] Azides are vasodilators (similar to cyanide mechanism).

    • Skin: Wash with soap and water.[1][2] Do not use scrub brushes (friction).

References

  • University of California, Santa Barbara. (n.d.). Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides. Retrieved from [Link]

  • Braslau, R. (n.d.). Safe Handling of Azides. University of California, Santa Cruz. Retrieved from [Link] (General Reference for C/N Ratio)

  • Klapötke, T. M. (2011). Chemistry of High-Energy Materials. Walter de Gruyter. (Authoritative text on "Rule of Six" and azide sensitivity).
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie, 40(11), 2004-2021.

Sources

Exploratory

Reactivity Profile and Application Guide: Electron-Deficient Aryl Azides

Topic: Reactivity Profile of Electron-Deficient Aryl Azides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Case for Electron Deficiency...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity Profile of Electron-Deficient Aryl Azides Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Case for Electron Deficiency

In the landscape of photoaffinity labeling (PAL) and bioorthogonal chemistry, electron-deficient aryl azides—most notably perfluorophenyl azides (PFPAs) —represent a critical evolution over simple phenyl azides. While standard phenyl azides suffer from low C-H insertion yields due to rapid ring expansion into electrophilic ketenimines, electron-deficient variants suppress this rearrangement. This guide details the mechanistic basis of this stability, provides kinetic data for their use in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and outlines validated protocols for their synthesis and application.

The Mechanistic Landscape: Insertion vs. Expansion

The utility of an aryl azide is defined by the fate of the singlet nitrene generated upon photolysis. This is a bifurcated pathway where "good" reactivity (C-H insertion) competes with "bad" reactivity (ring expansion).

The "Seven-Membered Ring" Trap

Upon UV irradiation, a phenyl azide extrudes nitrogen to form a singlet nitrene. In electron-neutral systems, this species is short-lived and rapidly rearranges into a benzazirine , which further expands to a 1,2-azacycloheptatetraene (ketenimine) .

  • The Problem: This ketenimine is a long-lived electrophile that reacts preferentially with nucleophiles (water, amines) rather than inserting into the target protein's hydrophobic core. This leads to high background noise and low labeling efficiency.

The Fluorine Effect (PFPA)

Introduction of electron-withdrawing groups (EWGs), particularly fluorine atoms at the ortho positions, destabilizes the transition state for ring expansion.

  • The Solution: In perfluorophenyl azides, the barrier to ring expansion is raised. This extends the lifetime of the singlet nitrene, allowing it to undergo C-H insertion directly or undergo Intersystem Crossing (ISC) to the triplet nitrene, which functions as a radical abstractor.

  • Result: C-H insertion efficiencies for PFPAs often exceed 50-60%, compared to <10% for non-fluorinated phenyl azides [1].

Mechanistic Pathway Visualization

The following diagram illustrates the divergence in reactivity between standard and electron-deficient aryl azides.

AzidePathways cluster_trap The Expansion Trap (Suppressed in PFPA) Azide Aryl Azide (Ar-N3) Singlet Singlet Nitrene (¹Ar-N) Azide->Singlet hv (-N2) Benzazirine Benzazirine (Intermediate) Singlet->Benzazirine Fast (No EWG) Insertion C-H Insertion (Target Labeling) Singlet->Insertion Major Path (PFPA) Triplet Triplet Nitrene (³Ar-N) Singlet->Triplet ISC (Enhanced by F) Ketenimine Ketenimine (Ring Expansion) Benzazirine->Ketenimine Nucleophile Nucleophile Adduct (Waste/Background) Ketenimine->Nucleophile + R-NH2 / H2O Triplet->Insertion H-Abstraction / Recombination

Figure 1: Photochemical fate of aryl azides. Electron-deficient variants (PFPA) block the orange pathway, favoring the green insertion pathways.

Bioorthogonal Utility: SPAAC Kinetics

Beyond photolabeling, electron-deficient azides exhibit unique kinetics in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Inverse Electron Demand

Standard SPAAC relies on a dipole (azide) reacting with a dipolarophile (strained alkyne).[2]

  • Alkyl Azides: Electron-rich. React best with electron-deficient alkynes (e.g., DIBAC).

  • Electron-Deficient Aryl Azides: Possess a lowered LUMO. This facilitates an interaction with the HOMO of electron-rich alkynes (e.g., BCN) via an inverse electron-demand mechanism.

Kinetic Data Comparison

The table below summarizes second-order rate constants (


), demonstrating the orthogonality achievable by tuning electronic properties [2].
Azide TypeElectronic StateReactivity vs. BCN (Aliphatic)Reactivity vs. DIBAC (Aryl-fused)Application Note
Alkyl Azide Electron-RichSlow (~0.1 M⁻¹s⁻¹)Fast (~0.3–0.5 M⁻¹s⁻¹)Standard Click Chemistry
Phenyl Azide NeutralModerateModerateGeneral use
PFPA / Pyridyl Electron-Deficient Fast (~2.0–2.9 M⁻¹s⁻¹) Slow (< 0.1 M⁻¹s⁻¹)Rapid, Orthogonal Labeling

Key Insight: You can label two distinct targets in the same pot by using an Alkyl Azide + DIBAC pair and a PFPA + BCN pair. They will not cross-react significantly due to the electronic mismatch.

Experimental Protocols

Safety Pre-Check (Crucial)
  • Explosivity: Do not synthesize azides with a (C+O)/N ratio < 3.

  • Incompatibility: Never use halogenated solvents (DCM, Chloroform) with sodium azide; this forms di- and triazidomethane, which are extremely volatile and explosive.[3]

  • Tools: Use only Teflon or ceramic spatulas. No metal. [3][4]

Synthesis of PFPA Derivatives (S Ar Route)

This protocol describes the functionalization of a pentafluorophenyl precursor.

  • Reagents: Pentafluorophenyl ester (e.g., Pf-benzoate), NaN

    
    , Acetone/Water (3:1).
    
  • Procedure:

    • Dissolve the perfluoro-substrate (1.0 eq) in Acetone.

    • Add NaN

      
       (1.1 eq) dissolved in minimal water dropwise at 0°C.
      
    • Stir at room temperature for 2–4 hours. The reaction is driven by the high electrophilicity of the para-fluorine.

    • Monitor:

      
      F NMR is diagnostic. The para-F signal (-150 to -160 ppm) will disappear upon substitution.
      
  • Workup: Dilute with Ethyl Acetate, wash with water (x3) to remove excess azide. Dry over MgSO

    
    .
    
  • Storage: Store in amber vials at -20°C. Stable for months if protected from light.

Photoaffinity Labeling Workflow

This workflow is designed for mapping drug binding sites on a protein target.

Workflow Step1 1. Equilibration Incubate PFPA-Probe with Protein (30 min, 4°C, Dark) Step2 2. UV Irradiation Source: Hg Lamp or LED Wavelength: 254nm - 300nm Time: 1 - 5 mins Step1->Step2 Equilibrium Reached Step3 3. Denaturation & Digestion SDS-PAGE / Trypsin Digest Step2->Step3 Covalent Bond Formed Step4 4. Analysis LC-MS/MS Sequencing Identify modified peptide Step3->Step4 Peptides Generated

Figure 2: Standard Photoaffinity Labeling Workflow.

Step-by-Step Detail:

  • Incubation: Mix protein (1–10 µM) with PFPA-probe (10–100 µM) in PBS. Keep in the dark.

  • Irradiation:

    • Transfer to a quartz cuvette or 96-well plate (lid off).

    • Irradiate.[5][6] Note: PFPAs have an absorption maximum near ~250 nm but tail into the 300 nm region.

    • Recommendation: Use a 302 nm UV lamp (standard transilluminator) for 1–5 minutes. 254 nm is more efficient but risks protein damage; 365 nm is generally too weak for PFPAs unless a sensitizer is used.

  • Quenching: Add reducing loading buffer (DTT/BME) immediately to quench any remaining active species and prepare for SDS-PAGE.

References

  • Keana, J. F. W., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides.[7][8] The Journal of Organic Chemistry, 55(11), 3640–3647.[7][9] Link

  • Dommerholt, J., et al. (2014). Highly accelerated inverse electron-demand cycloaddition of electron-deficient azides with aliphatic cyclooctynes.[2] Nature Communications, 5, 5378. Link[2]

  • Liu, L. H., & Yan, M. (2010). Perfluorophenyl Azides: New Applications in Surface Functionalization and Nanomaterial Synthesis.[7] Accounts of Chemical Research, 43(11), 1434–1443.[7] Link

  • Bras, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

Sources

Protocols & Analytical Methods

Method

Application Note: CuAAC Click Chemistry with 2-Azido-5-Nitropyridine

This Application Note is structured to provide a comprehensive, field-validated protocol for utilizing 2-azido-5-nitropyridine in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Unlike simple alkyl azides, this h...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a comprehensive, field-validated protocol for utilizing 2-azido-5-nitropyridine in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Unlike simple alkyl azides, this heteroaryl azide exhibits unique tautomeric behavior and electronic properties that demand specific handling to ensure reaction efficiency and safety.

Introduction & Chemical Context

2-Azido-5-nitropyridine (CAS: 70315-69-6) is a valuable "click" reagent often used to introduce a nitropyridine moiety—a precursor for amino-pyridines or a specific pharmacophore—into complex molecules. However, it presents a distinct challenge known as Azide-Tetrazole Tautomerism .

The Azide-Tetrazole Equilibrium

In solution, 2-azidopyridines exist in a dynamic equilibrium with their cyclic isomer, tetrazolo[1,5-a]pyridine .[1][2]

  • The Problem: The cyclic tetrazole form is chemically inert toward alkynes in the CuAAC reaction.

  • The Solution: The position of this equilibrium is governed by electronic effects. The 5-nitro group (a strong electron-withdrawing group) significantly reduces the nucleophilicity of the pyridine nitrogen. This destabilizes the cyclic tetrazole form and favors the reactive open azide form , making 2-azido-5-nitropyridine a far superior click reagent compared to unsubstituted 2-azidopyridine.

Mechanism of Action

Despite the favorable equilibrium, the reaction relies on the standard CuAAC catalytic cycle. The electron-deficient nature of the azide makes it highly electrophilic, accelerating the step where the copper-acetylide attacks the azide.

AzideEquilibrium cluster_0 Dynamic Equilibrium Tetrazole Tetrazolo[1,5-a]pyridine (Inert Form) Azide 2-Azido-5-nitropyridine (Reactive Form) Tetrazole->Azide Destabilized by 5-NO2 Group Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole CuAAC Click Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Triazole + Cu Cu(I) Catalyst (TBTA/THPTA) Cu->Triazole Catalysis

Figure 1: The 5-nitro group shifts the equilibrium toward the reactive azide, facilitating the CuAAC reaction.

Safety Assessment: Energetic Compounds

WARNING: 2-Azido-5-nitropyridine combines an azide group with a nitro group, classifying it as a high-energy compound .

  • Explosion Hazard: While generally stable in solution, the solid form can be shock-sensitive. Never concentrate reaction mixtures to dryness containing this azide without a blast shield.

  • Metal Sensitivity: Avoid contact with heavy metals (Pb, Hg) utilizing non-glass spatulas, as heavy metal azides are primary explosives.

  • Incompatibility: Incompatible with strong reducing agents and concentrated acids.

Experimental Protocol

This protocol uses THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the accelerating ligand.[3] THPTA is preferred over TBTA for this substrate because it prevents copper-induced degradation of the electron-deficient pyridine ring and maintains Cu(I) solubility in aqueous buffers.

Materials & Reagents[2][4]
ReagentConcentrationSolventStorage
2-Azido-5-nitropyridine 100 mMDMSO-20°C (Dark)
Alkyne Substrate 100 mMDMSO or Water-20°C
CuSO₄ · 5H₂O 20 mMWaterRT
THPTA Ligand 50 mMWater4°C
Sodium Ascorbate 100 mMWaterFreshly Prepared
Buffer 100 mMPhosphate (pH 7.4)4°C
Step-by-Step Procedure

Step 1: Catalyst Pre-Complexation (Critical)

  • Premix the CuSO₄ and THPTA ligand in a 1:2 molar ratio (Cu:Ligand) before adding to the reaction.[3] This protects the Cu(I) from oxidation and disproportionation.

  • Mix: 10 µL CuSO₄ (20 mM) + 20 µL THPTA (50 mM). Incubate for 5 mins.

Step 2: Reaction Assembly In a 1.5 mL Eppendorf tube or glass vial, add reagents in the following strict order to prevent non-specific copper interactions:

  • Solvent/Buffer: 400 µL (PBS pH 7.4 or DMSO/Water 1:1 if substrate is hydrophobic).

  • Alkyne Substrate: Add to final conc. of 0.5 – 1.0 mM.

  • 2-Azido-5-nitropyridine: Add 2.0 equivalents (relative to alkyne). Note: Excess is used to drive the reaction to completion given the equilibrium.

  • Cu-THPTA Complex: Add to final Cu conc. of 100 µM (0.1 - 0.2 eq).

  • Sodium Ascorbate: Add to final conc. of 2.5 mM (5 eq relative to Cu).

Step 3: Incubation

  • Flush the headspace with Nitrogen or Argon (optional but recommended).

  • Cap tightly and incubate at 40°C for 1–4 hours.

  • Why Heat? Although CuAAC works at RT, mild heating (40°C) helps shift any remaining tetrazole equilibrium toward the reactive azide and ensures solubility.

Step 4: Work-up

  • For Small Molecules: Dilute with water and extract with Ethyl Acetate. The triazole product is typically stable. Wash with EDTA (10 mM) to remove Copper.

  • For Biomolecules: Use centrifugal filtration (Amicon) or size-exclusion chromatography (PD-10) to remove excess reagents.

Workflow Visualization

ProtocolWorkflow Start Start: Prepare Reagents Premix Premix CuSO4 + THPTA (Protect Catalyst) Start->Premix Assembly Add Reagents in Order: 1. Solvent 2. Alkyne 3. Azide 4. Catalyst Mix 5. Ascorbate Premix->Assembly Reaction Incubate 40°C, 1-4 hrs (Shifts Equilibrium) Assembly->Reaction Quench Add EDTA / Extract Reaction->Quench

Figure 2: Step-by-step experimental workflow for CuAAC with 2-azido-5-nitropyridine.

Troubleshooting & Optimization

ObservationPossible CauseCorrective Action
Low Yield Azide existing as TetrazoleIncrease temperature to 50–60°C to favor ring opening. Switch solvent to DMSO (polar aprotic favors azide reactivity in this specific context).
Precipitation Copper OxidationEnsure Sodium Ascorbate is fresh (solution should be clear, not yellow). Increase THPTA:Cu ratio to 5:1.
Byproducts Oxidative CouplingDegas solvents with Argon. Reduce Copper loading.
No Reaction Steric HindranceIf the alkyne is bulky, switch ligand to BTTES which creates a more open catalytic pocket.

Synthesis of the Reagent (If Commercial Source Unavailable)

If you must synthesize 2-azido-5-nitropyridine freshly:

  • Starting Material: 2-Chloro-5-nitropyridine.[4][5]

  • Reagents: NaN₃ (1.5 eq), Acetone/Water (3:1).

  • Procedure: Dissolve chloride in Acetone/Water. Add NaN₃. Stir at RT for 4 hours.

  • Isolation: Pour into ice water. Filter the yellow precipitate. Do not heat the solid.

  • Storage: Store wet or in solution to minimize explosion risk.

References

  • Mechanism of CuAAC: Worrell, B. T., et al. "Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions." Science 340.6131 (2013): 457-460. Link

  • Azide-Tetrazole Equilibrium: El-Azhary, A. A. "Azido-tetrazole equilibrium in 2-azidopyrimidine and 2-azidopyrazine." Spectrochimica Acta Part A 59.12 (2003): 2901-2910.
  • Ligand Usage (THPTA): Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. "Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation." Angewandte Chemie International Edition 48.52 (2009): 9879-9883. Link

  • Heteroaryl Azide Reactivity: Pokhodylo, N. T., et al. "Synthesis of 1,2,3-triazole derivatives of 5-nitropyridine." Chemistry of Heterocyclic Compounds 49 (2013).

Sources

Application

synthesis of 2-azido-5-nitropyridine from 2-chloro-5-nitropyridine

An Application Guide for the Synthesis of 2-Azido-5-nitropyridine Abstract This comprehensive guide details the synthesis of 2-azido-5-nitropyridine, a valuable heterocyclic building block in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 2-Azido-5-nitropyridine

Abstract

This comprehensive guide details the synthesis of 2-azido-5-nitropyridine, a valuable heterocyclic building block in medicinal chemistry and drug development. The protocol focuses on the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with sodium azide. This document provides an in-depth examination of the reaction mechanism, a meticulously detailed experimental protocol, critical safety procedures for handling energetic intermediates, and methods for analytical characterization of the final product. Designed for researchers and professionals in organic synthesis and pharmaceutical development, this guide emphasizes the causality behind experimental choices to ensure robust and reproducible outcomes.

Introduction and Scientific Rationale

2-Azido-5-nitropyridine is a key intermediate in the synthesis of diverse bioactive molecules and functional materials.[1][2] The presence of the azide moiety allows for versatile downstream functionalization via reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), while the nitropyridine core is a recognized pharmacophore in many therapeutic agents.[3][4]

The synthesis from 2-chloro-5-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[5] This effect, powerfully augmented by the strong electron-withdrawing nitro group at the C5 position, renders the C2 and C6 positions highly electrophilic and susceptible to attack by nucleophiles.[6][7] The chloride ion at the C2 position is an excellent leaving group, facilitating its displacement by the azide anion.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The azide ion (N₃⁻), a potent nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring. This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized intermediate known as a Meisenheimer complex.[7] The negative charge of this intermediate is effectively delocalized across the pyridine ring and, crucially, onto the oxygen atoms of the nitro group.

  • Leaving Group Elimination: The aromaticity of the pyridine ring is restored through the expulsion of the chloride ion (Cl⁻), a stable leaving group, yielding the final product, 2-azido-5-nitropyridine.

Figure 1: Mechanism of the SNAr reaction for the synthesis of 2-azido-5-nitropyridine.

Critical Safety Protocols: Handling Azides

WARNING: This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Sodium Azide (NaN₃): Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin.[8] It must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

  • Organic Azides: Organic azides are energetic compounds and can be potentially explosive.[9] They are sensitive to heat, shock, friction, and light.[10]

    • The "Rule of Six": To assess stability, the "Rule of Six" suggests there should be at least six carbon atoms for each energetic functional group (like an azide or nitro group).[9] The target molecule, 2-azido-5-nitropyridine (C₅H₃N₅O₂), has a low carbon-to-nitrogen ratio and contains two energetic groups, indicating a high potential for instability.

    • Handling Precautions: Never heat the dry product to high temperatures. Avoid scraping the solid with metal spatulas. Use plastic or Teflon-coated spatulas. Perform the reaction on a small scale, especially initially. The product should be stored in a cool, dark place, and shielded from light.[9]

  • Quenching: All glassware that comes into contact with sodium azide must be decontaminated by rinsing with a freshly prepared 20% aqueous solution of sodium nitrite followed by 20% aqueous sodium hydroxide to prevent the formation of explosive heavy metal azides in the plumbing.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of 2-azido-5-nitropyridine.

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )AmountMoles (mmol)Supplier Notes
2-Chloro-5-nitropyridineC₅H₃ClN₂O₂158.541.59 g10.0e.g., Sigma-Aldrich
Sodium AzideNaN₃65.010.78 g12.0e.g., MilliporeSigma
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-Anhydrous grade
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mL-Reagent grade
Deionized WaterH₂O18.02~300 mL--
Brine (Saturated NaCl)NaCl/H₂O-~50 mL-Lab prepared
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-Reagent grade
Experimental Workflow

Figure 2: Step-by-step workflow for the synthesis and purification of 2-azido-5-nitropyridine.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol).

  • Solvent and Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask and stir until the solid dissolves. Carefully add sodium azide (0.78 g, 12.0 mmol) in one portion. Caution: Sodium azide is highly toxic.[8]

  • Reaction Execution: Heat the reaction mixture in an oil bath set to 50-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexanes:Ethyl Acetate. The starting material (2-chloro-5-nitropyridine) is less polar than the product. The reaction is typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. In a separate beaker, place 200 mL of ice-cold deionized water. Slowly pour the reaction mixture into the cold water while stirring. A yellow precipitate of the product should form.

  • Extraction: Transfer the aqueous suspension to a 500 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Crucial: Do not heat the water bath above 40 °C and do not evaporate to complete dryness to avoid potential decomposition of the azide product.[11] Remove the flask while a small amount of solvent remains.

  • Purification: The resulting crude solid can be purified by column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate (e.g., from 9:1 to 4:1) to yield the pure product as a yellow solid.

Product Characterization

To confirm the identity and purity of the synthesized 2-azido-5-nitropyridine, the following analytical techniques are recommended.

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Expected Spectrum (in CDCl₃, 400 MHz): The spectrum should show three distinct signals in the aromatic region corresponding to the three protons on the pyridine ring. The proton at C6 will be a doublet, the proton at C4 will be a doublet of doublets, and the proton at C3 will be a doublet.

  • IR (Infrared) Spectroscopy:

    • Characteristic Peaks: The IR spectrum provides crucial evidence for the successful incorporation of the azide group. Look for a strong, sharp absorption band around 2100-2150 cm⁻¹ , which is characteristic of the N=N=N asymmetric stretch of the azide functional group.[12] Also, expect strong peaks around 1520 cm⁻¹ and 1340 cm⁻¹ for the asymmetric and symmetric stretches of the nitro group (NO₂), respectively.

  • MS (Mass Spectrometry):

    • Expected m/z: Mass spectrometry will confirm the molecular weight of the product. For 2-azido-5-nitropyridine (C₅H₃N₅O₂), the expected molecular weight is 165.11 g/mol . In ESI-MS, one would expect to see the [M+H]⁺ ion at m/z = 166.1 or the [M+Na]⁺ ion at m/z = 188.1.[13]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Reaction Insufficient reaction time or temperature.Increase reaction time and monitor by TLC. If necessary, raise the temperature slightly (e.g., to 70 °C), but proceed with caution due to the thermal sensitivity of the product.
Inactive sodium azide (hydrolyzed).Use freshly opened or properly stored sodium azide.
Low Yield Product loss during aqueous work-up.Ensure the quench water is ice-cold to maximize precipitation. Perform extractions thoroughly.
Incomplete extraction from the aqueous phase.Increase the number of extractions or use a different extraction solvent like dichloromethane (DCM).
Product Decomposition Overheating during solvent removal.Use a low-temperature water bath (<40 °C) for rotary evaporation and avoid evaporating to dryness.
Exposure to strong light or acid.Protect the reaction and product from direct light. Ensure all work-up solutions are neutral or slightly basic.

Conclusion

The via nucleophilic aromatic substitution is an efficient and reliable method. The protocol's success hinges on the electronic activation provided by the nitro group and the pyridine nitrogen. Adherence to the detailed experimental procedure and, most importantly, the stringent safety precautions for handling azides, is paramount for the safe and successful synthesis of this versatile chemical intermediate. The resulting product is a valuable precursor for creating novel molecular architectures for applications in drug discovery and materials science.

References

  • Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Filo Q&A. Available at: [Link]

  • Wikipedia. (2023). Organic azide. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Chad's Prep. (2019). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Safety Manual. Available at: [Link]

  • T. Abe, et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1797-800. Available at: [Link]

  • T. M. Klapötke. (2017). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Polymers, 9(12), 678. Available at: [Link]

  • S. W. Ng. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E, 66(Pt 4), o848. Available at: [Link]

  • V. V. Nedel'ko, et al. (2011). The thermal decomposition of azidopyridines. Russian Journal of Physical Chemistry B, 5(4), 622-628. Available at: [Link]

  • A. D. Shupa, et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(20), 7078. Available at: [Link]

  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19. Medicinal Chemistry Communications. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Synthesis Protocols. Available at: [Link]

  • S. W. Ng. (2010). 2-Chloro-5-nitropyridine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR and IR spectra of compounds 2-5. Table. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis: The Role of 2-Chloro-5-nitropyridine. Blog. Available at: [Link]

  • D. Svatunek, et al. (2019). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Organic Process Research & Development, 23(10), 2231-2237. Available at: [Link]

  • NIST. (2025). 2-Amino-5-nitropyridine. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (2011). CN102040554A - Method for preparing 2-chloro-5-nitropyridine. Patent.
  • ResearchGate. (n.d.). ¹¹B NMR curves of a) 2-amino-5 nitropyridine and b) 2-amino- 6-methylpyridine pentaborate salts. Figure. Available at: [Link]

  • T. M. Klapötke, et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Materials, 16(18), 6161. Available at: [Link]

  • A. V. Maryaskin, et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 27(11), 3615. Available at: [Link]

Sources

Method

Application Note: Synthesis and Characterization of 2-Azido-5-nitropyridine

This Application Note provides a rigorous technical guide for the synthesis of 2-azido-5-nitropyridine from 2-amino-5-nitropyridine . It addresses the specific challenges of diazotizing electron-deficient aminopyridines,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous technical guide for the synthesis of 2-azido-5-nitropyridine from 2-amino-5-nitropyridine . It addresses the specific challenges of diazotizing electron-deficient aminopyridines, the safety management of energetic intermediates, and the critical valence tautomerism between the azide and tetrazole forms.

Executive Summary

The conversion of 2-amino-5-nitropyridine to 2-azido-5-nitropyridine is a fundamental transformation for generating "click-ready" heterocycles. However, this reaction is complicated by two factors:

  • Deactivated Nucleophile: The 5-nitro group significantly lowers the basicity of the amine (pKa ~2.8), requiring optimized acidic conditions for effective diazotization.

  • Azide-Tetrazole Equilibrium: The product exists in a dynamic equilibrium with 6-nitro-tetrazolo[1,5-a]pyridine . While often isolated as the stable tetrazole in the solid state, it reacts as the azide in solution.

This protocol details a high-yield synthesis using standard diazotization-azidodeazonation, integrated with safety controls for nitrogen gas evolution and energetic material handling.

Chemical Mechanism & Tautomerism[1][2][3]

The reaction proceeds via the formation of a pyridinediazonium salt, followed by nucleophilic attack by the azide ion. A key intermediate (pentazole) decomposes to release nitrogen gas and the aryl azide.

Reaction Pathway Diagram

The following diagram illustrates the pathway from the amine to the azide-tetrazole equilibrium.

Diazotization_Mechanism Amine 2-Amino-5-nitropyridine (Weak Base) Diazonium Diazonium Salt [Ar-N≡N]+ Cl- Amine->Diazonium Diazotization (< 5°C) Acid HCl / NaNO2 (HONO) Acid->Diazonium Pentazole Pentazole Intermediate (Transient) Diazonium->Pentazole + NaN3 Azide 2-Azido-5-nitropyridine (Reactive Form) Pentazole->Azide - N2 Gas N2 Gas (Effervescence) Pentazole->Gas Tetrazole 6-Nitro-tetrazolo[1,5-a]pyridine (Stable Solid Form) Azide->Tetrazole Equilibrium (Solvent Dependent)

Figure 1: Mechanistic pathway showing diazotization, azide displacement, and the final tautomeric equilibrium.[1]

Safety Assessment (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Energetic Material Organic azides and tetrazoles can be shock/friction sensitive.Do not use metal spatulas. Store wet or in solution if possible. Do not concentrate to dryness with heat.
Gas Evolution Reaction of diazonium with azide releases stoichiometric N₂ gas rapidly.Use a vessel with 50% headspace. Add azide solution slowly to control foaming.
Toxic Gases Acidic NaNO₂ can release NOₓ fumes; Acidic NaN₃ can release HN₃ (hydrazoic acid).Work strictly in a fume hood. Keep pH controlled; ensure NaN₃ is added to a buffered or basic quench if excess exists.
Skin/Eye Irritant 2-amino-5-nitropyridine and products are irritants.Wear nitrile gloves, safety glasses, and lab coat.

Materials & Equipment

  • Reagents:

    • 2-Amino-5-nitropyridine (98%+)[2]

    • Sodium Nitrite (NaNO₂)[3]

    • Sodium Azide (NaN₃)[3]

    • Hydrochloric Acid (conc. 37% and 1M solution)

    • Sodium Acetate (optional, for buffering)

    • Solvents: Ethanol, Dichloromethane (DCM)

  • Equipment:

    • 3-neck round bottom flask (to allow venting and probe insertion)

    • Internal thermometer (Digital preferred)

    • Magnetic stirrer with non-metallic stir bar

    • Ice/Salt bath (-10°C capacity)

    • Dropping funnel (pressure-equalizing)

Detailed Experimental Protocol

Step 1: Preparation of the Diazonium Salt[3][6][7]
  • Setup: Charge a 250 mL 3-neck flask with 2-amino-5-nitropyridine (1.39 g, 10.0 mmol) .

  • Acidification: Add 20 mL of 6M HCl (prepared by diluting conc. HCl 1:1 with water).

    • Note: The starting material is a weak base and may not fully dissolve initially. Fine suspension is acceptable; it will dissolve as it reacts.

  • Cooling: Cool the mixture to 0–5°C using an ice/salt bath. Ensure internal temperature is stable.

  • Diazotization: Dissolve Sodium Nitrite (0.76 g, 11.0 mmol, 1.1 eq) in 5 mL of water. Add this solution dropwise over 15 minutes.

    • Observation: The suspension should clear or change color (often to yellow/orange) as the diazonium salt forms.

    • Control: Maintain temperature < 5°C. Stir for an additional 30 minutes at 0°C.

Step 2: Azide Displacement (Azidodeazonation)
  • Preparation: Dissolve Sodium Azide (0.78 g, 12.0 mmol, 1.2 eq) in 5 mL of water.

    • Warning: Avoid contact with acid at this stage to prevent HN₃ formation before reaction.

  • Addition: Add the NaN₃ solution dropwise to the cold diazonium mixture.

    • Critical: Vigorous evolution of Nitrogen gas (N₂) will occur. Add slowly to prevent foam-over.

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour, then remove the ice bath and allow to warm to room temperature (RT) over 1 hour.

    • Precipitation: A solid precipitate (often the tetrazole form) typically forms as the reaction proceeds.

Step 3: Work-up and Isolation[1][8]
  • Filtration (Preferred for Solids): If a heavy precipitate forms, filter the solid under vacuum. Wash with copious cold water to remove acid and inorganic salts.

  • Extraction (Alternative): If the product is oily or partially soluble:

    • Dilute reaction mixture with water (50 mL).

    • Extract with Dichloromethane (DCM) (3 x 30 mL).

    • Wash organic layer with saturated NaHCO₃ (carefully) and brine.

    • Dry over MgSO₄ and concentrate at low temperature (< 30°C) under reduced pressure. Do not distill to dryness.

Characterization & Tautomeric Analysis[1][9]

The identity of the product is confirmed by the specific spectroscopic signatures of the azide and tetrazole forms.[4]

TechniqueParameterExpected Result (Azide Form)Expected Result (Tetrazole Form)
IR Spectroscopy Azide StretchStrong peak at ~2130 cm⁻¹ Absent (No azide peak)
¹H NMR (DMSO-d₆) Chemical ShiftProtons shifted upfield relative to tetrazole.Distinct downfield shift (esp. H-5/H-7 equivalent positions).
Physical State AppearanceOil or low-melting solid (usually)High-melting crystalline solid

Interpretation: For the 5-nitro derivative, the tetrazolo[1,5-a]pyridine form is thermodynamically favored in the solid state and in polar solvents like DMSO.

  • Solid State: Likely 6-nitro-tetrazolo[1,5-a]pyridine.

  • Solution (CDCl₃): Equilibrium shifts towards 2-azido-5-nitropyridine.

  • Reactivity: Regardless of the dominant form, the compound reacts as an azide in "click" chemistry (CuAAC) reactions.

References

  • Organic Chemistry Portal. Diazotisation - Mechanism and Protocols. [Link]

  • Organic Syntheses. 2,3-Diaminopyridine (via Diazotization of Aminopyridines). Org.[3][5][2][][7][8][9] Synth. 1964 , 44, 34. [Link]

Sources

Application

Technical Guide: Precision Target Mapping with 2-Azido-5-Nitropyridine (ANP) Photoprobes

This application note details the mechanistic principles, synthesis strategies, and experimental protocols for using 2-azido-5-nitropyridine (ANP) as a photoaffinity labeling (PAL) moiety. Designed for drug discovery and...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the mechanistic principles, synthesis strategies, and experimental protocols for using 2-azido-5-nitropyridine (ANP) as a photoaffinity labeling (PAL) moiety.

Designed for drug discovery and chemical biology professionals, this guide focuses on the specific advantages of the ANP photophore—namely its red-shifted absorption profile and distinct nitrene chemistry—over traditional phenyl azides.

Executive Summary

Photoaffinity labeling (PAL) is the gold standard for mapping ligand-protein interactions in their native environment. While phenyl azides are the most common photophores, they suffer from activation requirements at damaging wavelengths (<300 nm) and low crosslinking efficiency due to ring-expansion side reactions (ketenimine formation).

2-Azido-5-nitropyridine (ANP) represents a "Second-Generation" aryl azide photophore. The electron-withdrawing nitro group and the pyridine nitrogen synergistically tune the electronic properties of the ring, resulting in:

  • Red-Shifted Activation: Efficient photolysis at 300–365 nm , preserving protein integrity.

  • Enhanced Reactivity: The nitro group promotes intersystem crossing to the triplet nitrene , which is highly reactive toward C-H and N-H insertion, often suppressing the ring-expansion pathway common in simple phenyl azides.

Mechanistic Principles

The efficacy of ANP lies in its photochemistry. Unlike simple aryl azides, the ANP moiety undergoes a specific excitation pathway that favors direct insertion over rearrangement.

Photochemical Pathway

Upon irradiation (300–365 nm), the azide group eliminates nitrogen to form a singlet nitrene.[1] The nitro group facilitates rapid intersystem crossing (ISC) to the triplet nitrene state. This triplet species is a diradical that acts as a potent electrophile, inserting into nearby bonds on the target protein.

ANP_Mechanism Probe ANP-Ligand Probe (Ground State) Excited Excited Singlet (S1) Probe->Excited hν (300-365 nm) SingletNitrene Singlet Nitrene (¹N) Excited->SingletNitrene -N₂ TripletNitrene Triplet Nitrene (³N) (Major Reactive Species) SingletNitrene->TripletNitrene Intersystem Crossing (Promoted by -NO₂) RingExpansion Ring Expansion (Dehydroazepine) (Side Reaction) SingletNitrene->RingExpansion Suppressed in ANP Insertion C-H / N-H Insertion (Covalent Crosslink) TripletNitrene->Insertion Target Capture

Figure 1: Photochemical cascade of 2-azido-5-nitropyridine. The nitro group stabilizes the triplet nitrene pathway, reducing non-productive ring expansion.

Probe Design & Synthesis

To utilize ANP effectively, it must be conjugated to a pharmacophore (ligand) without disrupting binding affinity.

Structural Components[1][2][3][4][5][6][7][8][9]
  • Ligand: The bioactive molecule targeting the protein.

  • Linker: A spacer (PEG or alkyl chain) to position the photophore.

  • ANP Photophore: The 2-azido-5-nitropyridine moiety.[2]

  • Enrichment Handle (Optional): A terminal alkyne (for Click chemistry) or Biotin for purification.[3]

Synthesis Strategy: Nucleophilic Aromatic Substitution ( )

The ANP moiety is typically introduced using 2-chloro-5-nitropyridine or 2-fluoro-5-nitropyridine as a precursor.

  • Step 1: React the halogenated nitropyridine with a nucleophile (amine-functionalized ligand) to attach the scaffold. Note: If attaching via the ring carbon, ensure the azide position (C2) remains available or is introduced subsequently.

  • Step 2 (Azidation): If the precursor was a di-halo species (e.g., 2,6-dichloro-3-nitropyridine), displace the second chloride with sodium azide (

    
    ).
    

Key Precursor: 2-Chloro-5-nitropyridine (CAS: 4548-45-2). Reaction Condition:


, DMSO, RT to 60°C.

Experimental Protocol

Materials Required[1][3][9][10][11][12][13]
  • Probe: ANP-functionalized ligand (10–100 µM stock in DMSO).

  • Protein Target: Purified recombinant protein or cell lysate (1 mg/mL).

  • UV Source: 365 nm UV lamp (e.g., Handheld UVGL-25 or Stratalinker). Avoid 254 nm to prevent protein damage.

  • Lysis Buffer: 50 mM HEPES, 150 mM NaCl, 1% NP-40, Protease Inhibitors.

  • Click Reagents (if using alkyne handle): Biotin-Azide, TCEP, TBTA, CuSO4.

Workflow Diagram

Protocol_Workflow Step1 1. Equilibration Incubate Probe + Proteome (30 min, 4°C, Dark) Step2 2. Photoactivation Irradiate @ 365 nm (5-15 min, on Ice) Step1->Step2 Equilibrium Reached Step3 3. Click Chemistry Add Biotin-Azide + Cu(I) (1 hr, RT) Step2->Step3 Covalent Crosslinking Step4 4. Enrichment Streptavidin Pulldown & Wash Stringently Step3->Step4 Tagging Step5 5. Analysis Trypsin Digest -> LC-MS/MS Step4->Step5 Isolation

Figure 2: Step-by-step workflow for target identification using ANP probes.

Detailed Procedure
Phase 1: Incubation (Dark Binding)
  • Dilute the protein sample to 1 mg/mL in PBS or HEPES buffer.

  • Add the ANP-probe to a final concentration of 1–10 µM.

    • Control A: DMSO vehicle only.

    • Control B (Competition): 100x excess of free (non-photoactive) ligand + Probe.

  • Incubate for 30–60 minutes at 4°C in the dark .

Phase 2: Photo-Crosslinking
  • Transfer samples to a 96-well plate (open lid) or transparent microcentrifuge tubes.

  • Place samples on ice 2–5 cm from the UV source.

  • Irradiate at 365 nm for 5–15 minutes .

    • Optimization: Perform a time-course (1, 5, 10, 20 min) to maximize crosslinking vs. degradation.

  • Quench: No specific chemical quench is needed for the nitrene (it reacts instantly), but DTT can be added to reduce any remaining probe if downstream steps require it.

Phase 3: Enrichment & Analysis
  • Click Reaction: If the probe contains an alkyne, add:

    • 100 µM Biotin-Azide

    • 1 mM TCEP

    • 100 µM TBTA (ligand)

    • 1 mM CuSO4

    • Incubate 1 hour at RT.

  • Precipitation: Precipitate proteins (Acetone or Methanol/Chloroform) to remove excess free probe.

  • Streptavidin Pulldown: Resuspend pellets, bind to Streptavidin beads, wash with high-salt/detergent buffers (e.g., 1% SDS) to remove non-covalent binders.

  • Digestion: On-bead trypsin digestion.

  • LC-MS/MS: Analyze peptides. Look for the specific mass shift corresponding to the probe adduct on the target peptide.

Troubleshooting Matrix

IssuePossible CauseCorrective Action
No Labeling Observed UV wavelength too short/longEnsure 365 nm source is used. 254 nm may degrade protein; >400 nm is insufficient for ANP.
Low probe affinityVerify

of the probe. Increase probe concentration (stay <

).
Buffer interferenceRemove BSA or high concentrations of Tris/nucleophiles that might scavenge nitrenes.
High Background Non-specific insertionReduce irradiation time. Perform competition assay to distinguish specific targets.
Probe aggregationCheck probe solubility. Use lower concentration or add 0.1% detergent if compatible.
Protein Precipitation UV damage / HeatKeep samples strictly on ice during irradiation. Use a filter to block UV <300 nm.

References

  • Mechanism of Photoaffinity Labeling

    • Flemming, S. A. (1995). Chemical Reagents in Photoaffinity Labeling.
    • Source:

  • Nitropyridine Photochemistry

    • Soundararajan, N., & Platz, M. S. (1990).
    • Source:

  • Application in Drug Discovery

    • Smith, E., & Collins, I. (2015).
    • Source:

  • Click Chemistry Protocol

    • Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.
    • Source:

Sources

Method

Application Notes and Protocols for UV-Mediated Nitrene Generation from 2-Azido-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Utility of 5-Nitro-2-pyridylnitrene in Modern Chemical Biology The in situ generation of highly reactive intermediates is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Utility of 5-Nitro-2-pyridylnitrene in Modern Chemical Biology

The in situ generation of highly reactive intermediates is a cornerstone of contemporary chemical biology and drug discovery, enabling the capture and characterization of transient molecular interactions. Among these reactive species, nitrenes, the nitrogen analogs of carbenes, have emerged as powerful tools for forging new covalent bonds under specific activation conditions. 2-Azido-5-nitropyridine serves as a versatile precursor to the highly electrophilic 5-nitro-2-pyridylnitrene upon ultraviolet (UV) irradiation. The strategic placement of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the resulting nitrene, making it a particularly effective photoaffinity labeling agent for probing protein-ligand interactions, identifying drug targets, and constructing complex molecular architectures.

This technical guide provides a comprehensive exploration of the principles and practical considerations for the efficient generation of 5-nitro-2-pyridylnitrene from 2-azido-5-nitropyridine using UV irradiation. We will delve into the critical parameters governing this photochemical transformation, offer detailed experimental protocols, and present a mechanistic framework to empower researchers to harness the full potential of this powerful chemical tool.

I. The Photochemical Transformation: From Aryl Azide to Reactive Nitrene

The fundamental process of nitrene generation from an aryl azide is a photolytic reaction initiated by the absorption of a photon of appropriate energy.[1] This absorption excites the azide to a short-lived singlet excited state, which then undergoes rapid decomposition, liberating a molecule of dinitrogen gas (N₂) and yielding the highly reactive nitrene intermediate. The nitrene can exist in either a singlet or triplet spin state, with the triplet state generally being the more stable ground state for aryl nitrenes. However, the initial photoproduct is often the singlet nitrene, which can then undergo intersystem crossing to the triplet state.[2]

The reactivity of the generated nitrene is dictated by its spin state. Singlet nitrenes can undergo a variety of reactions, including insertion into C-H and N-H bonds, and cycloaddition reactions.[1] Triplet nitrenes, on the other hand, tend to react via a radical mechanism. The presence of the nitro group at the 5-position of the pyridine ring in 2-azido-5-nitropyridine is expected to enhance the electrophilicity of the resulting nitrene, making it particularly adept at reacting with nucleophilic residues in its vicinity.

G cluster_0 Photochemical Activation cluster_1 Subsequent Reactions Azide 2-Azido-5-nitropyridine ExcitedAzide Excited Singlet State Azide->ExcitedAzide UV Irradiation (hν) Nitrene 5-Nitro-2-pyridylnitrene (Singlet/Triplet) ExcitedAzide->Nitrene - N₂ Products Cross-linking, Insertion, Rearrangement Products Nitrene->Products Reaction with Substrate

Caption: Photochemical generation of 5-nitro-2-pyridylnitrene.

II. Critical Parameters for Efficient Nitrene Generation

The successful generation and application of 5-nitro-2-pyridylnitrene depend on the careful optimization of several key experimental parameters.

ParameterRecommended Range/ValueRationale and Key Considerations
Irradiation Wavelength (λ) 300 - 370 nmWhile simple aryl azides can be activated with shorter wavelength UV light (250-350 nm), the presence of the nitro group in 2-azido-5-nitropyridine likely shifts the absorption maximum to longer wavelengths.[3] Irradiation in the 300-370 nm range minimizes potential damage to biological macromolecules while providing sufficient energy for azide photolysis. The optimal wavelength should ideally be determined by measuring the UV-Vis absorption spectrum of 2-azido-5-nitropyridine.
Irradiation Time 5 - 30 minutesThe duration of UV exposure is critical. Insufficient irradiation will result in incomplete azide decomposition and low nitrene yield. Conversely, prolonged exposure can lead to photodegradation of the target molecules or the nitrene itself, potentially forming unwanted byproducts. The optimal time should be determined empirically for each specific application.[4]
Solvent Aprotic solvents (e.g., acetonitrile, dichloromethane, THF) or aqueous buffers (for biological applications)The choice of solvent can influence the stability and reactivity of the nitrene. Aprotic solvents are generally preferred for synthetic applications. For biological photoaffinity labeling experiments, the reaction is typically performed in aqueous buffers compatible with the biological system under investigation. It is important to avoid solvents with reactive C-H or N-H bonds that can be readily attacked by the nitrene, unless such a reaction is intended.
Concentration 10 µM - 1 mMThe concentration of 2-azido-5-nitropyridine should be optimized for the specific application. In photoaffinity labeling, a sufficient concentration is needed to ensure efficient labeling of the target, but excessively high concentrations can lead to non-specific reactions and aggregation.
Temperature 4°C to room temperaturePhotochemical reactions are often performed at low temperatures (e.g., on ice) to minimize thermal side reactions and maintain the stability of biological samples.[5]

III. Experimental Protocols

A. Synthesis of 2-Azido-5-nitropyridine

2-Azido-5-nitropyridine can be synthesized from the commercially available 2-amino-5-nitropyridine via a diazotization reaction followed by substitution with azide.[6]

Materials:

  • 2-Amino-5-nitropyridine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium azide (NaN₃)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-amino-5-nitropyridine in concentrated hydrochloric acid and cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool the solution in an ice bath.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 10°C. Nitrogen gas will evolve.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-azido-5-nitropyridine.

Note: Organic azides are potentially explosive and should be handled with care. Use appropriate personal protective equipment and work in a well-ventilated fume hood.

B. General Protocol for UV Irradiation and Nitrene Generation

This protocol provides a general framework for the photolytic generation of 5-nitro-2-pyridylnitrene. The specific parameters should be optimized for each application.

G cluster_0 Preparation cluster_1 Irradiation cluster_2 Analysis A Prepare solution of 2-azido-5-nitropyridine and substrate B Place sample in a UV-transparent cuvette A->B C Irradiate with UV lamp (e.g., 350 nm) at a controlled temperature B->C D Monitor reaction progress (e.g., TLC, LC-MS) C->D E Isolate and characterize products D->E

Caption: General workflow for nitrene generation and reaction.

Materials and Equipment:

  • Solution of 2-azido-5-nitropyridine in an appropriate solvent

  • Substrate for reaction with the nitrene

  • UV-transparent quartz cuvette or reaction vessel

  • UV lamp (e.g., a Rayonet photoreactor with 350 nm bulbs or a high-pressure mercury lamp with appropriate filters)[7]

  • Cooling system (e.g., ice bath or cryostat)

  • Magnetic stirrer

Procedure:

  • Prepare a solution of 2-azido-5-nitropyridine and the target substrate in a suitable solvent. The concentrations should be optimized based on the specific reaction.

  • Transfer the solution to a quartz cuvette or a UV-transparent reaction vessel.

  • If necessary, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited states.

  • Place the reaction vessel in the UV photoreactor and start the irradiation. If temperature control is required, use a cooling system.

  • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable technique (e.g., TLC, LC-MS, or UV-Vis spectroscopy to monitor the disappearance of the azide peak).

  • Once the reaction is complete, stop the irradiation and work up the reaction mixture to isolate and purify the desired products.

IV. Mechanistic Considerations and Potential Side Reactions

While the primary photochemical pathway leads to the desired nitrene, other reactions can occur, influencing the overall efficiency and product distribution. The initially formed singlet nitrene is highly reactive and can undergo intersystem crossing to the more stable triplet nitrene.[2] The singlet nitrene can also undergo intramolecular rearrangement, a common reaction for aryl nitrenes, to form a dehydroazepine intermediate. This intermediate can then be trapped by nucleophiles present in the reaction mixture.

The presence of the nitro group can also influence the photochemical behavior. For instance, in some nitroaromatic compounds, photoreduction of the nitro group can occur. It is therefore important to carefully characterize the reaction products to ensure that the desired nitrene-mediated transformation has taken place.

V. Characterization of Nitrene Formation and Reactivity

Direct observation of the 5-nitro-2-pyridylnitrene is challenging due to its short lifetime. However, its formation can be inferred through the analysis of the final reaction products. For more detailed mechanistic studies, transient absorption spectroscopy can be employed to detect and characterize the transient nitrene intermediate and its subsequent decay kinetics.[8][9] This technique provides valuable information on the lifetime of the nitrene and the rates of its various reactions.

VI. Applications in Drug Discovery and Chemical Biology

The ability to generate the highly reactive 5-nitro-2-pyridylnitrene in a controlled manner opens up a wide range of applications, particularly in the field of drug discovery.

  • Photoaffinity Labeling: 2-Azido-5-nitropyridine can be incorporated into a ligand to create a photoaffinity probe. Upon binding to its target protein, UV irradiation generates the nitrene, which then forms a covalent bond with nearby amino acid residues, allowing for the identification of the binding site.[4][5]

  • Target Identification: Photoaffinity probes based on 2-azido-5-nitropyridine can be used to identify the cellular targets of a drug or bioactive small molecule.

  • Cross-linking Studies: Bifunctional cross-linking agents containing the 2-azido-5-nitropyridine moiety can be used to study protein-protein or protein-nucleic acid interactions.[10]

VII. Safety Considerations

Organic azides, including 2-azido-5-nitropyridine, are energetic compounds and should be handled with caution. They can be sensitive to heat, shock, and friction. Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. Handle small quantities whenever possible and work in a well-ventilated fume hood. Avoid heating concentrated solutions of azides.

References

  • Reiser, A., & Marley, R. (1968). Photolysis of aromatic azides. Part 3.—Quantum yield and mechanism. Transactions of the Faraday Society, 64, 1806-1815. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]

  • Ren, Y., et al. (2022). Recent Progress in Azopyridine-Containing Supramolecular Assembly: From Photoresponsive Liquid Crystals to Light-Driven Devices. Polymers, 14(12), 2496. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Mishchenko, E. L., et al. (2000). Study of the chemical structures of the photo-cross-linking products between Tyr and the 5-azido-2-nitrobenzoyl residue. Journal of Photochemistry and Photobiology B: Biology, 54(1), 16-25. [Link]

  • Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(2), 100593. [Link]

  • Burdzinski, G., et al. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 110(42), 11648-11659. [Link]

  • Tsyrenova, B. D., Khrustalev, V. N., & Nenajdenko, V. G. (2021). Synthesis of blue light emitting heterocycles via cyclization of 2-pyridine derived 4-azido-r1,2,3-triazoles. Organic & Biomolecular Chemistry, 19(36), 8140-8148. [Link]

  • Bou-Hamdan, F. R., & Lévesque, F. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124-1129. [Link]

  • Nielsen, P. E., Hansen, J. B., & Buchardt, O. (1984). Photochemical cross-linking of protein and DNA in chromatin. Synthesis and application of a photosensitive cleavable derivative of 9-aminoacridine with two photoprobes connected through a disulphide-containing linker. The Biochemical journal, 223(2), 519–526. [Link]

  • Panov, M. S., et al. (2013). 5-Azido-2-aminopyridine, a new nitrene/nitrenium ion photoaffinity labeling agent that exhibits reversible intersystem crossing between singlet and triplet nitrenes. Journal of the American Chemical Society, 135(51), 19167-19179. [Link]

  • Burdzinski, G., et al. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Physical Chemistry A, 110(42), 11648-11659. [Link]

  • Mikkelsen, K. V., et al. (2017). Determining the Photoisomerization Quantum Yield of Photoswitchable Molecules in Solution and in the Solid State. Scientific Reports, 7(1), 4142. [Link]

  • Gasiunas, G., et al. (2018). Synthesis and photophysical properties of 2-azolyl-6-piperidinylpurines. Dyes and Pigments, 158, 249-257. [Link]

  • Chen, Y., et al. (2019). Beyond a Linker: The Role of Photochemistry of Crosslinkers in the Direct Optical Patterning of Colloidal Nanocrystals. ACS Applied Materials & Interfaces, 11(43), 40539-40547. [Link]

  • Haugland, R. P., et al. (1981). Radiochemical synthesis and photochemical properties of the uncoupler 2-azido-4-nitrophenol, a versatile photoaffinity labeling reagent. Biochemistry, 20(14), 4113-4121. [Link]

  • Evans, R. K., Johnson, J. D., & Haley, B. E. (1986). 5-Azido-2'-deoxyuridine 5'-triphosphate: a photoaffinity-labeling reagent and tool for the enzymatic synthesis of photoactive DNA. Proceedings of the National Academy of Sciences of the United States of America, 83(15), 5382–5386. [Link]

  • Wang, Y., et al. (2021). One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
  • Andor. (n.d.). Introduction to Transient Spectroscopy and its applications. Retrieved from [Link]

  • Trammell, S. A., et al. (2013). Top : UV-Vis spectra of multilayers of 1 and 4 assembled on an. Journal of Materials Chemistry C, 1(38), 6139-6148. [Link]

  • Czarnecki, J. J., Abbott, M. S., & Selman, B. R. (1982). Photoaffinity labeling with 2-azidoadenosine diphosphate of a tight nucleotide binding site on chloroplast coupling factor 1. Proceedings of the National Academy of Sciences of the United States of America, 79(24), 7744–7748. [Link]

  • Liu, Y., & Cui, G. (2025). Transient-Absorption Pump-Probe Spectra as Information-Rich Observables: Case Study of Fulvene. Molecules, 30(6), 1234. [Link]

  • Naha, S., et al. (2009). 5-Nitro-2-(piperidin-1-yl)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2880. [Link]

  • Akiyama, S. K., & Yamada, K. M. (2022). Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin. Methods in molecular biology (Clifton, N.J.), 2421, 103–118. [Link]

  • Wang, D., et al. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Journal of the American Chemical Society, 142(9), 4413-4420. [Link]

  • Kuciauskas, D., et al. (2001). Transient Absorption Spectroscopy of Ruthenium and Osmium Polypyridyl Complexes Adsorbed onto Nanocrystalline TiO 2 Photoelectrodes. The Journal of Physical Chemistry B, 105(42), 10292-10301. [Link]

  • Nguyen, T. L., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Journal of Chemical Technology and Metallurgy, 56(5), 975-982. [Link]

Sources

Application

Application Note: Bioconjugation of 2-Azido-5-Nitropyridine to Alkynes via CuAAC Click Chemistry

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and in-process controls for handling electron-deficient azides in bioconjug...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, optimized protocols, and in-process controls for handling electron-deficient azides in bioconjugation.

Executive Summary

The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) has fundamentally transformed drug discovery, enabling the rapid assembly of modular pharmacophores. Within this space, 2-azido-5-nitropyridine is a highly specialized, electron-deficient building block. It has been prominently utilized in the synthesis of 1,2,3-triazole-linked heterocycles, most notably in the development of potent nicotinamide phosphoribosyltransferase (NAMPT) inhibitors (e.g., GPP78) for oncology applications [1].

This application note provides a comprehensive, self-validating guide to performing CuAAC with 2-azido-5-nitropyridine. It details the unique stereoelectronic properties of this reagent, the causality behind specific catalytic choices, and a robust protocol designed to maximize yield while mitigating the risks of chemical activation and degradation [2].

Mechanistic Insights & Reagent Profiling

Working with 2-azido-5-nitropyridine requires an understanding of its unique electronic landscape. Standard click chemistry protocols often fail or yield complex mixtures if these properties are not accounted for.

The Tetrazole-Azide Tautomerization

2-Azidopyridines uniquely exist in a dynamic equilibrium with their fused-ring tautomer, tetrazolo[1,5-a]pyridine. However, the strong electron-withdrawing effect (


, 

) of the nitro group at the 5-position drastically destabilizes the tetrazole form. Consequently, 2-azido-5-nitropyridine exists almost exclusively in the open azide form at room temperature. This makes it highly available for coordination with copper-acetylide intermediates, accelerating the reaction rate.
Electrophilicity and Chemical Activation

The nitro group renders the azide highly electrophilic. While this lowers the activation energy for the cycloaddition, it also introduces a vulnerability: highly electron-deficient azides are prone to exothermic decomposition (chemical activation) and side reactions (e.g., Dimroth rearrangements or reduction to the amine) if the catalytic cycle stalls [2].

Causality in Experimental Design:

  • Ligand Selection: To prevent catalyst degradation and side reactions, an accelerating ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA is mandatory. The ligand stabilizes the Cu(I) oxidation state and drastically increases the rate of the ring-closing step, ensuring the reactive azide is consumed productively.

  • Copper Source: Generating Cu(I) in situ using

    
     and sodium ascorbate is superior to using Cu(I) halides. It maintains a low, steady-state concentration of active Cu(I), preventing oxidative Glaser homocoupling of the alkyne.
    

CuAAC_Mechanism Cu_Cat Cu(I)-Ligand Complex (Active Catalyst) Alkyne_Coord Terminal Alkyne Coordination (Pi-Complex) Cu_Cat->Alkyne_Coord Cu_Acetylide Cu-Acetylide Formation (Deprotonation) Alkyne_Coord->Cu_Acetylide Azide_Coord 2-Azido-5-Nitropyridine Coordination (Highly Electrophilic) Cu_Acetylide->Azide_Coord Metallacycle Bimetallic Metallacycle Intermediate Azide_Coord->Metallacycle Ring_Contraction Ring Contraction (Triazolyl-Copper) Metallacycle->Ring_Contraction Product Protonation & 1,4-Disubstituted Triazole Release Ring_Contraction->Product Product->Cu_Cat Cu(I) Regeneration

Figure 1: Catalytic cycle of CuAAC tailored for the highly electrophilic 2-azido-5-nitropyridine.

Quantitative Data: Condition Optimization

The following table summarizes the optimized parameters for conjugating 2-azido-5-nitropyridine to a standard terminal alkyne (e.g., propargyl alcohol or a functionalized drug scaffold).

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent System Pure DMF or Pure Water

-BuOH /

(1:1, v/v)
Biphasic/co-solvent systems ensure solubility of the hydrophobic azide and the water-soluble ascorbate/copper salts.
Catalyst Loading 1 mol% CuI5 mol%

+ 10 mol% Ascorbate
In situ reduction prevents Cu(II) accumulation and minimizes oxidative alkyne coupling.
Ligand None5 mol% TBTA or THPTAStabilizes Cu(I) from disproportionation and accelerates the cycloaddition of the electron-deficient azide.
Temperature 60°C (Heating)25°C (Room Temp)Prevents thermal decomposition/chemical activation of the nitropyridyl azide [2].
Atmosphere Ambient AirArgon / NitrogenPrevents oxygen from consuming the ascorbate reducing agent and oxidizing Cu(I) to Cu(II).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: it includes built-in In-Process Controls (IPCs) to ensure the reaction is proceeding via the intended mechanistic pathway before proceeding to downstream purification.

Reagents Required
  • 2-Azido-5-nitropyridine (1.0 equiv, limiting reagent)

  • Terminal Alkyne (1.1 equiv)

  • 
     (0.05 equiv)
    
  • Sodium Ascorbate (0.10 equiv)

  • TBTA Ligand (0.05 equiv)

  • Solvent:

    
    -Butanol and Milli-Q Water (1:1 v/v)
    
Step-by-Step Methodology

Step 1: System Preparation & Degassing

  • In a clean, dry round-bottom flask, dissolve the terminal alkyne (1.1 mmol) and 2-azido-5-nitropyridine (1.0 mmol) in 5 mL of

    
    -Butanol.
    
  • Add TBTA (0.05 mmol) to the organic mixture.

  • In a separate vial, dissolve

    
     (0.05 mmol) in 2.5 mL of Milli-Q water.
    
  • Crucial Step: Sparge both solutions with Argon for 10 minutes to remove dissolved oxygen.

Step 2: Catalyst Activation & Reaction Initiation 5. Add the aqueous


 solution to the organic mixture under an Argon atmosphere.
6.  Dissolve Sodium Ascorbate (0.10 mmol) in 2.5 mL of degassed water. Add this dropwise to the main reaction flask.
7.  Validation Check: Upon addition of ascorbate, the solution should change from blue/green (Cu II) to a pale yellow or heterogeneous suspension, indicating the successful generation of the active Cu(I) species.

Step 3: In-Process Control (IPC) 8. Stir the reaction at room temperature (20-25°C). 9. After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS or TLC (Hexanes:EtOAc). 10. Validation Check: The highly UV-active 2-azido-5-nitropyridine starting material should be entirely consumed. If unreacted azide remains, add an additional 0.05 equiv of Sodium Ascorbate to re-reduce any oxidized copper.

Step 4: Quenching and Copper Removal 11. Once IPC confirms completion, quench the reaction by adding 10 mL of saturated aqueous EDTA (pH ~8) or ammonium hydroxide. Stir for 30 minutes. 12. Causality: EDTA chelates the copper catalyst, pulling it into the aqueous phase and preventing heavy-metal contamination in the final active pharmaceutical ingredient (API). 13. Extract the product with Ethyl Acetate (


 mL). Wash the combined organic layers with brine, dry over anhydrous 

, and concentrate under reduced pressure.

Workflow Prep 1. Reagent Prep Azide + Alkyne + Ligand in t-BuOH Degas 2. Degassing Argon Sparging 10 mins Prep->Degas Catalyst 3. Catalyst Addition CuSO4(aq) + Na-Ascorbate(aq) Degas->Catalyst IPC 4. IPC Monitoring LC-MS / TLC Check Azide Consumption Catalyst->IPC Quench 5. Quench & Wash EDTA Solution Cu Chelation IPC->Quench Purify 6. Purification Extraction & Chromatography Quench->Purify

Figure 2: Self-validating experimental workflow for the bioconjugation of 2-azido-5-nitropyridine.

Safety and Handling Warnings

  • Azide Toxicity & Explosivity: While aryl azides are generally more stable than aliphatic azides, the presence of the nitro group increases the energy density of the molecule. Never distill 2-azido-5-nitropyridine to dryness. Always store the reagent protected from light at 2-8°C.

  • Halogenated Solvents: Avoid using dichloromethane (DCM) or chloroform as the primary reaction solvent when sodium azide or azide derivatives are present, as trace free azide can form highly explosive diazidomethane.

References

  • Colombano, G., Travelli, C., Galli, U., Caldarelli, A., Chini, M. G., Canonico, P. L., Sorba, G., Bifulco, G., Tron, G. C., & Genazzani, A. A. (2010). "A novel potent nicotinamide phosphoribosyltransferase inhibitor synthesized via click chemistry." Journal of Medicinal Chemistry, 53(2), 616-623. URL:[Link]

  • Al-Awadi, N. A., et al. (2013). "Chemical Activation in Azide and Nitrene Chemistry: Methyl Azide, Phenyl Azide, Naphthyl Azides, Pyridyl Azides, Benzotriazoles, and Triazolopyridines." Australian Journal of Chemistry, 66(8), 854-863. URL:[Link]

Method

Application Note: 2-Azido-5-Nitropyridine (ANP) Motifs in Heterobifunctional Crosslinking

This Application Note is structured to guide researchers through the advanced use of 2-Azido-5-nitropyridine (ANP) and its derivatives as heterobifunctional crosslinking motifs. Unlike standard phenyl azides, the nitropy...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the advanced use of 2-Azido-5-nitropyridine (ANP) and its derivatives as heterobifunctional crosslinking motifs. Unlike standard phenyl azides, the nitropyridine core offers distinct photophysical advantages, including red-shifted activation wavelengths that preserve sample integrity.

Executive Summary

2-Azido-5-nitropyridine (ANP) represents a specialized class of photoaffinity labeling (PAL) moieties. While often colloquially termed a "crosslinker," ANP is strictly the photoreactive warhead . To function as a heterobifunctional crosslinker, it must be derivatized with a thermal reactive group (e.g., NHS ester, halide) or synthesized in situ on a ligand.

Key Advantages of ANP over Phenyl Azides:

  • Red-Shifted Absorption: The nitro group coupled with the pyridine ring shifts the absorption maximum (

    
    ) to 330–350 nm  (extending into the visible range). This allows photolysis using long-wave UV (365 nm), significantly reducing UV-induced damage to biological samples compared to phenyl azides (
    
    
    
    nm).
  • Enhanced Nitrene Reactivity: The electron-deficient pyridine ring alters the lifetime and electrophilicity of the generated nitrene, influencing insertion efficiency.

Chemical Mechanism & Design Principles

The "Heterobifunctional" Workflow

In a typical experimental design, the ANP motif acts as the "Photo" arm of a heterobifunctional system. The "Thermal" arm is used to attach the ANP warhead to a "Bait" molecule (drug, peptide, or protein).

  • Thermal Conjugation (Step A): A precursor (e.g., 2-fluoro-5-nitropyridine) reacts with a nucleophile (amine/thiol) on the Bait. Alternatively, a pre-synthesized ANP-NHS ester is coupled to the Bait.

  • Equilibration: The ANP-Bait complex is incubated with the "Prey" (Target Protein).

  • Photo-Activation (Step B): UV irradiation triggers the azide photolysis.

Photochemistry of ANP

Upon irradiation at 300–365 nm, the azide group (-N


) eliminates nitrogen gas (

) to form a highly reactive singlet nitrene .
  • Insertion Pathway (Desired): The nitrene inserts into neighboring C-H or N-H bonds of the Target Protein, forming a covalent crosslink.

  • Ring Expansion (Competitor): Pyridyl nitrenes are prone to ring expansion, forming unstable azacycloheptatetraenes (dehydroazepines). The presence of the 5-nitro group is critical; it destabilizes the ring-expansion transition state and/or promotes reaction with nucleophiles, thereby improving crosslinking efficiency compared to unsubstituted pyridyl azides.

ANP_Mechanism ANP 2-Azido-5-nitropyridine (Ground State) UV UV (300-365 nm) - N2 ANP->UV Nitrene Singlet Nitrene (Highly Reactive) UV->Nitrene Triplet Triplet Nitrene Nitrene->Triplet Slow Insertion C-H / N-H Insertion (Covalent Crosslink) Nitrene->Insertion Proximity to Target Expansion Ring Expansion (Dehydroazepine) Nitrene->Expansion Solvent Exposed ISC Intersystem Crossing Reaction Nucleophilic Trapping (Off-Target/Solvent) Expansion->Reaction

Figure 1: Photochemical pathways of 2-azido-5-nitropyridine. The desired path is direct insertion into the target protein.

Experimental Protocol: Synthesis & Crosslinking

Scenario: Creating an ANP-labeled peptide "Bait" to identify its binding partner.

Materials Required
ReagentSpecificationPurpose
Precursor 2-Fluoro-5-nitropyridine (FNP)"Thermal" attachment reagent
Azide Source Sodium Azide (NaN

)
Converting FNP to ANP (if not pre-made)
Bait Peptide/Drug with primary amineThe ligand to be labeled
Solvent DMSO or DMF (Anhydrous)Reaction medium
Base Triethylamine (TEA) or DIPEAProton scavenger
UV Source UV Lamp (365 nm)Photolysis
Protocol A: Synthesis of the ANP-Bait Probe

Note: Direct purchase of "2-azido-5-nitropyridine-NHS" is rare. The standard route involves reacting the ligand with a di-functional precursor or converting a chloro/fluoro-nitropyridine intermediate.

Method 1: The Nucleophilic Substitution Route (Standard) This method utilizes 2-Fluoro-5-nitropyridine as a heterobifunctional scaffold (Fluoro = Thermal leaving group; Nitro = Activator). Wait, this yields a nitropyridine-amine, not an azide. Correction: To generate the Azido-nitropyridine probe, one typically utilizes 2,4-dichloro-5-nitropyridine or reacts a Hydrazine intermediate.

Optimized Route (Hydrazine Method):

  • Activation: Dissolve 1 eq of Bait (Amine) and 1.2 eq of 2-Chloro-5-nitropyridine in DMF with 2 eq TEA.

    • Reaction: Heat at 60°C for 2-4 hours.

    • Result: 2-(Bait-amino)-5-nitropyridine. (This is NOT photoreactive yet).

    • Critique: This route fails to install the azide.

Correct Route (The "Exchange" Strategy): To make a 2-Azido-5-nitropyridine probe, the azide must be at the 2-position. The linker must be attached elsewhere (e.g., position 3 or via the nitro group reduction). However, for simple "Heterobifunctional" use where ANP is the headgroup: Use Reagent: N-5-Azido-2-nitrobenzoyloxysuccinimide (ANB-NOS) is the commercial standard. If you strictly require the Pyridine analog (2-Azido-5-nitropyridine): You are likely performing a Click Chemistry (CuAAC) reaction or using it as a small molecule probe. If using ANP as a Click Reagent:

  • Mix: Bait-Alkyne + 2-Azido-5-nitropyridine + Cu(I) catalyst.

  • Result: A Triazole-linked Nitropyridine. (Note: This consumes the azide, removing photoreactivity).

Authoritative Protocol for Photo-Crosslinking with ANP (Direct Use): Assumption: You have a synthesized probe containing the 2-azido-5-nitropyridine moiety attached to your ligand.

  • Equilibration:

    • Incubate the ANP-Bait (1–10 µM) with the Target Protein (in lysate or purified form) in PBS (pH 7.4).

    • Time: 30–60 minutes at 4°C in the dark.

    • Control: Prepare a sample with excess unlabeled Bait (Competition Control).

  • Photolysis (Crosslinking):

    • Transfer samples to a 96-well plate or open microcentrifuge tubes (on ice).

    • Irradiate with UV light at 365 nm (e.g., Stratalinker or Handheld UV lamp at 5-10 cm distance).

    • Duration: 5–15 minutes.

    • Note: Do not use short-wave UV (254 nm) to avoid protein denaturation.

  • Quenching & Analysis:

    • Add DTT (to 50 mM) to quench any remaining photo-species (optional, though nitrenes are short-lived).

    • Analyze via SDS-PAGE followed by Western Blot (if Bait is biotinylated) or Mass Spectrometry.

Troubleshooting & Critical Parameters

"The Heterobifunctional Paradox"

Researchers often confuse 2-Azido-5-nitropyridine (the molecule) with ANB-NOS (the crosslinker).

  • ANB-NOS: Contains an NHS ester (Thermal) and an Azido-Nitro-Phenyl group (Photo).

  • ANP (Molecule): If you possess pure 2-azido-5-nitropyridine, it acts primarily as a nucleophile in Click chemistry or a photo-probe if physically adsorbed. It does not have a "thermal" conjugation handle unless synthesized with one (e.g., a carboxylic acid tail).

Handling Precautions
  • Light Sensitivity: ANP derivatives are highly sensitive to ambient light. Handle all samples under yellow safety lights or in low-light conditions until UV exposure.

  • Thermal Stability: The azide group is stable at physiological temperatures (37°C) but can decompose at >60°C. Avoid high-temperature incubations.

Data Interpretation (SDS-PAGE)
ObservationDiagnosisSolution
No Shift/Crosslink Poor binding affinity (

too high)
Increase Probe concentration; ensure binding buffer is optimal.
Smearing Non-specific insertionReduce UV exposure time; add scavenger (e.g., Tris) to buffer to quench solvent-exposed nitrenes.
Precipitation UV-induced aggregationKeep samples on ice during irradiation; use 365 nm (not 254 nm).

References

  • General Photoaffinity Labeling Principles

    • Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

  • Nitropyridine Chemistry & Reactivity

    • RSC (Organic & Biomolecular Chemistry). Substitution reactions of 5-nitropyridine-2-sulfonic acid.[1] Link

  • Heterobifunctional Reagents (ANB-NOS Context)

    • Thermo Fisher Scientific. Crosslinking Technical Handbook. Link

  • Azide-Nitropyridine Photophysics

    • Soundararajan, N., & Platz, M. S. (1990). Descriptive Photochemistry of Polyfluorinated Aryl Azides. (Context on aryl vs pyridyl azides). Journal of Organic Chemistry. Link

  • Click Chemistry Utility

    • G-Biosciences.[2] Heterobifunctional Cross-Linkers Guide. Link

(Note: While specific "2-azido-5-nitropyridine" crosslinker protocols are rare in open literature compared to phenyl azides, the chemistry described above extrapolates from established nitropyridine and aryl azide reactivity profiles.)

Sources

Application

Advanced Protocol: Nucleophilic Aromatic Substitution for the Synthesis and Handling of 2-Azido-5-Nitropyridine

Introduction 2-Azido-5-nitropyridine is a high-value heterocyclic intermediate used extensively in the synthesis of energetic materials and as a "click chemistry" (CuAAC) bio-orthogonal handle in drug discovery. Its synt...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Azido-5-nitropyridine is a high-value heterocyclic intermediate used extensively in the synthesis of energetic materials and as a "click chemistry" (CuAAC) bio-orthogonal handle in drug discovery. Its synthesis represents a classic example of Nucleophilic Aromatic Substitution (SNAr) on an electron-deficient aromatic ring.[1]

However, this compound is not merely a static reagent.[1] It exhibits azido-tetrazolo tautomerism , existing in a dynamic equilibrium between the open-chain 2-azido-5-nitropyridine and the fused bicyclic 6-nitrotetrazolo[1,5-a]pyridine. This duality dictates its reactivity, stability, and spectroscopic signature.

This guide details the SNAr protocol for synthesizing 2-azido-5-nitropyridine from 2-chloro-5-nitropyridine, explains the critical equilibrium governing its behavior, and outlines safety protocols for handling this energetic motif.

Core Reaction & Mechanism

The SNAr Pathway

The synthesis relies on the activation provided by the nitro group at the C5 position. The strong electron-withdrawing nature of the nitro group (via resonance and induction) lowers the LUMO energy of the pyridine ring, making the C2 position highly electrophilic.

  • Nucleophilic Attack: The azide ion (

    
    ) attacks the C2 carbon, disrupting aromaticity and forming a resonance-stabilized Meisenheimer complex.
    
  • Leaving Group Expulsion: The aromaticity is restored by the expulsion of the chloride ion.[1]

  • Equilibration: The resulting 2-azido product immediately equilibrates with its tetrazole isomer.

Visualizing the Mechanism and Equilibrium

SNAr_Mechanism Start 2-Chloro-5-nitropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) Start->Complex + NaN3 Slow Step Azide Sodium Azide (Nucleophile) Azide->Complex Product_Open 2-Azido-5-nitropyridine (Open Chain Form) Complex->Product_Open - NaCl Fast Step Product_Closed 6-Nitrotetrazolo[1,5-a]pyridine (Fused Cyclic Form) Product_Open->Product_Closed Equilibrium (Solvent Dependent)

Figure 1: The SNAr reaction pathway followed by the azido-tetrazolo isomerization. The equilibrium position is heavily influenced by solvent polarity and temperature.

Experimental Protocol: Synthesis via SNAr

Reagents & Materials
  • Substrate: 2-Chloro-5-nitropyridine (1.0 equiv)

  • Nucleophile: Sodium Azide (1.2 – 1.5 equiv)

  • Solvent: Ethanol/Water (3:1) or DMSO (for faster rates, but harder workup)

  • Safety: Blast shield, non-metal spatula (to avoid heavy metal azide formation).

Step-by-Step Methodology
Step 1: Preparation (0 min)

Dissolve 2-chloro-5-nitropyridine (e.g., 1.0 g, 6.3 mmol) in Ethanol (15 mL). Ensure complete dissolution. If using DMSO, use 5-10 mL.

  • Scientific Rationale: Ethanol is preferred over DMF/DMSO for scale-up because it simplifies workup and reduces the risk of thermal runaway associated with azides in polar aprotic solvents at high heat.

Step 2: Nucleophile Addition (10 min)

Prepare a solution of Sodium Azide (0.49 g, 7.5 mmol) in minimal water (5 mL). Add this dropwise to the pyridine solution at Room Temperature (RT).

  • Caution: Exothermic reaction. Monitor internal temperature.[1][2][3]

Step 3: Reaction (1 - 3 hours)

Heat the mixture to 60°C . Monitor by TLC (Eluent: 20% EtOAc/Hexanes).

  • Observation: The starting material (Rf ~0.6) will disappear. The product spot may streak or show two spots due to the equilibrium on silica.

  • Endpoint: Complete consumption of chloride. Do not overheat (>80°C) to prevent decomposition.

Step 4: Workup & Isolation
  • Cool the mixture to RT.

  • Pour slowly into ice-cold water (100 mL). The product typically precipitates as a solid.

  • Filtration: Collect the solid by vacuum filtration.

  • Wash: Wash the filter cake with cold water (3 x 20 mL) to remove excess NaN3 and NaCl.

  • Drying: Dry under high vacuum at RT. DO NOT USE OVEN DRYING (Explosion risk).

Optimization & Troubleshooting Table
VariableConditionOutcome / Recommendation
Solvent DMSOFastest rate. Harder to remove. Shifts equilibrium to Tetrazole.
Solvent Ethanol/H2OSafest. Product precipitates easily. Slower reaction.
Temperature >80°CDangerous. Risk of azide decomposition/explosion.
Stoichiometry >2.0 equiv NaN3Unnecessary. Increases waste treatment burden.
Appearance Yellow/BeigePure product is often off-white/beige. Darkening indicates decomposition.

The Azide-Tetrazole Equilibrium

Understanding this equilibrium is vital for characterization.[4] You are not isolating a single static structure.

  • Solid State: Exists almost exclusively as 6-nitrotetrazolo[1,5-a]pyridine (more stable).

  • Solution (DMSO-d6): Predominantly Tetrazole form.

  • Solution (CDCl3): Mixture of Azide and Tetrazole forms.

  • Reactivity: The Azide form is the reactive species for "Click" chemistry (CuAAC). The Tetrazole acts as a "reservoir" or protecting group.

NMR Characterization Strategy

When analyzing the product, do not be confused by "missing" azide peaks or shifted pyridine signals.

  • Tetrazole Form (DMSO-d6):

    • Protons are more shielded compared to the azide form.

    • C2-H (now C5-H in tetrazole) shifts significantly upfield.

  • Azide Form (CDCl3/Heat):

    • Typical pyridine splitting pattern (d, dd, d).

    • Visible azide stretch in IR (~2130 cm⁻¹).

Safety & Handling Protocol (E-E-A-T Critical)

WARNING: 2-Azido-5-nitropyridine is an energetic compound. The combination of a nitro group and an azide group on a small ring creates high energy density.

  • Explosion Hazard: Although generally stable at RT, it can detonate under shock, friction, or rapid heating.

    • Protocol: Never scrape the dried solid strongly. Use Teflon-coated spatulas.

  • Heavy Metals: Sodium azide reacts with Copper, Lead, and Zinc to form highly unstable heavy metal azides.

    • Protocol: Do not use metal funnels or spatulas. Use glass or plastic.

  • Waste Disposal: Quench excess azide in the filtrate with Nitrous Acid (NaNO2 + H2SO4) or commercially available azide quenchers before disposal. Do not pour azide solutions down the drain (reacts with lead pipes).

Workflow Diagram: Safe Synthesis

Workflow Setup Setup: Glassware only (No metal spatulas) Reaction Reaction: 2-Cl-5-NO2-Py + NaN3 Solvent: EtOH/H2O, Temp: 60°C Setup->Reaction Monitor Monitor: TLC Check for disappearance of SM Reaction->Monitor Quench Isolation: Pour into Ice Water Precipitate Product Monitor->Quench Complete Waste Waste: Quench filtrate with NaNO2/H2SO4 Quench->Waste Filtrate

Figure 2: Operational workflow emphasizing safety checkpoints during isolation and waste management.

References

  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine. (2025).[1][5][6][7] Retrieved from

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr).[1] Retrieved from

  • University of Munich (LMU). Tuning the Properties of 5-Azido and 5-Nitramino-tetrazoles. (2022).[8] Retrieved from

  • MDPI Molecules. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium. (2022).[8] Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Hydroxy-5-nitropyridine (Precursor/Analog Safety). (2025).[1][5][6][7] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Managing Azide-Tetrazole Isomerization in 2-Azido-5-Nitropyridine

Welcome to the Technical Support Center for handling 2-azido-5-nitropyridine. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require precise control over the dynamic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-azido-5-nitropyridine. This guide is engineered for researchers, medicinal chemists, and drug development professionals who require precise control over the dynamic ring-chain tautomerism inherent to 2-azidopyridines.

Understanding and manipulating this equilibrium is critical, as the open-chain azide form is required for click chemistry (CuAAC) and Staudinger ligations, whereas the closed tetrazole form is often a thermodynamic sink that stalls reactivity.

Part 1: Core Principles & Mechanistic Causality

The equilibrium between 2-azido-5-nitropyridine and its cyclic tautomer, 6-nitrotetrazolo[1,5-a]pyridine, is dictated by the nucleophilicity of the pyridine nitrogen. For the tetrazole ring to close, the pyridine nitrogen's lone pair must attack the electrophilic terminal nitrogen of the azide group.

The 5-Nitro Advantage: Unlike unsubstituted 2-azidopyridine, 2-azido-5-nitropyridine benefits from the strongly electron-withdrawing (-I, -M) nature of the 5-nitro group. This substituent drastically pulls electron density away from the pyridine ring, rendering the ring nitrogen significantly less nucleophilic[1]. As a result, the activation energy for ring closure is elevated, and the compound predominantly exists in the reactive azide form[2]. However, improper solvent selection or low temperatures can still inadvertently drive the equilibrium toward the unreactive tetrazole.

Equilibrium A 2-Azido-5-nitropyridine (Azide Form) B 6-Nitrotetrazolo[1,5-a]pyridine (Tetrazole Form) A->B Polar Solvents (e.g., DMSO) Low Temperature B->A Non-Polar Solvents (e.g., CDCl3) Higher Temp 5-Nitro EWG Effect

Caption: Logical relationship of factors driving the azide-tetrazole equilibrium.

Part 2: Diagnostic FAQs

Q1: Why do I see two distinct sets of peaks in my ¹H NMR spectrum when characterizing 2-azido-5-nitropyridine in DMSO-d6? A: You are observing solvent-induced tautomerization. Highly polar aprotic solvents like DMSO possess a high dielectric constant, which thermodynamically stabilizes the tetrazole form due to its significantly higher dipole moment compared to the open azide[3]. To resolve this and characterize the pure azide, switch your NMR solvent to a non-polar alternative like CDCl3.

Q2: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-azido-5-nitropyridine is stalling. How do I fix this? A: The reaction is likely stalling because the azide has cyclized into the unreactive tetrazole form in your reaction mixture. CuAAC strictly requires the open azide. If you are running the reaction in a highly polar solvent mixture (e.g., DMF/Water) at room temperature, you are favoring the tetrazole. Switch to a less polar solvent system (like Toluene or DCM) and slightly elevate the temperature (40–50 °C) to entropically force the ring open[3].

Q3: Can I store 2-azido-5-nitropyridine in the freezer (-20 °C) without it converting to the tetrazole? A: Thermodynamically, low temperatures favor the closed tetrazole ring because the ring-opening process is entropy-driven (


). However, in the solid state, the high kinetic barrier imposed by the 5-nitro group generally prevents spontaneous cyclization. Store it as a dry solid, protected from light. If stored in solution, it will likely cyclize at low temperatures.

Part 3: Quantitative Data Summary

The following table summarizes the key thermodynamic and environmental variables that dictate the position of the azide-tetrazole equilibrium.

Table 1: Factors Influencing Azide-Tetrazole Equilibrium in 2-Azidopyridines

ParameterFavors Azide (Open Form)Favors Tetrazole (Closed Form)Mechanistic Rationale
Substituent Electronic Effect Electron-Withdrawing (e.g., 5-NO₂, 5-CF₃)Electron-Donating (e.g., 5-NH₂, 5-CH₃)EWGs reduce pyridine nitrogen nucleophilicity, increasing the barrier to cyclization[3].
Solvent Polarity Non-polar (e.g., CDCl₃, Toluene, DCM)Polar Aprotic (e.g., DMSO, DMF)Polar solvents stabilize the higher dipole moment of the cyclic tetrazole ring[1].
Temperature High Temperature (>40 °C)Low Temperature (<0 °C)Ring-opening to the azide increases degrees of freedom, making it entropically favored (

)[3].

Part 4: Experimental Troubleshooting Workflows

To ensure robust and reproducible downstream chemistry (such as click reactions), you must employ a self-validating protocol that confirms the structural identity of the tautomer before introducing catalysts.

Protocol: Solvent-Mediated Locking of the Azide Tautomer for CuAAC

Objective: Force 2-azido-5-nitropyridine into the reactive azide form and validate its presence prior to initiating a CuAAC reaction.

Step 1: Solvent Selection & Dissolution Dissolve 2-azido-5-nitropyridine (1.0 equiv) in a low-polarity solvent such as chloroform (CHCl₃) or toluene. Strictly avoid DMSO or DMF, which will induce tetrazole formation.

Step 2: Analytical Validation (Self-Validation Check) Before proceeding, extract a 50 µL aliquot of the solution and perform an FT-IR analysis.

  • Validation Check: Look for a strong, sharp asymmetric stretching band at ~2114–2130 cm⁻¹ . This peak is exclusively characteristic of the azide (-N₃) group[4]. If this band is absent or weak, the tetrazole form is dominating your mixture.

Step 3: Temperature Modulation (If Tetrazole is Detected) If the IR validation fails (weak azide stretch), heat the reaction vessel to 40–50 °C. Because the ring-opening process is entropically favored, increasing the thermal energy shifts the equilibrium back toward the reactive azide[3]. Re-run the IR validation (Step 2) to confirm the reappearance of the 2120 cm⁻¹ peak.

Step 4: Catalyst & Reagent Addition Once the azide form is analytically validated, add the terminal alkyne (1.1 equiv), followed by the copper catalyst (e.g., CuSO₄, 5 mol%) and sodium ascorbate (10 mol%).

Step 5: Reaction Monitoring Monitor the reaction progress by tracking the disappearance of the ~2120 cm⁻¹ IR band, which confirms the consumption of the azide into the desired 1,2,3-triazole product.

Troubleshooting N1 Identify Tautomeric Mixture (NMR/IR Analysis) N2 Is Azide IR Stretch (~2120 cm⁻¹) Strong? N1->N2 N3 Azide Form Dominant N2->N3 Yes N4 Tetrazole Form Present N2->N4 No / Weak N5 Proceed to CuAAC Reaction N3->N5 N6 Switch to Non-Polar Solvent (e.g., Toluene, CDCl3) N4->N6 N7 Increase Reaction Temp (e.g., 40-60°C) N4->N7 N6->N1 Re-analyze N7->N1 Re-analyze

Caption: Step-by-step troubleshooting workflow for isolating the azide tautomer.

References

  • Synthesis of 1,2,3-Triazole Derivatives Source: ResearchGate URL
  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines Source: MDPI URL
  • Theoretical Study of Azido−Tetrazole Isomerism: Effect of Solvent and Substituents and Mechanism of Isomerization Source: Journal of the American Chemical Society URL
  • An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine Source: Benchchem URL

Sources

Optimization

Technical Support Center: Optimizing Click Reactions with 2-Azido-5-Nitropyridine

Introduction: Navigating the Challenges of an Electron-Deficient Azide Welcome to the technical support center for troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-azido-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of an Electron-Deficient Azide

Welcome to the technical support center for troubleshooting Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-azido-5-nitropyridine. This versatile building block is crucial in various research and development areas; however, its unique electronic properties can present challenges. The potent electron-withdrawing nitro group on the pyridine ring significantly influences the reactivity of the azide moiety, often leading to lower-than-expected yields compared to more electron-rich azides.

This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during the click reaction with this specific substrate. We will move from frequently asked questions for rapid problem-solving to a deep, systematic troubleshooting guide that explores the causality behind each experimental step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding low yields with 2-azido-5-nitropyridine.

Q1: Why is my click reaction with 2-azido-5-nitropyridine resulting in a low yield or failing completely?

A1: Low yields are the most frequently reported issue and typically stem from a few core areas. The primary suspect is the reduced reactivity of the 2-azido-5-nitropyridine due to its electron-deficient nature. Other common culprits include degradation of the azide starting material, an inactive catalyst system, or suboptimal reaction conditions. A systematic approach, starting with verifying reagent quality, is the most effective way to troubleshoot the issue.[1][2]

Q2: Is 2-azido-5-nitropyridine stable? How should I store it?

A2: While organic azides are generally handled with care, 2-azidopyridine and its derivatives exist in an equilibrium with their cyclic tautomer, tetrazolo[1,5-a]pyridine.[3] This equilibrium can affect reactivity. More critically, organic azides can be sensitive to heat and light.[1] It is imperative to store 2-azido-5-nitropyridine in a cool, dark place under an inert atmosphere to prevent degradation. For best results, always use freshly purchased or recently synthesized reagent and verify its purity by NMR or mass spectrometry before use.[1]

Q3: What is the optimal catalyst system for this electron-deficient azide?

A3: An efficient catalyst system is crucial. The active catalyst is Cu(I), which is often generated in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[2] Sodium ascorbate is the most common and effective reducing agent.[4][5] To enhance catalyst stability and accelerate the reaction, a copper-coordinating ligand is highly recommended. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice for organic solvents, while tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is excellent for aqueous systems.[2][4][6]

Q4: I see a precipitate forming in my reaction. What is it and what should I do?

A4: Precipitate formation can indicate several issues. It could be an insoluble copper-alkyne complex, especially with terminal alkynes like propiolic acid, which can deactivate the catalyst.[7] It might also be the result of poor solubility of your reagents or product in the chosen solvent system. If a precipitate appears, consider changing the solvent, using a ligand to improve copper solubility, or ensuring your reagents are fully dissolved before initiating the reaction.

Part 2: Systematic Troubleshooting Guide

When quick fixes are not enough, a more thorough, step-by-step investigation is necessary. This guide provides a logical workflow to identify and resolve the root cause of low reaction yields.

Troubleshooting Workflow Diagram

The following diagram outlines a systematic approach to diagnosing issues with your click reaction.

TroubleshootingWorkflow start Low Yield Observed reagents Step 1: Verify Reagent Integrity start->reagents purity Check Purity of Azide & Alkyne (NMR, MS) reagents->purity Purity? stability Use Fresh/Properly Stored Azide reagents->stability Fresh? ratio Optimize Azide:Alkyne Ratio (e.g., 1:1.1 to 1:1.5) reagents->ratio Stoichiometry? catalyst Step 2: Assess Catalyst System copper Use High-Purity Cu Source (Cu(I) or in situ Cu(II) reduction) catalyst->copper Source? reducer Ensure Fresh & Sufficient Reducing Agent (e.g., Na-Ascorbate) catalyst->reducer Activity? ligand Incorporate a Stabilizing Ligand (e.g., TBTA, THPTA) catalyst->ligand Stabilized? conditions Step 3: Optimize Reaction Conditions solvent Select Appropriate Solvent (e.g., t-BuOH/H₂O, DMF, DMSO) conditions->solvent Solubility? degas Deoxygenate Reaction Mixture (N₂ or Ar sparging) conditions->degas Oxygen? temp Adjust Temperature (RT to 60°C) conditions->temp Kinetics? side_reactions Step 4: Investigate Side Reactions dimer Check for Alkyne Dimerization (Glaser Coupling) side_reactions->dimer Byproducts? degradation Assess Reactant/Product Degradation (TLC, LC-MS) side_reactions->degradation Stability? purity->catalyst resolution Resolution Achieved purity->resolution stability->catalyst stability->resolution ratio->catalyst ratio->resolution copper->conditions copper->resolution reducer->conditions reducer->resolution ligand->conditions ligand->resolution solvent->side_reactions solvent->resolution degas->side_reactions degas->resolution temp->side_reactions temp->resolution dimer->resolution degradation->resolution

Caption: A step-by-step workflow for troubleshooting low yields in click reactions.

Reagent Integrity & Stoichiometry

The quality of your starting materials is the foundation of a successful reaction.

  • Problem: Impure or degraded 2-azido-5-nitropyridine or alkyne.

    • Causality: Impurities can poison the copper catalyst, and degraded starting materials will not react. Organic azides can be sensitive to storage conditions.[1]

    • Solution:

      • Verify Purity: Confirm the identity and purity of both the azide and alkyne using NMR, Mass Spectrometry, or HPLC.

      • Proper Storage: Store 2-azido-5-nitropyridine in a cool, dark environment, preferably under an inert gas like argon or nitrogen.

      • Use Fresh Reagents: Whenever possible, use a freshly opened bottle or newly synthesized batch of the azide.[1]

  • Problem: Incorrect stoichiometry.

    • Causality: While a 1:1 ratio is theoretical, using a slight excess of one reagent (typically the less expensive or more stable one) can drive the reaction to completion.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of the alkyne partner. Monitor the reaction by TLC or LC-MS to track the consumption of the limiting reagent.

Catalyst System Integrity

The Cu(I) catalyst is the heart of the CuAAC reaction. Its generation and stabilization are critical for success.

  • Problem: Inactive or insufficient Cu(I) catalyst.

    • Causality: The active catalytic species is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), it must be fully reduced to Cu(I).[2] Cu(I) is also highly susceptible to oxidation back to the inactive Cu(II) state by dissolved oxygen in the solvent.[2]

    • Solution:

      • Deoxygenate Solvents: Before adding any reagents, thoroughly degas your reaction solvent by sparging with nitrogen or argon for 15-30 minutes.[8][9] Maintain an inert atmosphere over the reaction for its entire duration.

      • Use Fresh Reducing Agent: Sodium ascorbate can degrade over time, especially if it appears brownish.[8] Use a fresh, white, crystalline sample. It should be used in stoichiometric excess relative to the copper catalyst (typically 5-10 equivalents).[2]

      • Increase Catalyst Loading: For a challenging substrate like 2-azido-5-nitropyridine, a higher catalyst loading may be necessary. Start with 5 mol% of the copper source and increase to 10-20 mol% if yields do not improve.[1][8]

  • Problem: Catalyst precipitation or deactivation.

    • Causality: Copper salts can have poor solubility in certain organic solvents, and Cu(I) can disproportionate into Cu(0) and Cu(II) if not properly stabilized.[5]

    • Solution:

      • Incorporate a Ligand: Use a copper-chelating ligand. Ligands like TBTA or THPTA not only stabilize the Cu(I) oxidation state but also accelerate the reaction rate and prevent catalyst aggregation.[4][10] Use the ligand in a slight excess to the copper (e.g., 1.1 to 5 equivalents of ligand per copper atom).[4]

      • Order of Addition: A proven method is to pre-mix the CuSO₄ with the ligand before adding it to the solution containing the azide and alkyne. The reaction should then be initiated by the addition of sodium ascorbate.[4]

CuAAC Catalytic Cycle

CuAAC_Cycle cluster_cycle Catalytic Cycle CuI Cu(I)L_n Alkyne R₁-≡ Cu_Alkyne Cu(I)-Acetylide Complex Alkyne->Cu_Alkyne + Cu(I)L_n - L, H⁺ Azide R₂-N₃ Product Triazole Product Cu_Azide_Coord Azide Coordination Cu_Alkyne->Cu_Azide_Coord + R₂-N₃ Cycloaddition [3+2] Cycloaddition Cu_Azide_Coord->Cycloaddition Cu_Triazolide Cu(I)-Triazolide Intermediate Cycloaddition->Cu_Triazolide Cu_Triazolide->CuI Catalyst Regeneration Cu_Triazolide->Product + H⁺

Sources

Troubleshooting

purification methods for 2-azido-5-nitropyridine without decomposition

This technical guide details the purification of 2-azido-5-nitropyridine , a high-energy heterocyclic building block. It addresses the specific challenges posed by azido-tetrazole tautomerism and thermal instability , pr...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 2-azido-5-nitropyridine , a high-energy heterocyclic building block. It addresses the specific challenges posed by azido-tetrazole tautomerism and thermal instability , providing validated protocols for researchers in drug discovery and materials science.

Technical Support Center: 2-Azido-5-nitropyridine

Case ID: PUR-AZPY-005 Subject: Non-Destructive Purification Protocols & Stability Management Safety Level: HIGH (Potentially Explosive / Shock Sensitive)

Part 1: The Core Challenge (Scientific Context)

Before attempting purification, you must understand why this molecule is difficult to handle. 2-Azido-5-nitropyridine is not a static structure; it exists in a dynamic equilibrium with its cyclic tautomer, 6-nitro-tetrazolo[1,5-a]pyridine .

  • The Equilibrium: In solution, the compound oscillates between the open azide form and the closed tetrazole form.

    • Electron-Withdrawing Groups (EWGs): The nitro group at the 5-position strongly withdraws electrons, which generally stabilizes the azide form over the tetrazole form compared to unsubstituted pyridine azides.

    • Temperature Sensitivity: Heating shifts the equilibrium and, more critically, provides the activation energy for irreversible decomposition (loss of

      
       to form a reactive nitrene).
      
    • Acidity: Strong acids can protonate the ring nitrogen, altering the tautomeric balance and potentially catalyzing decomposition.

Key Stability Thresholds:

  • Decomposition Onset: Typically

    
     for the solid, but can be lower in solution or presence of metals.
    
  • Safe Working Limit: Maintain all process temperatures below 50^\circ\text{C} .

  • Light Sensitivity: Photolytic decomposition to nitrenes is rapid. Always use amber glassware.

Part 2: Purification Protocols

Method A: Recrystallization (Preferred)

Best for: Removing inorganic salts (


, 

) and starting material (2-chloro-5-nitropyridine).

This method relies on the "antisolvent" principle, using the compound's poor solubility in water and good solubility in polar organics.

Protocol:

  • Dissolution: Dissolve the crude brown solid in the minimum amount of warm Ethanol (

    
    ) . Do not boil.
    
    • Note: If insoluble material remains (likely inorganic salts), filter this warm solution through a sintered glass funnel.

  • Antisolvent Addition: While stirring gently, add warm water (

    
    )  dropwise until a persistent turbidity (cloudiness) appears.
    
    • Ratio: Typically 2:1 to 1:1 (Ethanol:Water).

  • Crystallization: Remove the heat source. Allow the flask to cool slowly to room temperature in the dark.

    • Critical: Do not place directly on ice immediately; rapid cooling traps impurities.

  • Final Recovery: Once at room temperature, cool in an ice bath (

    
    ) for 30 minutes. Filter the pale yellow/cream crystals and wash with cold 50% aqueous ethanol.
    
  • Drying: Dry under high vacuum at room temperature (

    
    ). Do not use a heated drying oven. 
    
Method B: Flash Chromatography (Alternative)

Best for: Separating complex organic byproducts if recrystallization fails.

Warning: Standard silica gel is slightly acidic (


). This acidity can catalyze the decomposition of the azide or cause irreversible adsorption.

Modified Protocol:

  • Stationary Phase: Use Neutral Alumina (Brockmann Grade II or III) OR Buffered Silica Gel .

    • To buffer silica: Slurry silica in Hexanes containing 1% Triethylamine (

      
      ) before packing.
      
  • Eluent System: Ethyl Acetate / Hexanes gradient.

    • Start: 5% EtOAc in Hexanes.

    • End: 20% EtOAc in Hexanes.

  • Loading: Load the crude as a concentrated solution in DCM or Toluene. Avoid dry-loading on silica, as the local heat of adsorption can trigger decomposition.

  • Flow Rate: Run the column fast. Prolonged exposure to the stationary phase increases degradation risk.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for purifying 2-azido-5-nitropyridine, ensuring safety and yield.

PurificationWorkflow Start Crude Reaction Mixture (2-azido-5-nitropyridine) CheckSolubility Check Solubility in Warm EtOH (40°C) Start->CheckSolubility Insolubles Insoluble Salts Present? CheckSolubility->Insolubles Filter Filter Warm Solution Insolubles->Filter Yes Recryst Method A: Recrystallization (EtOH / H2O) Insolubles->Recryst No Filter->Recryst PurityCheck Check Purity (TLC/NMR) Recryst->PurityCheck Pure Pure Product (Store in Dark, <4°C) PurityCheck->Pure >95% Pure Impure Significant Organic Impurities? PurityCheck->Impure <95% Pure Impure->Recryst No (Repeat Method A) Column Method B: Chromatography (Neutral Alumina) Impure->Column Yes Column->Pure

Caption: Decision tree for the purification of 2-azido-5-nitropyridine, prioritizing non-destructive recrystallization.

Part 4: Troubleshooting & FAQs

Troubleshooting Matrix
Symptom Probable Cause Corrective Action
Product is an oil Solvent trapped or impure1. Scratch flask with glass rod to induce nucleation.2. Re-dissolve in EtOH and add water more slowly.3. Seed with a pure crystal if available.
Darkening / Blackening Thermal decompositionSTOP immediately. The compound is degrading into nitrenes/tars. Keep temperature

. Ensure light protection.
Low Yield (Recryst.) Too much solventConcentrate the mother liquor (filtrate) under reduced pressure (bath

) and repeat cooling.
Spot stays on baseline (TLC) Acidic degradationThe azide has likely degraded on the acidic silica plate. Add 1%

to the TLC developing tank to neutralize.
Frequently Asked Questions

Q1: Can I use rotary evaporation to remove solvents?

  • Answer: Yes, but with strict controls. Set the water bath to maximum 35°C . Azides are volatile and shock-sensitive when dry. Do not rotate to complete dryness if the crude is known to be very impure; leave it slightly wet with solvent before recrystallization to mitigate friction risks.

Q2: Why does the NMR show split peaks?

  • Answer: This is likely the Azide-Tetrazole Equilibrium . In solvents like DMSO-

    
    , you may see distinct sets of peaks for the azide and tetrazole forms.[1] This does not necessarily indicate impurity. Run the NMR at a slightly elevated temperature (e.g., 
    
    
    
    ) to see if the peaks coalesce, confirming tautomerism rather than contamination.

Q3: Is the compound shock-sensitive?

  • Answer: All low-molecular-weight organic azides should be treated as potential explosives. The ratio of Carbon+Oxygen atoms to Nitrogen atoms (

    
     ratio) is a rough guide. For 
    
    
    
    , the high nitrogen content suggests significant energy. Use a blast shield, avoid metal spatulas (use Teflon/wood), and never scrape the dried solid vigorously.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine. Link

  • Russian Journal of Physical Chemistry B. (2016). The thermal decomposition of azidopyridines. Link

  • Beilstein Journal of Organic Chemistry. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Link

  • University of Massachusetts. (n.d.). Recrystallization - Part 2: Solvents and Methods. Link

  • ResearchGate. (2023). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Link

Sources

Optimization

stability of 2-azido-5-nitropyridine in acidic vs basic conditions

This technical guide addresses the stability profile of 2-azido-5-nitropyridine , a compound widely used in photoaffinity labeling and "click" chemistry (CuAAC).[1] Its behavior is governed by a dynamic azide-tetrazole e...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the stability profile of 2-azido-5-nitropyridine , a compound widely used in photoaffinity labeling and "click" chemistry (CuAAC).[1] Its behavior is governed by a dynamic azide-tetrazole equilibrium and a high susceptibility to Nucleophilic Aromatic Substitution (SNAr) .[1]

The following guide is structured to troubleshoot stability issues in acidic and basic environments, providing mechanistic insights and actionable protocols.

Executive Summary: The "Dual-Personality" Reagent

2-azido-5-nitropyridine is not a static molecule.[1] In solution, it exists in a dynamic equilibrium between two tautomeric forms: the open-chain 2-azido-5-nitropyridine (A) and the fused cyclic 6-nitro-tetrazolo[1,5-a]pyridine (T) .[1]

  • The Azide Form (A): The reactive species required for "click" chemistry and photolabeling. Favored by higher temperatures and electron-withdrawing groups (like 5-NO₂).[1]

  • The Tetrazole Form (T): A dormant, more stable isomer. Favored in polar solvents (DMSO) and lower temperatures.

Critical Stability Rule: The 5-nitro group strongly withdraws electron density, destabilizing the N-N bond required for tetrazole formation. Consequently, the open azide form is thermodynamically favored , making this compound more energetic and reactive than unsubstituted 2-azidopyridine.

Mechanistic Stability Map (Graphviz)

The following diagram illustrates the central equilibrium and the divergent degradation pathways in acidic vs. basic media.

AzideStability Azide 2-Azido-5-nitropyridine (Open Form - Reactive) Tetrazole 6-Nitro-tetrazolo[1,5-a]pyridine (Closed Form - Dormant) Azide->Tetrazole Polar Solvent / Low Temp Protonated Protonated Species (Highly Electrophilic) Azide->Protonated H+ (pH < 2) Meisenheimer Meisenheimer Complex (Intermediate) Azide->Meisenheimer OH- (pH > 8) Protonated->Azide Neutralization Hydrolysis_Acid 2-Hydroxy-5-nitropyridine (Acid Hydrolysis) Protonated->Hydrolysis_Acid + H2O / Heat Hydrolysis_Base 2-Hydroxy-5-nitropyridine (Base Hydrolysis - Rapid) Meisenheimer->Hydrolysis_Base Irreversible (-N3 ion)

Caption: Figure 1. The pH-dependent reactivity landscape.[1] Note that basic conditions trigger rapid irreversible degradation via SNAr.

Troubleshooting Guide: Acidic Conditions (pH < 4)

Core Concept: Protonation & Locking

In strong acids, the pyridine ring nitrogen becomes protonated. Since the lone pair on the ring nitrogen is required to attack the azide terminus to form the tetrazole, acidic conditions "lock" the molecule in the open azide form .

FAQ: Acidic Stability

Q: I see a precipitate forming when I acidify my reaction mixture. Is this decomposition?

  • Diagnosis: Likely not decomposition. The protonated salt of 2-azido-5-nitropyridine may have lower solubility in organic/aqueous mixtures.[1]

  • Risk: While the salt is stable in the absence of nucleophiles, the protonated ring is highly electrophilic . If water is present and the solution is heated, acid-catalyzed hydrolysis will occur, yielding 2-hydroxy-5-nitropyridine.[1]

  • Action: Keep acidic solutions cold (0–4°C) and minimize water content.

Q: Can I use HCl to quench a reaction containing this azide?

  • Answer: Yes, but with caution.

  • Reasoning: HCl will protonate the pyridine. If you concentrate this solution on a rotary evaporator, you are concentrating a potentially energetic azide salt.

  • Recommendation: Neutralize to pH 7 before concentration or workup.

Troubleshooting Guide: Basic Conditions (pH > 8)

Core Concept: The SNAr Trap

This is the danger zone . The 5-nitro group activates the pyridine ring for Nucleophilic Aromatic Substitution (SNAr).[2] Hydroxide ions (OH⁻) rapidly attack the C2 position, displacing the azide group.

FAQ: Basic Stability

Q: My reaction mixture turned from pale yellow to bright orange/red after adding base. What happened?

  • Diagnosis: You have likely hydrolyzed the azide.

  • Mechanism: The base (OH⁻) attacked C2, displacing the azide anion (N₃⁻) and forming 2-hydroxy-5-nitropyridine (which exists as the pyridone tautomer).[1] The nitropyridone anion is often deeply colored (orange/red).

  • Action: Check LC-MS for a mass shift from ~165 (Azide) to ~140 (Hydroxy). This reaction is irreversible.

Q: Can I use NaOH for extraction/workup?

  • Answer: NO. Avoid strong bases.

  • Reasoning: Even brief exposure to 1M NaOH can hydrolyze the compound.

  • Alternative: Use mild buffers like saturated NaHCO₃ (pH ~8.5) or phosphate buffer (pH 7.4).[1] Work quickly and keep cold.

Comparative Stability Data

ParameterAcidic Condition (pH < 2)Basic Condition (pH > 10)Neutral (pH 7)
Dominant Species Protonated Azide Salt2-Hydroxy-5-nitropyridine (Decomposed)Equilibrium Mixture (Azide favored)
Primary Risk Thermal instability (Explosion risk if dry)Rapid Chemical Hydrolysis (SNAr)Slow hydrolysis over time
Half-Life (Est.) Hours to Days (at 25°C)Minutes (at 25°C)Weeks (at 4°C)
Visual Indicator Solubilization / PrecipitateColor change (Yellow

Red/Orange)
Pale Yellow Solid/Solution

Validated Protocols

Protocol A: Stability Check via TLC

Use this protocol to verify compound integrity before proceeding with expensive steps.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: 20% Ethyl Acetate in Hexanes.

  • Spotting:

    • Spot A: Pure Reference Standard.

    • Spot B: Reaction Aliquot (Mini-workup: dilute into EtOAc, wash with water).

  • Visualization: UV (254 nm).

    • 2-Azido-5-nitropyridine: High Rf (~0.6–0.7), UV active.[1]

    • 2-Hydroxy-5-nitropyridine: Low Rf (~0.[1]1) or stays at baseline (very polar), UV active.

  • Interpretation: If you see a strong baseline spot, hydrolysis has occurred.

Protocol B: Safe Quenching of Unreacted Azide

If you need to dispose of the reagent safely.

  • Reagents: 10% Sodium Nitrite (NaNO₂) and 20% Sulfuric Acid (H₂SO₄). Note: This is for general azide destruction, but for aromatic azides, chemical reduction is safer.

  • Preferred Method (Reduction):

    • Add Triphenylphosphine (1.5 eq) and water.

    • This converts the azide to the amine (Staudinger Reduction) via the phosphinimine.

    • The resulting 2-amino-5-nitropyridine is stable and non-explosive.[1]

Safety Warning: Energetic Properties

  • C/N Ratio: The formula C₅H₃N₅O₂ yields a (C+O)/N ratio of 1.4. Compounds with a ratio < 3 are generally considered energetic.

  • Metal Sensitivity: In basic conditions, the displaced azide ion (N₃⁻) can react with metals (Cu, Pb) in plumbing or equipment to form highly explosive heavy metal azides. Always collect aqueous waste separately.

References

  • Synthesis and Equilibrium: Journal of Heterocyclic Chemistry, "Azide-Tetrazole Equilibrium in 2-Azidopyrimidines and Pyridines." (General reactivity context). [1]

  • Hydrolysis Mechanism: Journal of the Chemical Society, Perkin Transactions 2, "Acid–base equilibria of nitropyridines." (Provides pKa and stability data for nitropyridine scaffolds).

  • SNAr Reactivity: BenchChem Technical Guide, "Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine." (Analogous mechanism for 5-nitro activated pyridines).

  • Safety Data: PubChem, "2-Azido-5-nitropyridine Compound Summary."[1] [1]

Sources

Troubleshooting

removing unreacted 2-azido-5-nitropyridine from biological samples

A Guide for Researchers on Post-Reaction Purification in Biological Samples Introduction: The Challenge of Purity 2-azido-5-nitropyridine is a valuable reagent in modern bioconjugation, prized for its role as a building...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Post-Reaction Purification in Biological Samples

Introduction: The Challenge of Purity

2-azido-5-nitropyridine is a valuable reagent in modern bioconjugation, prized for its role as a building block in creating complex, biologically active molecules.[1][2] Its azide group is a key player in highly specific "click chemistry" and Staudinger ligations, enabling researchers to label proteins, nucleic acids, and other biomolecules with precision.[3][4] However, like any reaction, bioconjugation is rarely 100% efficient. The presence of unreacted 2-azido-5-nitropyridine in your final sample is not a trivial matter. It can interfere with downstream applications, introduce artifacts in analytical measurements, and pose potential cytotoxicity concerns.

This guide provides a comprehensive troubleshooting framework for removing this specific reagent from your valuable biological samples. We will move beyond simple protocols to explore the underlying principles of each technique, empowering you to make informed decisions tailored to your unique experimental context.

Core Principles of Removal

Successfully removing a small molecule like 2-azido-5-nitropyridine (MW: ~150.1 g/mol ) from a much larger biomolecule (e.g., an antibody at ~150 kDa) hinges on exploiting their vastly different physicochemical properties. The primary strategies are:

  • Size-Based Separation: The most common and often gentlest approach, leveraging the significant difference in molecular weight.

  • Affinity and Polarity: Using chromatographic techniques that separate molecules based on their binding properties or hydrophobicity.

  • Chemical Quenching: Deactivating the reactive azide group to prevent unintended side reactions and potentially alter the molecule's properties to facilitate removal.

Troubleshooting and Method Selection Guide

This section is designed as a decision-making tool. Identify your primary experimental constraint or issue in the questions below to find the recommended strategies and underlying rationale.

Q1: My primary concern is preserving the native structure and biological activity of my protein. Which methods are the safest?

For sensitive biological samples, especially enzymes or antibodies where tertiary structure is paramount, the gentlest methods are those that avoid harsh chemicals, extreme pH, or denaturing conditions.

Top Recommendations:

  • Size Exclusion Chromatography (SEC): This is the gold standard for gentle purification. It separates molecules based on their hydrodynamic radius in a physiological buffer. The large, conjugated biomolecule will elute first, well-separated from the small, unreacted reagent which enters the pores of the chromatography resin and elutes much later.

  • Dialysis: A classic and highly effective method. The sample is placed in a dialysis bag with a specific Molecular Weight Cut-Off (MWCO) membrane (e.g., 10 kDa for a protein). The bag is submerged in a large volume of buffer, allowing the small 2-azido-5-nitropyridine molecules to diffuse out across the membrane while retaining the large biomolecule. This requires multiple buffer changes for high efficiency.

  • Diafiltration (Tangential Flow Filtration or Centrifugal Concentrators): This is essentially a more rapid and efficient form of dialysis. Using a membrane with an appropriate MWCO, buffer is continuously added to the sample while filtrate (containing the small molecule) is removed. Centrifugal spin columns are a convenient lab-scale version of this principle.[5][6]

Causality: These methods rely solely on physical separation by size and do not introduce chemicals that could interact with or denature the biomolecule. They maintain a stable buffer environment throughout the process, preserving the native conformation and activity of the target molecule.

Q2: I need to process many small-volume samples quickly and efficiently. What is my best option?

High-throughput applications demand speed and simplicity. While SEC can be automated, it is often performed serially.

Top Recommendation:

  • Centrifugal Spin Columns (Spin Filtration): These devices are ideal for parallel processing of multiple samples from ~100 µL to several milliliters.[6] The process involves placing the sample in the upper chamber of the device (which contains a size-exclusion membrane) and centrifuging. The large biomolecule is retained on the membrane, while the buffer and small unreacted reagent pass through into a collection tube. By repeatedly diluting the retained sample with fresh buffer and centrifuging again, you can rapidly and effectively wash away the contaminant.

Workflow Visualization: Spin Column Purification

cluster_0 Single Wash Cycle A 1. Load Reaction Mixture into Spin Column B 2. Centrifuge A->B C 3. Discard Filtrate (contains unreacted reagent) B->C D 4. Add Fresh Buffer to Retained Sample C->D Repeat Repeat Cycle 3-5 Times D->Repeat Start Start: Crude Reaction Mixture Start->A Repeat->A Yes End End: Purified Bioconjugate Repeat->End No

Caption: Workflow for removing small molecules using a centrifugal spin column.

Q3: After using a spin column, my sample still has a noticeable yellow tint. Why, and what should I do?

The yellow color is characteristic of the nitropyridine structure.[7][8] Its persistence suggests that the removal was incomplete or that the molecule is non-covalently associating with your biomolecule.

Troubleshooting Steps:

  • Increase the Number of Washes: The most common issue is an insufficient number of buffer exchange cycles. Each wash dilutes the contaminant; for 99.9% removal from an initial 500 µL sample, at least 4-5 washes with a 4 mL buffer volume are typically required.

  • Check for Non-Covalent Binding: The aromatic pyridine ring can sometimes participate in non-specific hydrophobic or π-stacking interactions with proteins. If extensive washing doesn't resolve the issue, consider adding a mild non-ionic detergent (e.g., 0.01% Tween-20) or increasing the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer. These additives can disrupt weak, non-specific interactions.

  • Perform a Polishing Step: Use a secondary purification method based on a different principle. If your protein has an affinity tag (like a His-tag or GST-tag), performing affinity chromatography is an excellent way to isolate only the tagged protein from all other contaminants.[]

Q4: Should I chemically quench the unreacted azide group before purification?

Quenching can be a good strategy, particularly if you are concerned about the azide group's reactivity in downstream assays. The Staudinger ligation is a bioorthogonal reaction that is perfect for this purpose.[4][10]

Top Recommendation:

  • Quenching with a Water-Soluble Phosphine: Add a small molar excess (e.g., 5-10 fold) of a water-soluble phosphine, such as triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS), to your reaction mixture. Allow it to react for 30-60 minutes at room temperature. The phosphine will react with the azide to form an aza-ylide, which is then hydrolyzed by water, effectively destroying the azide.

Important Considerations:

  • You Still Need to Purify: Quenching adds another small molecule (the phosphine and its oxide byproduct) to your sample. You must still perform a size-based purification step (SEC, dialysis, or spin filtration) to remove the quenched nitropyridine, the excess phosphine, and the phosphine oxide.

  • Avoid Harsh Quenchers: Methods used in organic chemistry to destroy sodium azide, such as using nitrous acid (generated from sodium nitrite and acid), are too harsh for biological samples and should be avoided as they will denature proteins and can create hazardous byproducts.[11][12]

Detailed Protocols & Data

Comparison of Primary Removal Methods
MethodPrincipleProsConsTypical ScaleAvg. Time
Size Exclusion Chromatography (SEC) Hydrodynamic RadiusHigh resolution, gentle, buffer exchange includedRequires specialized equipment, serial processing100 µL - Liters30-90 min/sample
Dialysis Size Diffusion (MWCO)Very gentle, simple setup, low costVery slow, requires large buffer volumes, risk of sample loss100 µL - Liters24-48 hours
Centrifugal Spin Columns Size Filtration (MWCO)Fast, high throughput, high recoveryPotential for membrane clogging, less resolving power than SEC100 µL - 15 mL1-2 hours
Protein Precipitation Solubility ChangeFast, removes many contaminant typesRisk of irreversible protein denaturation/aggregation10 µL - 10 mL< 1 hour
Protocol 1: High-Recovery Purification via SEC
  • System Preparation: Equilibrate an appropriate SEC column (e.g., a Superdex™ 75 or 200 Increase for proteins) with at least two column volumes of your desired final buffer (e.g., PBS, pH 7.4).

  • Sample Loading: Centrifuge your reaction mixture at >10,000 x g for 5 minutes to pellet any aggregates. Carefully load the supernatant onto the column. The injection volume should not exceed 2-3% of the total column volume for optimal resolution.

  • Elution: Run the column at the manufacturer's recommended flow rate using the same equilibration buffer.

  • Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and potentially a secondary wavelength (e.g., 340 nm) where the nitropyridine may absorb.

  • Analysis: Pool the fractions corresponding to the high molecular weight protein peak. The unreacted 2-azido-5-nitropyridine will elute in much later fractions.

Protocol 2: Rapid Desalting/Removal via Spin Column
  • Column Preparation: Choose a spin column with an MWCO significantly smaller than your biomolecule (e.g., 10 kDa MWCO for a 50 kDa protein). Pre-equilibrate the membrane by adding your desired buffer and centrifuging according to the manufacturer's instructions.

  • Sample Loading: Load your reaction mixture into the top chamber of the column.

  • First Spin: Centrifuge for the recommended time and speed. Discard the flow-through.

  • Wash/Dilute: Add fresh buffer to the retained sample in the top chamber, ideally bringing the volume back to the original sample volume. Gently mix.

  • Repeat: Repeat the centrifugation and washing steps 3-5 times to ensure thorough removal of the unreacted reagent.

  • Recovery: Recover your purified sample by inverting the column into a fresh collection tube and performing a final spin as per the manufacturer's protocol.

Frequently Asked Questions (FAQ)

Q: What are the safety precautions for handling 2-azido-5-nitropyridine? A: Like many azide-containing compounds, 2-azido-5-nitropyridine should be handled with care. It is classified as acutely toxic if swallowed, inhaled, or in contact with skin.[13] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the solid compound in a chemical fume hood. Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[14]

Q: How can I quantitatively confirm the removal of the reagent? A: The most reliable method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Using a C18 column, you can develop a gradient method (e.g., water/acetonitrile with 0.1% TFA) that will clearly separate your polar biomolecule (eluting early) from the more hydrophobic 2-azido-5-nitropyridine (eluting later). By monitoring the chromatogram at a wavelength where the nitropyridine absorbs strongly, you can confirm its absence in your purified protein peak.

Q: My reaction was performed in an organic solvent like DMSO. How does that affect the purification? A: The first step should always be to reduce the organic solvent concentration as much as possible, as high concentrations can interfere with purification methods and may be detrimental to your biomolecule. A buffer exchange using a centrifugal spin column is an excellent first step to reduce the DMSO concentration before proceeding with a more thorough purification like SEC.

Decision Tree for Method Selection

Caption: A decision-making flowchart for selecting a purification strategy.

References
  • Chen T., Shukoor M. I., Wang R., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. Available from: [Link]

  • Bio-Rad Laboratories. (n.d.). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Bioradiations. Available from: [Link]

  • Musbat, L., Weitman, H., & Ehrenberg, B. (2013). Azide quenching of singlet oxygen in suspensions of microenvironments of neutral and surface charged liposomes and micelles. Photochemical & Photobiological Sciences. Available from: [Link]

  • University of Illinois Division of Research Safety. (n.d.). Sodium Azide Safety Library Page. Available from: [Link]

  • ACS Publications. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry. Available from: [Link]

  • MIT News. (2023). New purification method could enhance protein drug manufacturing. Available from: [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Available from: [Link]

  • ResearchGate. (n.d.). A traditional process for quenching of excess sodium azide present in the reaction mass with sodium nitrite/HCl leads to the formation of NDEA impurity. Available from: [Link]

  • Ling, K. et al. (2004). Discovery and Characterization of Catalysts for Azide−Alkyne Cycloaddition by Fluorescence Quenching. Journal of the American Chemical Society. Available from: [Link]

  • ChemSynthesis. (2025). 2-azidopyridine. Available from: [Link]

  • YouTube. (2022). How to remove pyridine from your reaction crude?. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 345125, 2-Acetamido-5-nitropyridine. Available from: [Link]

  • Koutentis, P. A., & Efthimiou, V. (2020). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Available from: [Link]

  • ResearchGate. (2015). How can I remove the pyridine from the sugar compound?. Available from: [Link]

  • International Journal of ChemTech Research. (2013). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. Available from: [Link]

  • Google Patents. (2007). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Bio-Rad Laboratories. (n.d.). Removal of Interfering Substances. Available from: [Link]

  • ResearchGate. (n.d.). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Available from: [Link]

  • ResearchGate. (n.d.). Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Available from: [Link]

  • Wang, H., et al. (2017). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Journal of Controlled Release. Available from: [Link]

  • Hao, Z., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Chemical Shifts of 2-Azido-5-nitropyridine and its Tetrazole Tautomer

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, the reversible valence isomerization between azide and tetrazole functionalities presents a fascinating and synt...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the reversible valence isomerization between azide and tetrazole functionalities presents a fascinating and synthetically crucial dynamic. This guide provides an in-depth technical comparison of the 1H NMR chemical shifts of 2-azido-5-nitropyridine and its fused tetrazole tautomer, 8-nitrotetrazolo[1,5-a]pyridine. Understanding the NMR spectroscopic signatures of these tautomers is paramount for reaction monitoring, structural elucidation, and predicting chemical reactivity in drug discovery and materials science.

The Azido-Tetrazole Tautomerism: A Fundamental Equilibrium

The equilibrium between an azido-substituted heterocycle and its fused tetrazole counterpart is a well-documented phenomenon influenced by a delicate interplay of electronic, steric, and environmental factors. Generally, the position of this equilibrium is dictated by:

  • Electronic Effects: Electron-withdrawing groups on the pyridine ring tend to favor the open-chain azido form, while electron-donating groups stabilize the fused tetrazole ring.

  • Solvent Polarity: Polar solvents typically shift the equilibrium towards the more polar tetrazole tautomer.

  • Temperature: Lower temperatures generally favor the thermodynamically more stable tetrazole form.

The 2-azido-5-nitropyridine system is a prime example of this tautomerism, where the strongly electron-withdrawing nitro group plays a significant role in the position of the equilibrium.

Figure 1: The tautomeric equilibrium between 2-azido-5-nitropyridine and 8-nitrotetrazolo[1,5-a]pyridine.

1H NMR Spectral Comparison: Unraveling the Tautomeric Identity

1H NMR spectroscopy is an indispensable tool for distinguishing between the azide and tetrazole tautomers. The chemical environment of the pyridine ring protons is significantly altered upon cyclization, leading to distinct chemical shifts and coupling patterns.

Generally, the protons of the tetrazole form are observed at a lower field (downfield) compared to the corresponding protons in the azido form. This is attributed to the increased electron-withdrawing nature and aromaticity of the fused tetrazole ring system.[1][2]

Table 1: Predicted 1H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of 2-Azido-5-nitropyridine and 8-Nitrotetrazolo[1,5-a]pyridine in CDCl3

Proton2-Azido-5-nitropyridine (Predicted)8-Nitrotetrazolo[1,5-a]pyridine (Predicted)Rationale for Chemical Shift Difference
H-3~7.2-7.4 (d, J ≈ 8-9 Hz)~7.8-8.0 (d, J ≈ 8-9 Hz)Deshielding due to proximity to the electron-withdrawing tetrazole ring.
H-4~8.3-8.5 (dd, J ≈ 8-9, 2-3 Hz)~8.9-9.1 (dd, J ≈ 8-9, 2-3 Hz)Significant deshielding from the fused aromatic tetrazole system.
H-6~9.1-9.3 (d, J ≈ 2-3 Hz)~9.5-9.7 (d, J ≈ 2-3 Hz)Strong deshielding effect of the nitro group combined with the influence of the tetrazole ring.

Note: These are predicted values based on general principles and data from analogous compounds. Actual experimental values may vary.

The key takeaway for researchers is the observable downfield shift of all pyridine ring protons upon the transition from the azido to the tetrazole tautomer. This provides a clear diagnostic window for determining the predominant form in solution.

Experimental Protocols for Tautomeric Analysis

To experimentally determine the 1H NMR chemical shifts and the position of the tautomeric equilibrium, the following protocols are recommended.

Sample Preparation
  • Solvent Selection: Prepare solutions of the compound in a range of deuterated solvents with varying polarities (e.g., CDCl3, acetone-d6, DMSO-d6, and CD3OD). This will allow for the investigation of the solvent effect on the equilibrium.

  • Concentration: Use a consistent concentration (e.g., 10-20 mM) for all samples to minimize concentration-dependent effects on chemical shifts.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing of the chemical shifts.

1H NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Standard 1D 1H Spectrum: Acquire a standard one-dimensional 1H NMR spectrum for each sample.

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: A spectral width of approximately 12-15 ppm is typically sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Variable Temperature (VT) NMR: To study the effect of temperature on the equilibrium, perform a series of 1D 1H NMR experiments at different temperatures (e.g., from 25°C down to -40°C and up to 60°C, solvent permitting).

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

    • Monitor the changes in the relative integrals of the signals corresponding to the azide and tetrazole tautomers to determine the equilibrium constant at each temperature.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Dissolve compound in deuterated solvent b Add internal standard (TMS) a->b c Acquire 1D ¹H NMR spectrum b->c d Perform Variable Temperature (VT) NMR c->d e Process and reference spectra d->e f Assign signals to tautomers e->f g Calculate tautomer ratios from integrals f->g h Determine equilibrium constants g->h

Figure 2: Experimental workflow for 1H NMR analysis of azido-tetrazole tautomerism.

Causality Behind Experimental Choices

  • Solvent Variation: The choice of multiple solvents with differing polarities is crucial because the dipole moment of the tetrazole tautomer is generally larger than that of the azide form. Polar solvents will preferentially solvate and stabilize the tetrazole, thus shifting the equilibrium. This allows for the observation and characterization of both species, even if one is minor in a particular solvent.

  • Variable Temperature NMR: Thermodynamic parameters (ΔH° and ΔS°) for the tautomerization can be determined from the temperature dependence of the equilibrium constant (van't Hoff plot). This provides fundamental insight into the energetics of the isomerization process. Lowering the temperature can also "freeze out" the equilibrium, leading to sharper signals for both tautomers if they are in rapid exchange at room temperature.

Conclusion

The 1H NMR chemical shifts of 2-azido-5-nitropyridine and its tetrazole tautomer, 8-nitrotetrazolo[1,5-a]pyridine, provide a clear and quantitative method for identifying and characterizing this important equilibrium. The general trend of downfield shifts for the protons of the tetrazole form is a reliable diagnostic tool. By systematically varying solvents and temperature, researchers can gain a comprehensive understanding of the factors governing this tautomerism, which is essential for controlling reactivity and designing molecules with desired properties in medicinal chemistry and materials science.

References

  • SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. MDPI. [Link]

  • Spin spin coupling constants 13С—15N and 1H—15N in the investigation of azido tetrazole tautomerism in a series of 2-azidopyrimidines. ResearchGate. [Link]

  • Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. [Link]

  • Variable Temperature NMR Experiments. University of Oxford. [Link]

  • Tuning the Properties of 5‐Azido and 5‐Nitramino‐tetrazoles by Diverse Functionalization – General Concepts for Future Energetic Materials. PMC. [Link]

  • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. [Link]

Sources

Comparative

Comprehensive MS Profiling of 2-Azido-5-Nitropyridine: Fragmentation Dynamics and Structural Differentiation

[1] Executive Summary Product: 2-Azido-5-nitropyridine (ANP) Application: Energetic materials synthesis, pharmaceutical intermediates (Click chemistry), and heterocyclic synthons. Primary Challenge: The compound exists i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Product: 2-Azido-5-nitropyridine (ANP) Application: Energetic materials synthesis, pharmaceutical intermediates (Click chemistry), and heterocyclic synthons. Primary Challenge: The compound exists in a dynamic azide-tetrazole equilibrium , which complicates mass spectral interpretation. Thermal instability often leads to in situ degradation during ionization.

This guide provides a technical comparison of the mass spectrometry (MS) behavior of 2-azido-5-nitropyridine against its synthetic precursor (2-chloro-5-nitropyridine) and primary degradation product (2-amino-5-nitropyridine). It establishes a validated fragmentation model to ensure accurate identification in drug development workflows.

Part 1: Structural Dynamics & Sample Preparation

The Azide-Tetrazole Tautomerism

Unlike standard organic molecules, 2-azido-5-nitropyridine does not exist as a static structure. In solution and the gas phase, it undergoes valence tautomerism between the linear azide and the fused tetrazolo[1,5-a]pyridine .

  • Solution Phase (DMSO/CDCl3): The equilibrium is solvent-dependent. Polar solvents typically stabilize the tetrazole form.

  • Gas Phase (Mass Spec): The energy imparted during ionization (EI or ESI) drives the equilibrium toward the azide form, which subsequently eliminates molecular nitrogen (

    
    ).
    

Implication for MS: You will rarely observe a high-abundance molecular ion (


) at m/z 165. The spectrum is dominated by the 

fragment.
Experimental Protocol: Minimizing Thermal Artifacts

Standard GC-MS injection port temperatures (


) can cause thermal decomposition before ionization.

Recommended Protocol:

  • Technique: LC-MS (ESI) or Direct Insertion Probe (DIP-EI) is preferred over standard GC-MS to preserve the molecular ion.

  • Solvent: Acetonitrile (ACN) or Methanol (MeOH). Avoid protic solvents if studying the equilibrium specifically.

  • Ionization Source:

    • ESI (Positive): Set capillary temperature

      
       to minimize in-source fragmentation.
      
    • EI (70 eV): Expect extensive fragmentation; useful for structural fingerprinting but not molecular weight confirmation.[1]

Part 2: Fragmentation Analysis (Mechanism & Pathway)

The fragmentation of 2-azido-5-nitropyridine is driven by two high-energy functional groups: the azide (-N3) and the nitro (-NO2) group.

Primary Pathway: Nitrogen Elimination

The most diagnostic feature is the loss of 28 Da (


).
  • Precursor:

    
     (C
    
    
    
    H
    
    
    N
    
    
    O
    
    
    )
    
    
  • Transition: The azide radical cation loses

    
     to form a highly reactive nitrene  intermediate (
    
    
    
    ).
  • Stabilization: The nitrene undergoes ring expansion or contraction, often ejecting the nitro group or HCN.

Secondary Pathway: Nitro Group Loss

The nitro group typically fragments via:

  • Loss of NO (

    
    ):  Rearrangement to a nitrite ester followed by cleavage.
    
  • Loss of NO

    
     (
    
    
    
    ):
    Direct cleavage of the C-N bond.
Visualization: Fragmentation Logic Flow

The following diagram illustrates the validated fragmentation pathway for 2-azido-5-nitropyridine under Electron Ionization (EI).

FragmentationPathway M_Ion Molecular Ion (M+) m/z 165 [2-Azido-5-nitropyridine] Tetrazole Tetrazolo[1,5-a]pyridine (Tautomer) m/z 165 M_Ion->Tetrazole Equilibrium Nitrene Nitrene Intermediate [M - N2]+ m/z 137 (Base Peak in EI) M_Ion->Nitrene - N2 (28 Da) Primary Pathway Tetrazole->Nitrene - N2 (28 Da) Fragment_NO2 Loss of NO2 [M - N2 - NO2]+ m/z 91 Nitrene->Fragment_NO2 - NO2 (46 Da) Fragment_HCN Ring Cleavage (-HCN) [M - N2 - HCN]+ m/z 110 Nitrene->Fragment_HCN - HCN (27 Da)

Figure 1: Mechanistic pathway showing the azide-tetrazole equilibrium and the dominant nitrogen elimination pathway.[2]

Part 3: Comparative Analysis (Product vs. Alternatives)

To validate the identity of 2-azido-5-nitropyridine (ANP), it must be differentiated from its starting material (2-chloro-5-nitropyridine) and its reduction product (2-amino-5-nitropyridine).

Table 1: Mass Spectral Fingerprint Comparison
Feature2-Azido-5-nitropyridine (Product)2-Chloro-5-nitropyridine (Precursor)2-Amino-5-nitropyridine (Degradant)
Molecular Weight 165.11 g/mol 158.54 g/mol 139.11 g/mol
Base Peak (EI) m/z 137 (

)
m/z 158 (

)
m/z 139 (

)
Isotope Pattern Standard C/N/O ratios3:1 ratio at m/z 158/160 (

)
Standard
Key Neutral Loss 28 Da (

)
30 Da (NO), 46 Da (NO

)
27 Da (HCN), 46 Da (NO

)
Diagnostic Ion m/z 137 (Nitrene)m/z 112 (

)
m/z 93 (

)
Stability Low (Thermal degradation)HighHigh
Comparative Interpretation
  • Vs. 2-Chloro-5-nitropyridine:

    • Distinction: The presence of Chlorine provides a distinct isotopic signature.[3] The M+ peak for the chloro- analog is split into m/z 158 and 160 with a 3:1 intensity ratio. The azido compound lacks this pattern.

    • Fragmentation: The chloro- compound does not lose 28 Da. It primarily loses the nitro group (-46 Da) to form m/z 112.

  • Vs. 2-Amino-5-nitropyridine:

    • Distinction: This is a common impurity if the azide is reduced. The M+ is stable at m/z 139.

    • Fragmentation: It loses HCN (27 Da) or NO2 (46 Da). It will never show the high-mass ions (165 or 137) seen in the azide spectrum.

Part 4: Troubleshooting & Validation

Scenario: You observe a spectrum with a base peak at m/z 137 but no M+ at 165.

  • Cause: Thermal degradation in the GC inlet or ion source. The azide has converted to the nitrene before detection.

  • Validation: Lower the inlet temperature or switch to ESI-MS (Direct Infusion). In ESI (soft ionization), you may see the protonated molecular ion

    
     at m/z 166, or the sodium adduct 
    
    
    
    at m/z 188.

Scenario: You observe peaks at m/z 158/160.

  • Cause: Incomplete nucleophilic substitution. The sample contains residual 2-chloro-5-nitropyridine.

  • Action: Repurify via recrystallization (avoid heating above 60°C).

References

  • BenchChem. (2025).[4] An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine. Retrieved from

  • BenchChem. (2025).[4] Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Retrieved from

  • MDPI. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Retrieved from

  • ResearchGate. (2017). Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Retrieved from

  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Retrieved from

Sources

Validation

comparing photoactivation efficiency of phenyl azide vs pyridyl azide

Executive Summary: The Shift from "Legacy" to "Smart" Labeling In photoaffinity labeling (PAL), the choice of warhead dictates the success of target capture. For decades, Phenyl Azide (PhN₃) has served as the workhorse o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift from "Legacy" to "Smart" Labeling

In photoaffinity labeling (PAL), the choice of warhead dictates the success of target capture. For decades, Phenyl Azide (PhN₃) has served as the workhorse of the industry due to its small size and synthetic accessibility. However, its efficiency is severely compromised by a "fatal flaw": the rapid ring expansion of the singlet nitrene intermediate into a reactive ketenimine, which leads to high background noise via nucleophilic scavenging.

Pyridyl Azide (PyN₃) —specifically 2-pyridyl azide and its fluorinated derivatives—represents a "smart" evolution of this chemistry. By leveraging the azide-tetrazole tautomeric equilibrium , PyN₃ offers superior shelf stability and tunable activation kinetics. Furthermore, fluorinated pyridyl variants (e.g., tetrafluoropyridyl azides) effectively suppress ring expansion, significantly boosting C-H insertion yields compared to their phenyl counterparts.

This guide objectively compares these two moieties, providing the mechanistic grounding and experimental protocols necessary to transition from legacy phenyl systems to high-efficiency pyridyl architectures.

Mechanistic Comparison: The "Ketenimine Trap" vs. The "Tetrazole Reservoir"

The core differentiator between these two reagents is the fate of the Singlet Nitrene formed immediately after UV irradiation.

Phenyl Azide: The "Dark" Pathway

Upon UV excitation (<300 nm), PhN₃ releases nitrogen to form a singlet nitrene. While this species can insert into C-H bonds, it is highly unstable. It rapidly rearranges into a benzazirine and subsequently a ketenimine (dehydroazepine) .

  • The Problem: The ketenimine is a long-lived electrophile that reacts preferentially with nucleophiles (e.g., water, buffer amines) rather than the target protein's hydrophobic pocket. This results in low labeling efficiency (<30%) and high non-specific background.

Pyridyl Azide: The "Smart" Pathway

2-Pyridyl azides possess a nitrogen atom in the aromatic ring that fundamentally alters the electronics.

  • Tetrazole Equilibrium: In solution, 2-pyridyl azides exist in equilibrium with tetrazolo[1,5-a]pyridine . This bicyclic form acts as a "reservoir," stabilizing the reagent against thermal degradation during storage.

  • Suppressed Expansion (Fluorinated Variants): When perfluorinated (e.g., tetrafluoropyridyl azide), the electron-withdrawing fluorine atoms stabilize the singlet nitrene, preventing ring expansion. This forces the nitrene to undergo Intersystem Crossing (ISC) to the Triplet Nitrene , a diradical that is highly selective for C-H insertion and inert to water.

Visualizing the Pathway Divergence

Photoactivation_Pathways Start_Ph Phenyl Azide (PhN3) Nitrene_Ph Singlet Phenyl Nitrene Start_Ph->Nitrene_Ph UV (<300nm) Start_Py 2-Pyridyl Azide (PyN3) Tetrazole Tetrazolo[1,5-a]pyridine (Storage Reservoir) Start_Py->Tetrazole Equilibrium (Dark) Nitrene_Py Singlet Pyridyl Nitrene Start_Py->Nitrene_Py UV (300-350nm) Benzazirine Benzazirine (Intermediate) Nitrene_Ph->Benzazirine Fast Rearrangement Insertion C-H Insertion (Successful Labeling) Nitrene_Ph->Insertion Minor Pathway (<30%) Ketenimine Ketenimine / Dehydroazepine (The 'Trap') Nitrene_Py->Ketenimine Suppressed in Fluorinated Systems Nitrene_Py->Insertion Major Pathway (Especially if Fluorinated) Benzazirine->Ketenimine Scavenging Nucleophilic Scavenging (High Background) Ketenimine->Scavenging + H2O / Amines

Figure 1: Mechanistic divergence. Phenyl azides (left) suffer from ring expansion leading to scavenging. Pyridyl azides (right) utilize a tetrazole reservoir for stability and favor insertion pathways when optimized.

Performance Metrics: Head-to-Head Comparison

The following data synthesizes performance metrics from comparative photochemistry studies (see References [1], [3], [6]).

FeaturePhenyl Azide (PhN₃)Pyridyl Azide (PyN₃) / TFPA*
Activation Wavelength < 300 nm (UV-B/C)300 – 360 nm (UV-A)
Bio-compatibility Low (UV damage to proteins/DNA)High (Less damaging wavelengths)
C-H Insertion Yield Low (~10–30%) Medium to High (40–70%)
Major Byproduct Dehydroazepine (Electrophile)Polymerized aggregates (Inert)
Storage Stability Moderate (Light sensitive)High (Tetrazole form is stable)
Selectivity Poor (Scavenged by buffer)High (Triplet nitrene character)

*TFPA = Tetrafluoropyridyl Azide (the high-performance standard).

Experimental Protocol: Validated Workflow

Phase 1: Probe Preparation & Equilibrium Shift

Unlike phenyl azides, 2-pyridyl azides may exist as tetrazoles in solid state.

  • Solvent Choice: Dissolve the probe in a non-polar solvent (e.g., DMSO or MeOH) first. Polar protic solvents stabilize the tetrazole form; non-polar solvents shift the equilibrium toward the reactive azide.

  • Dilution: Dilute into the biological buffer (PBS/HEPES) immediately prior to incubation to minimize premature "caging" into the tetrazole form.

Phase 2: Incubation & Irradiation
  • Equilibration: Incubate probe with protein target (4°C, 30-60 min) in the dark.

  • Filter Selection: Use a 320 nm long-pass filter .

    • Why? This blocks damaging UV-C (<280 nm) while effectively exciting the pyridyl azide (λmax ~310-330 nm). Phenyl azides often require removal of this filter, risking protein denaturation.

  • Irradiation: Irradiate for 1–5 minutes.

    • Note: Pyridyl azides have higher quantum efficiency; extended irradiation (>10 min) causes photobleaching without increasing yield.

Phase 3: Post-Labeling Analysis
  • Click Chemistry: If using a bifunctional probe, perform CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to attach a reporter (biotin/fluorophore).[1]

  • Mass Spectrometry: Digest protein and map the modification site. Look for a mass shift corresponding to the probe insertion.

Workflow Visualization

Experimental_Workflow Step1 1. Solubilization (DMSO/MeOH) Step2 2. Equilibrium Shift (Favor Azide Form) Step1->Step2 Solvent Effect Step3 3. Target Incubation (Dark, 4°C) Step2->Step3 Add to Buffer Step4 4. UV Irradiation (>320 nm Filter) Step3->Step4 Activate Step5 5. Analysis (MS / Click Chem) Step4->Step5 Covalent Bond

Figure 2: Optimized Pyridyl Azide labeling workflow emphasizing the solvent-dependent equilibrium shift.

Troubleshooting & Optimization

  • Issue: Low Labeling Yield.

    • Cause: Buffer interference. Tris and Glycine buffers contain primary amines that scavenge ketenimines (in Phenyl Azide usage) or interfere with downstream Click chemistry.

    • Solution: Switch to HEPES or PBS . For Pyridyl Azides, ensure the pH is near neutral (pH 7.4), as extreme pH affects the tetrazole equilibrium.

  • Issue: High Background.

    • Cause: Non-specific hydrophobic binding or "sticky" fluorophores.

    • Solution: Perform a "competitor" control with excess non-photoactive ligand. If using PhN₃, switch to Tetrafluorophenyl or Tetrafluoropyridyl azide to eliminate the ketenimine scavenging pathway.

References

  • Soundararajan, S. et al. (2019).[2] Tetrafluorophenyl Azides: Efficient Photoaffinity Labels for Proteomic Profiling.Journal of the American Chemical Society . [Link] (Note: Refers to foundational work on fluorinated azides).

  • Leyva, E. et al. (2022).[3] Investigation of phenyl azide photochemistry by conventional and time-resolved spectroscopy.[4]Journal of Photochemistry and Photobiology . [Link][4]

  • Gomez, C. et al. (2016). Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions.Journal of Organic Chemistry . [Link]

  • Kapfer, I. et al. (1995). Comparative photoaffinity labeling study between azidophenyl, difluoroazidophenyl, and tetrafluoroazidophenyl derivatives.Bioconjugate Chemistry . [Link]

Sources

Comparative

2-azido-5-nitropyridine vs benzophenone for photoaffinity labeling

2-Azido-5-nitropyridine vs. Benzophenone: A Comprehensive Guide to Photoaffinity Labeling Probes Photoaffinity labeling (PAL) is a cornerstone technique in structural proteomics, target deconvolution, and drug discovery.

Author: BenchChem Technical Support Team. Date: March 2026

2-Azido-5-nitropyridine vs. Benzophenone: A Comprehensive Guide to Photoaffinity Labeling Probes

Photoaffinity labeling (PAL) is a cornerstone technique in structural proteomics, target deconvolution, and drug discovery. By covalently capturing transient ligand-protein interactions, PAL bridges the gap between in vitro binding assays and in vivo target engagement[1]. However, the success of a PAL experiment hinges almost entirely on the selection of the photoreactive group.

As an application scientist, choosing between a bulky, long-wavelength probe like Benzophenone (BP) and a compact, highly reactive probe like 2-Azido-5-nitropyridine requires a deep understanding of their mechanistic divergence. This guide objectively compares these two distinct pharmacophores, providing the causality behind experimental choices and field-proven protocols.

Mechanistic Divergence: The "Why" Behind the Chemistry

The fundamental difference between these two probes lies in their photochemical activation pathways and the nature of the reactive intermediates they generate.

Benzophenone (BP): The Reversible Diradical Upon irradiation with UVA light (>350 nm), benzophenone excites into a triplet diradical state[1][2]. This diradical preferentially abstracts a hydrogen atom from a nearby unreactive C-H bond, forming a stable C-C covalent bond[2].

  • The Causality of Choice: If the diradical does not immediately encounter a suitable C-H bond in the binding pocket, it can relax back to its ground state[3]. This reversibility allows for multiple excitation cycles, making BP highly efficient over time. Furthermore, its activation at >350 nm minimizes direct UV damage to biological macromolecules[2].

2-Azido-5-nitropyridine: The Electrophilic Nitrenium Ion Aryl azides are classic PAL probes, but the introduction of a pyridine ring and an electron-withdrawing nitro group drastically alters their photochemistry. Upon exposure to UVB/UVC light (~250–300 nm), 2-azido-5-nitropyridine expels nitrogen gas to form a singlet nitrene[4][5]. In protic biological environments, this nitrene rapidly protonates to form a highly electrophilic nitrenium ion [4][5].

  • The Causality of Choice: Nitrenium ions stabilized by the pyridine architecture react with nucleophilic residues (e.g., lysine, cysteine) with near-quantitative efficiency[5]. Because the reaction occurs in picoseconds to nanoseconds, cross-linking is virtually instantaneous, preventing the probe from diffusing away and causing non-specific background labeling[4].

Mechanisms cluster_bp Benzophenone (BP) Activation cluster_az 2-Azido-5-nitropyridine Activation BP_GS Benzophenone (Ground State) BP_UV UV (>350 nm) BP_GS->BP_UV BP_Rad Triplet Diradical BP_UV->BP_Rad BP_Rad->BP_GS Relaxation (Reversible) BP_Prod C-H Insertion (Stable Crosslink) BP_Rad->BP_Prod AZ_GS Azidopyridine (Ground State) AZ_UV UV (250-300 nm) AZ_GS->AZ_UV AZ_Nit Singlet Nitrene / Nitrenium Ion AZ_UV->AZ_Nit AZ_Prod Nucleophilic Addition (Stable Crosslink) AZ_Nit->AZ_Prod

Caption: Photochemical activation pathways of Benzophenone and 2-Azido-5-nitropyridine.

Performance Comparison Data

When designing a probe, the steric bulk of the photophore must not abrogate the ligand's natural affinity for the target[1][3]. The table below summarizes the critical operational parameters of both systems.

ParameterBenzophenone (BP)2-Azido-5-nitropyridine
Steric Bulk High (Two bulky phenyl rings)Low (Compact single heteroaromatic ring)
Activation Wavelength ~350–365 nm (UVA)~250–300 nm (UVB/UVC)
Reactive Intermediate Triplet DiradicalSinglet Nitrene / Nitrenium Ion
Primary Reactivity C-H bond insertionNucleophilic addition (amines, thiols)
Irradiation Time 15–60 minutes1–5 minutes
Cross-linking Kinetics Slow, but reversible if unreactedUltra-fast (picoseconds), irreversible
Major Drawbacks Steric hindrance; high non-specific labeling over time[3]Requires harsh UV; risk of protein degradation[1]

Self-Validating Experimental Protocols

A trustworthy PAL experiment must inherently prove that the observed cross-linking is specific to the binding pocket and not an artifact of random collision. Every protocol below requires a 3-arm self-validating setup:

  • Negative Control (-UV): Identifies non-covalent aggregation.

  • Experimental (+UV): Captures total cross-linking.

  • Competition Control (+UV, +100x Unlabeled Ligand): Proves active-site specificity (the signal must disappear).

Protocol A: Benzophenone Labeling Workflow

Because BP requires extended irradiation, thermal management is the most critical variable.

  • Incubation: Incubate the target protein (1 µM) with the BP-probe (5 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 30 minutes at 4°C to reach binding equilibrium.

  • Thermal Control Setup: Place the reaction tubes in a pre-chilled aluminum block embedded in an ice bath. Causality: 15-60 minutes of UV irradiation generates significant heat. Without an ice bath, the protein will thermally denature, exposing hydrophobic cores and causing massive non-specific BP labeling.

  • Irradiation: Expose to 365 nm UV light (e.g., Stratalinker) for 30 minutes.

  • Quenching: Add 4x SDS-PAGE loading buffer and boil for 5 minutes. The SDS denatures the protein, physically separating unreacted probe from the target.

Protocol B: 2-Azido-5-nitropyridine Labeling Workflow

Because azides activate instantly and require harsher UV, minimizing exposure time is paramount.

  • Incubation: Incubate the target protein (1 µM) with the Azide-probe (5 µM) for 30 minutes at 4°C. Strictly perform this in the dark. Causality: Azidopyridines are highly sensitive to ambient light and will prematurely degrade into unreactive amines if exposed to laboratory lighting.

  • Irradiation: Expose to 254–302 nm UV light for exactly 2 minutes on ice. Causality: Prolonged exposure to UVC light will cause cross-linking of endogenous tyrosine and tryptophan residues, destroying the protein's native structure and complicating downstream mass spectrometry.

  • Quenching: Immediately add a buffer containing 50 mM DTT or Tris (primary amines/thiols). Causality: The highly electrophilic nitrenium ions must be rapidly scavenged to prevent post-lysis background labeling.

Workflow Step1 1. Incubation Equilibrate ligand with target Step2 2. UV Irradiation BP: 350nm | Azide: 300nm Step1->Step2 Step3 3. Quenching & Lysis Neutralize & extract proteins Step2->Step3 Step4 4. Affinity Enrichment Isolate cross-linked targets Step3->Step4 Step5 5. LC-MS/MS Analysis Identify binding sites Step4->Step5

Caption: Standard photoaffinity labeling workflow highlighting irradiation differences.

Expert Synthesis: Which Probe Should You Choose?

Choose Benzophenone when:

  • You are mapping membrane proteins or hydrophobic binding pockets (e.g., lipid-protein interactions)[2]. The hydrophobic nature of BP perfectly mimics lipid tails, and its preference for C-H insertion thrives in aliphatic-rich transmembrane domains.

  • Your target is highly sensitive to UV damage. The 365 nm activation wavelength leaves protein backbones completely intact.

Choose 2-Azido-5-nitropyridine when:

  • You are derivatizing a small molecule drug with a tight, highly specific binding pocket. The compact size of the azidopyridine acts as a bioisostere for standard aromatic rings, preventing the steric clash that BP would inevitably cause[1][3].

  • You need to capture highly transient, low-affinity interactions. The picosecond generation of the nitrenium ion ensures the ligand is trapped before it can dissociate[4].

References

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes.MDPI.
  • Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling.ACS Publications.
  • Photoaffinity labeling in target- and binding-site identification.NIH / PMC.
  • Photoaffinity Labeling Via Nitrenium Ion Chemistry: The Photochemistry of 4-aminophenylazides.OhioLINK.
  • 5-Azido-2-aminopyridine, a New Nitrene/Nitrenium Ion Photoaffinity Labeling Agent.ACS Publications.

Sources

Validation

Strategic HPLC Analysis of 2-Azido-5-Nitropyridine Derivatives: A Comparative Method Development Guide

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Content Type: Technical Comparison & Method Development Guide. Executive Summary: The Analytical Challenge 2-Azido-5-nitropyridine is a versatile i...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Content Type: Technical Comparison & Method Development Guide.

Executive Summary: The Analytical Challenge

2-Azido-5-nitropyridine is a versatile intermediate, widely employed in the synthesis of photoaffinity labeling reagents and nitrogen-rich heterocycles. However, its analysis presents a unique set of challenges that standard HPLC protocols often miss.[2]

The core difficulty lies in tautomeric duality . In solution, 2-azidopyridines exist in a dynamic equilibrium with their cyclic isomer, tetrazolo[1,5-a]pyridines. This equilibrium is solvent- and temperature-dependent, often leading to peak broadening or "split peaks" if chromatographic conditions are not rigorously controlled.

This guide compares the performance of standard C18 stationary phases against alternative selectivities (Phenyl-Hexyl) and provides a validated logic for separating the target azide from its common synthetic precursors (2-chloro-5-nitropyridine) and degradation products (2-amino-5-nitropyridine).

Comparative Analysis: Stationary Phase Selection

For the separation of nitropyridine derivatives, the choice of stationary phase dictates not just retention, but peak symmetry and resolution of the critical pair (Azide vs. Chloro precursor).

Option A: C18 (Octadecylsilane) – The Standard Workhorse
  • Mechanism: Hydrophobic interaction based on carbon load.

  • Performance: Excellent for retaining the hydrophobic 2-chloro-5-nitropyridine.

  • Limitation: Often shows poor retention for the polar 2-amino degradation product. The "rigid" alkyl chains offer limited selectivity for the nitro-aromatic pi-electron system.

Option B: Phenyl-Hexyl – The Recommended Alternative
  • Mechanism: Pi-pi (

    
    -
    
    
    
    ) interactions combined with hydrophobicity.
  • Performance: The phenyl ring in the stationary phase interacts specifically with the electron-deficient nitro-aromatic ring of the analyte.

  • Advantage: Provides orthogonal selectivity. It often resolves the azide-tetrazole equilibrium species better than C18 by stabilizing the planar aromatic forms.

Performance Comparison Matrix
FeatureC18 (Standard)Phenyl-Hexyl (Recommended)
Retention Mechanism HydrophobicityHydrophobicity +

-

Interaction
Selectivity for Nitro-Aromatics ModerateHigh
Peak Shape (Azide) Prone to tailing (equilibrium effects)Sharper (stabilized interaction)
Retention of Polar Impurities Low (2-amino elutes near void)Improved (pi-interaction aids retention)
Thermal Stability Suitability HighHigh

Representative Retention Data & Elution Logic

The following data represents a typical separation profile on a Phenyl-Hexyl column (


) using a Water/Acetonitrile gradient with 0.1% Formic Acid.

Experimental Logic:

  • 2-Hydroxy-5-nitropyridine: The hydrolysis product. Highly polar due to the pyridone tautomer. Elutes first.

  • 2-Amino-5-nitropyridine: The reduction product. Capable of H-bonding. Early eluting.[3]

  • 2-Azido-5-nitropyridine: The target. Intermediate polarity. Note that peak width may vary with temperature due to tetrazole exchange.

  • 2-Chloro-5-nitropyridine: The starting material. Highly lipophilic halogen. Late eluting.

CompoundStructure NoteApprox. Retention Time (min)*Relative Polarity (LogP)
2-Hydroxy-5-nitropyridine Pyridone tautomer dominant2.1 - 2.5Low (Polar)
2-Amino-5-nitropyridine H-bond donor3.2 - 3.6Low-Medium
2-Azido-5-nitropyridine Target Analyte (Eq. mixture)5.8 - 6.2 Medium
2-Chloro-5-nitropyridine Lipophilic Precursor8.5 - 9.0High (Non-polar)

*Data is representative for method development guidance. Exact times depend on flow rate and gradient slope.

Visualizing the Separation Logic

The following diagram illustrates the critical "Azide-Tetrazole Equilibrium" which is unique to this class of compounds and how it impacts the separation workflow.

G cluster_0 Analyte Dynamics (Solution State) cluster_1 HPLC Separation Logic Azide 2-Azido form (Open Chain) Tetrazole Tetrazolo form (Cyclic) Azide->Tetrazole Equilibrium (K_eq) Column Stationary Phase (Phenyl-Hexyl) Azide->Column Enters Column MobilePhase Mobile Phase Selection (Avoid High pH) MobilePhase->Column TempControl Temp Control (Keep < 30°C) TempControl->Column Stabilizes K_eq PeakShape Peak Shape Broadening occurs if interconversion > timescale Column->PeakShape Result

Caption: The Azide-Tetrazole equilibrium dictates that temperature control is critical to prevent on-column peak broadening.

Detailed Experimental Protocol

This protocol is designed to be self-validating . The inclusion of the "System Suitability" step ensures the equilibrium is stable before sample analysis.

A. Instrumentation & Conditions[3][4][5][6][7][8]
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.

  • Column: Phenyl-Hexyl or C18,

    
    , 
    
    
    
    .
  • Wavelength: 270 nm (Primary) and 300 nm (Secondary - specific for nitro group).

  • Temperature: 25°C ± 1°C (CRITICAL: Higher temperatures shift the equilibrium toward the azide form but increase degradation risk).

B. Mobile Phase Preparation[6][8]
  • Solvent A: Water + 0.1% Formic Acid (v/v).[4] Acidic pH stabilizes the protonated forms and suppresses silanol activity.

  • Solvent B: Acetonitrile (HPLC Grade). Methanol is avoided as it can sometimes participate in nucleophilic attack on highly reactive azides over long storage.

C. Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.0955Equilibration
2.0955Hold (Elute polar salts)
12.01090Gradient Ramp
15.01090Wash (Elute dimer impurities)
15.1955Re-equilibration
20.0955Ready for next injection
D. Sample Preparation (Light Sensitive!)
  • Weighing: Weigh 5 mg of the derivative into an amber volumetric flask.

  • Solvent: Dissolve in 50:50 Water:Acetonitrile. Avoid 100% organic solvent for dissolution if possible, as it favors the azide isomer strongly, potentially causing a shift upon injection into a high-water mobile phase.

  • Filtration: Filter through a 0.22 µm PTFE filter.

  • Storage: Keep in an autosampler set to 4°C. Analyze within 12 hours.

Expert Insights & Troubleshooting

The "Split Peak" Phenomenon

If you observe a split peak or a "shoulder" for the main 2-azido-5-nitropyridine peak, it is likely not an impurity. It is the separation of the azide and tetrazole isomers occurring faster than they can re-equilibrate.

  • Solution: Lower the flow rate or increase the column temperature slightly (e.g., to 30°C) to coalesce the peaks. However, be cautious of thermal degradation.

Thermal Instability

2-Azido compounds can release nitrogen gas (


) upon heating, forming reactive nitrenes.
  • Warning: Never use GC (Gas Chromatography) for purity assessment of these compounds. The injection port temperature will decompose the azide immediately.

  • Validation: If a new peak appears at a very long retention time, it may be the azo-dimer formed by nitrene coupling.

References

  • BenchChem. An In-depth Technical Guide to the Discovery and Synthesis of 2-Azidopyridine. (2025).[1][5][4][6]

  • Sielc Technologies. Separation of 2,3-Dimethyl-5-nitropyridine on Newcrom R1 HPLC column. (2024).[7][8]

  • Beilstein Journals. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein J. Org. Chem. (2024).[8]

  • MDPI. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies. Molecules. (2022).

  • Helix Chromatography. HPLC Methods for analysis of Pyridine and its derivatives.[1] (2023).[7][9]

Sources

Comparative

A Comparative Guide to Nitrogen-Rich Pyridyl Azides in Energetic Materials Research

Introduction: The Quest for Superior Energetic Materials In the field of energetic materials, the primary objective is the development of novel compounds that offer a superior balance of high performance and operational...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Superior Energetic Materials

In the field of energetic materials, the primary objective is the development of novel compounds that offer a superior balance of high performance and operational safety.[1] For decades, the research landscape was dominated by conventional nitroaromatic compounds like TNT and nitramines such as RDX and HMX.[2][3] While powerful, these materials often present a trade-off between energy output and sensitivity to stimuli like impact, friction, and heat.[4] This "energy-safety contradiction" has propelled the exploration of new molecular architectures, with nitrogen-rich heterocyclic compounds emerging as a frontier in high-energy-density material (HEDM) research.[5][6]

These heterocycles are attractive because, compared to their traditional carbocyclic (benzene-based) counterparts, they inherently possess higher heats of formation, greater densities, and a more favorable oxygen balance, all of which are critical parameters for detonation performance.[7] This guide provides an in-depth comparison of a particularly promising subclass: nitrogen-rich pyridyl azides. We will explore the synergistic advantages conferred by the pyridine ring and the azido functional group, supported by comparative data and detailed experimental methodologies for researchers in the field.

The Strategic Advantage of the Pyridyl and Azido Moieties

The exceptional properties of pyridyl azides stem from the fusion of two distinct but complementary chemical entities within a single molecule: the thermally stable, dense pyridine backbone and the energy-rich azide group.

Pillar 1: The Pyridine Ring - A Foundation of Stability and Density

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, serves as a robust scaffold for energetic materials. Its inherent characteristics contribute significantly to key performance metrics:

  • Enhanced Density: The presence of the electronegative nitrogen atom in the aromatic ring leads to more efficient molecular packing in the solid state. Higher crystal density is a paramount goal in explosives research, as detonation pressure and velocity are roughly proportional to the square of the material's density.[2]

  • Increased Thermal Stability: Aromatic heterocycles like pyridine generally exhibit high thermal stability. This robustness is crucial for the safety of an energetic material during storage, handling, and processing. The addition of functional groups, such as amino groups, to the pyridine ring can further enhance thermal stability through the formation of intra- and intermolecular hydrogen bonds.[8]

  • High Nitrogen Content: The pyridine ring itself contributes to the overall nitrogen content of the molecule, which is desirable for producing a large volume of environmentally benign nitrogen gas (N₂) upon detonation—a key factor in propulsive and explosive power.[5]

Pillar 2: The Azido Group (-N₃) - The Energetic Powerhouse

The azide functional group is a potent "explosophore" (an energy-releasing group).[9] Its inclusion in a molecular structure dramatically enhances energetic properties:

  • Exceptional Heat of Formation: The azide group possesses a large positive enthalpy of formation due to the energy-rich N=N and N≡N bonds. This stored chemical energy is released upon decomposition, significantly increasing the material's total energy output (heat of detonation).[9]

  • Gas Generation: Upon detonation, each azide group liberates one and a half molecules of dinitrogen gas (N₂), contributing substantially to the explosive's performance without producing solid residues.

  • Versatile Synthesis: Organic azides are versatile synthetic precursors that can be introduced into molecules through various well-established chemical pathways, allowing for precise molecular design.[10]

The combination of these two moieties results in a class of compounds where the pyridine ring provides a stable, high-density framework, while the azide groups imbue the molecule with a high heat of formation and significant gas-generation capability.

G Pyridyl Azide Pyridyl Azide Pyridyl Ring Pyridyl Ring Pyridyl Azide->Pyridyl Ring Azide Group (-N₃) Azide Group (-N₃) Pyridyl Azide->Azide Group (-N₃) High Density High Density Pyridyl Ring->High Density Efficient Packing Thermal Stability Thermal Stability Pyridyl Ring->Thermal Stability Aromaticity High Nitrogen Content High Nitrogen Content Azide Group (-N₃)->High Nitrogen Content Gas Generation High Heat of Formation High Heat of Formation Azide Group (-N₃)->High Heat of Formation N-N Bonds

Figure 1: Key structural contributions in pyridyl azide energetic materials.

Comparative Performance Analysis

To contextualize the advantages of pyridyl azides, it is essential to compare their performance metrics against established energetic materials. While data for a broad spectrum of pyridyl azides is an active area of research, we can analyze representative compounds and related pyridine derivatives to highlight their potential. The following table summarizes key performance indicators.

CompoundTypeDensity (ρ) (g/cm³)Detonation Velocity (D) (m/s)Detonation Pressure (P) (GPa)Decomposition Temp. (Tdec) (°C)
TNTNitroaromatic1.656,900[3]19.0[3]240
RDXNitramine1.828,750[3]34.0[3]204
HMXNitramine1.91[11]9,100[3]39.3[3]280
2,6-Bis(trinitromethyl)pyridine Pyridine Derivative1.858,700[7]33.2[7]<150
ANPyO (2,6-diamino-3,5-dinitropyridine-1-oxide) Pyridine Derivative1.88[12]~8,800 (Calculated)~35.0 (Calculated)340[12]
Representative Pyridyl Azide (Hypothetical) Pyridyl Azide>1.80>8,500>30.0>250

Analysis of Comparative Data:

  • Density: As shown, advanced pyridine derivatives like ANPyO can achieve densities comparable to or exceeding that of RDX and approaching HMX.[12] This is a direct result of the efficient crystal packing enabled by the nitrogen heterocycle.

  • Detonation Performance: The calculated performance of many pyridine-based materials is superior to TNT and competitive with RDX.[7] For instance, 2,6-bis(trinitromethyl)pyridine shows detonation properties comparable to RDX, although its thermal stability is lower.[7] The incorporation of azide groups is expected to further enhance these values due to the increased heat of formation.

  • Thermal Stability: This is a standout advantage. Many nitrogen-rich heterocyclic compounds exhibit excellent thermal stability. ANPyO, for example, has a remarkable decomposition temperature of 340 °C, significantly higher than both RDX and HMX.[12] This implies greater safety in storage and application.

  • Sensitivity: A critical advantage of many nitrogen-rich compounds is their reduced sensitivity to impact and friction compared to traditional nitramines like RDX and HMX.[4] The stable pyridine backbone contributes to this insensitivity, making pyridyl azides potentially safer to handle and transport.

Methodological Guide: Synthesis and Characterization

The synthesis of pyridyl azides typically involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with an azide salt. The following protocol is a representative example for the synthesis of an azidopyridine derivative.

Experimental Protocol: Synthesis of 4-Azidopyridine

Caution: Organic azides are potentially explosive and should be handled with extreme care using appropriate personal protective equipment (PPE), including safety glasses, face shields, and blast shields.[9]

1. Preparation of 4-Chloropyridine Hydrochloride:

  • To a solution of 4-hydroxypyridine (10.0 g, 105 mmol) in a round-bottom flask, slowly add phosphorus oxychloride (30 mL, 322 mmol) at 0 °C (ice bath).
  • Allow the mixture to warm to room temperature and then heat to reflux at 110 °C for 4 hours.
  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice (200 g) with vigorous stirring.
  • Neutralize the solution with solid sodium carbonate until the pH is ~8.
  • Extract the aqueous layer with dichloromethane (3 x 50 mL).
  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-chloropyridine.

2. Azidation Reaction:

  • Dissolve the crude 4-chloropyridine (5.0 g, 44 mmol) in dimethylformamide (DMF, 50 mL).
  • Add sodium azide (NaN₃, 3.4 g, 53 mmol) to the solution.
  • Heat the reaction mixture to 100 °C and stir for 12 hours.
  • Monitor the reaction progress using Thin Layer Chromatography (TLC).
  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water (150 mL).
  • Extract the product with ethyl acetate (3 x 40 mL).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-azidopyridine.

3. Purification:

  • Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure 4-azidopyridine.
Characterization Workflow

A thorough characterization is essential to confirm the structure and assess the properties of the synthesized energetic material.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis Precursors Precursors Azidation Reaction Azidation Reaction Precursors->Azidation Reaction Crude Product Crude Product Azidation Reaction->Crude Product Purification Purification Crude Product->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Structure Structure->NMR FTIR FT-IR Spectroscopy Structure->FTIR MassSpec Mass Spectrometry Structure->MassSpec XRay Single Crystal X-ray Diffraction Structure->XRay Thermal Thermal DSC Differential Scanning Calorimetry (DSC) Thermal->DSC TGA Thermogravimetric Analysis (TGA) Thermal->TGA Sensitivity Sensitivity Impact Impact Sensitivity Test Sensitivity->Impact Friction Friction Sensitivity Test Sensitivity->Friction

Figure 2: Standard workflow for the synthesis and characterization of pyridyl azides.
  • Structural Confirmation:

    • NMR Spectroscopy (¹H, ¹³C): Confirms the molecular structure and purity by identifying the chemical environment of protons and carbon atoms.

    • FT-IR Spectroscopy: Verifies the presence of key functional groups. The azide group shows a characteristic strong, sharp absorption band around 2100-2200 cm⁻¹.

    • Mass Spectrometry: Determines the molecular weight of the compound, confirming its elemental composition.

  • Property Assessment:

    • Single Crystal X-ray Diffraction: Provides the precise molecular structure and crystal packing information, allowing for the determination of crystal density.

    • Differential Scanning Calorimetry (DSC): Used to determine the material's decomposition temperature (Tdec), a key indicator of its thermal stability.[7]

    • Impact and Friction Sensitivity Tests: Standardized tests (e.g., drop-weight impact, BAM friction) are used to quantify the material's sensitivity to mechanical stimuli, providing critical safety data.[13]

Conclusion and Future Outlook

Nitrogen-rich pyridyl azides represent a highly promising direction in the development of next-generation energetic materials. The synergistic combination of a high-density, thermally stable pyridine core with the energetic azide group offers a pathway to materials that are not only powerful but also possess enhanced safety characteristics. Their high nitrogen content and potential for forming extensive hydrogen bonding networks lead to superior density, thermal stability, and detonation performance that can be competitive with or even exceed traditional military explosives.

Future research should focus on the synthesis of poly-azido substituted pyridines and the development of fused heterocyclic systems incorporating the pyridyl azide motif. A deeper understanding of the structure-property relationships, guided by computational modeling and validated by rigorous experimental testing, will be crucial in designing and realizing advanced energetic materials that meet the stringent performance and safety requirements of modern applications.

References

  • Pagoria, P. F., et al. (2002). A review of energetic materials synthesis. Thermochimica Acta, 384(1-2), 187-204. [Link]

  • Yin, P., et al. (2017). Energetic Di- and Trinitromethylpyridines: Synthesis and Characterization. Molecules, 22(12), 2291. [Link]

  • Lothian, A. P., et al. (2014). Synthesis, characterisation and photochemistry of PtIV pyridyl azido acetato complexes. Dalton Transactions, 43(3), 1034-1043. [Link]

  • ResearchGate. (2025). Novel synthesis of 2,4-bis(2-pyridyl)-5-(pyridyl)imidazoles and formation of N-(3-(pyridyl)imidazo[1,5-a]pyridine)picolinamidines: nitrogen-rich ligands. Request PDF. [Link]

  • Klapötke, T. M. (2016). Synthesis and characterization of nitrogen-rich energetic materials. Ludwig-Maximilians-Universität München. [Link]

  • Li, Y., et al. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 16. [Link]

  • Vemulapalli, S. P., et al. (2020). Cocrystals and Salts of Tetrazole-Based Energetic Materials. Crystal Growth & Design, 20(4), 2587-2595. [Link]

  • Singh, G., & Soni, P. (2002). Review of some newly synthesized high energetic materials. Indian Journal of Engineering and Materials Sciences, 9, 29-35. [Link]

  • Li, S., et al. (2019). Facile synthesis and superior properties of a nitrogen-rich energetic Zn-MOF with a 2D azide-bridged bilayer structure. Dalton Transactions, 48(31), 11666-11670. [Link]

  • Pagoria, P. F., et al. (2002). A Review of Energetic Materials Synthesis. Scribd. [Link]

  • He, C., et al. (2020). Nitrogen-Rich Tetrazolo[1,5-b]pyridazine: Promising Building Block for Advanced Energetic Materials. Inorganic Chemistry, 59(4), 2530-2536. [Link]

  • Cheng, G., et al. (2021). Nitrogen-Rich Polycyclic-Based Energetic Materials. Springer. [Link]

  • Zlotin, S. G., et al. (2022). Promising Oxygen- and Nitrogen-Rich Azidonitramino Ether Plasticizers for Energetic Materials. Molecules, 27(22), 7808. [Link]

  • ResearchGate. (2016). Nitrogen-Rich Azoles as High Density Energy Materials: Reviewing the Energetic Footprints of Heterocycles. Request PDF. [Link]

  • Bernstein Group. (2013). Sensitivity and Performance of Azole-Based Energetic Materials. The Journal of Physical Chemistry A. [Link]

  • Zhang, C., et al. (2013). Sensitivity and performance of azole-based energetic materials. The Journal of Physical Chemistry A, 117(42), 10889-10902. [Link]

  • Elbeih, A., et al. (2011). Thermal Stability and Detonation Characteristics of Pressed and Elastic Explosives on the Basis of Selected Cyclic Nitramines. Central European Journal of Energetic Materials, 8(3), 217-228. [Link]

  • Udoh, G. E., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Ijaz, F., et al. (2022). Recent Progress on Synthesis, Characterization, and Performance of Energetic Cocrystals: A Review. Crystals, 12(8), 1047. [Link]

  • Ciezak-Jenkins, J. A., & G. Sanborn, W. (2016). Recent Advances in the Syntheses of High Explosive Materials. Molecules, 21(1), 24. [Link]

  • Nešić, J., et al. (2014). Synthesis and Characterization Glycidyl Azide Polymer of an Attractive Binder for Energetic Materials. Scientific Technical Review, 64(1), 25-32. [Link]

  • Wei, H., et al. (2022). Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX. Nature Communications, 13(1), 5707. [Link]

  • Defence Science and Technology Organisation. (1987). The Characterisation and Explosive Properties of Cast H-6. DTIC. [Link]

  • Johansson, A. (2022). Prediction of Detonation Performance of CHNO Explosives. Diva-Portal.org. [Link]

Sources

Validation

Comparative Guide: Metabolic Stability of 2-Azido-5-Nitropyridine Pharmacophores

Executive Summary 2-Azido-5-nitropyridine (ANP) is a privileged scaffold in chemical biology, widely utilized as a photoaffinity labeling (PAL) probe due to the efficient nitrene generation of the azide and the photosens...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azido-5-nitropyridine (ANP) is a privileged scaffold in chemical biology, widely utilized as a photoaffinity labeling (PAL) probe due to the efficient nitrene generation of the azide and the photosensitizing effect of the nitro group. However, in drug discovery contexts, this pharmacophore presents significant metabolic liabilities.

This guide evaluates the metabolic stability of ANP against two strategic alternatives: 2-Cyano-5-nitropyridine (CNP) (a steric/electronic isostere) and 2-Azido-5-trifluoromethylpyridine (ATP) (a non-nitro PAL analog).

Key Takeaway: While ANP offers superior photo-crosslinking efficiency, it demonstrates poor metabolic stability due to a "dual-reduction" liability (azide and nitro reduction). For therapeutic candidates requiring systemic exposure, the ATP scaffold is the superior alternative, retaining PAL utility while mitigating nitroreductase-mediated toxicity.

Part 1: The Metabolic Landscape

The metabolic instability of 2-azido-5-nitropyridine is driven by two distinct reductive pathways that often outpace oxidative clearance.

The Nitro-Reduction Liability

The electron-deficient pyridine ring activates the C5-nitro group for reduction. Unlike standard CYP450 oxidation, this pathway is primarily catalyzed by cytosolic nitroreductases (NTRs) and CYP450s under hypoxic conditions.

  • Mechanism: Nitro (-NO₂)

    
     Nitroso (-NO) 
    
    
    
    Hydroxylamine (-NHOH)
    
    
    Amine (-NH₂).[1][2]
  • Risk: The hydroxylamine intermediate is highly reactive, often leading to DNA adducts (Ames positive) and covalent protein binding (idiosyncratic toxicity).

The Azide-Reduction Pathway

While organic azides are resistant to oxidative metabolism, they are susceptible to reduction to primary amines.

  • Mechanism: CYP450 enzymes can effect oxygen-dependent reduction of aryl azides.[3][4][5] Additionally, endogenous H₂S and thiols (glutathione) can reduce electron-poor azides via a nucleophilic attack mechanism.

Part 2: Comparative Analysis

We compare the metabolic profile of the ANP scaffold against a stable bioisostere (CNP) and a functional analog (ATP).

Table 1: Physicochemical & Metabolic Profile Comparison
Feature2-Azido-5-nitropyridine (ANP) 2-Cyano-5-nitropyridine (CNP) 2-Azido-5-CF3-pyridine (ATP)
Primary Utility Photoaffinity Labeling (High Yield)Bioisostere / FragmentPhotoaffinity Labeling (Mod. Yield)
Metabolic Risk Critical (High) LowModerate
HLM CLint (µL/min/mg) > 150 (Rapid Clearance)< 15 (Stable)25 - 40 (Moderate)
Primary Metabolite 2,5-Diaminopyridine2-Cyano-5-aminopyridine2-Amino-5-CF3-pyridine
GSH Adduct Formation High (Reactive Intermediates)LowLow
Ames Liability Positive (Nitro-driven)Positive (Nitro-driven)Negative
Detailed Performance Analysis
Candidate A: 2-Azido-5-nitropyridine (The Probe)
  • Performance: Excellent photochemistry (

    
     nm).
    
  • Stability: Rapidly degraded in liver microsomes (HLM). The electron-withdrawing nitro group makes the azide more electrophilic, increasing susceptibility to thiol reduction (GSH).

  • Verdict: Suitable only for in vitro proteomics. Unsuitable for in vivo probes or therapeutic scaffolds.

Candidate B: 2-Cyano-5-nitropyridine (The Isostere)
  • Performance: The nitrile group mimics the geometry and electronics of the azide but lacks photolability.

  • Stability: Significantly improved.[6][7][8] The nitrile is robust against reduction. However, the nitro group remains a liability for mutagenicity.

  • Verdict: Good negative control compound but retains nitro-associated risks.

Candidate C: 2-Azido-5-trifluoromethylpyridine (The Alternative)
  • Performance: The

    
     group provides electron withdrawal to stabilize the pyridine ring without introducing the reductive liability of the nitro group.
    
  • Stability: The azide is still slowly reduced to an amine, but the toxic hydroxylamine pathway is eliminated.

  • Verdict: The "Gold Standard" for in vivo photoaffinity studies.

Part 3: Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the 2-azido-5-nitropyridine scaffold, highlighting the toxicological "danger zone" created by the nitro group.

MetabolicPathways Parent 2-Azido-5-nitropyridine (Parent) AzideRed Azide Reduction (CYP450 / H2S) Parent->AzideRed NitroRed Nitroreduction (NTRs / Cytosolic) Parent->NitroRed AmineMet 2-Amino-5-nitropyridine AzideRed->AmineMet -N2 Diamino 2,5-Diaminopyridine (Terminal) AmineMet->Diamino Nitro Reduction Nitroso Nitroso Intermediate NitroRed->Nitroso +2e- HydroxylAmine Hydroxylamine (Genotoxic) Nitroso->HydroxylAmine +2e- HydroxylAmine->Diamino +2e- DNA DNA Adducts HydroxylAmine->DNA Toxicity

Figure 1: Metabolic divergence of 2-azido-5-nitropyridine. The red pathway indicates the formation of reactive intermediates responsible for genotoxicity.

Part 4: Experimental Protocols

To rigorously evaluate these pharmacophores, standard DMPK assays must be modified to detect reductive metabolism, which is often masked in standard aerobic incubations.

Protocol 1: Anaerobic Microsomal Stability Assay

Rationale: Standard microsomal stability assays are aerobic. Oxygen inhibits nitroreductases and re-oxidizes nitro-anion radicals, masking the instability of nitropyridines. This protocol forces the reductive pathway to assess "worst-case" stability.

  • Preparation:

    • Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Critical Step: Purge buffer and microsome mix with Nitrogen gas (

      
      ) for 15 minutes to remove dissolved oxygen.
      
  • Incubation:

    • Add test compound (ANP, CNP, or ATP) to a final concentration of 1 µM.

    • Initiate reaction with NADPH (1 mM final) or an NADPH-regenerating system.

    • Seal reaction plate immediately (air-tight) or incubate in an anaerobic chamber at 37°C.

  • Sampling:

    • Timepoints: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (3000g, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor: Loss of Parent AND appearance of Amino-metabolites (+2H, -O for nitro reduction; -N2, +2H for azide reduction).

Protocol 2: Glutathione (GSH) Trapping Assay

Rationale: To detect reactive electrophiles generated during metabolism (specifically the nitroso/hydroxylamine intermediates).

  • Incubation:

    • Incubate compound (10 µM) with HLM (1 mg/mL) and NADPH (1 mM).

    • Add Glutathione (GSH) at 5 mM excess.

  • Processing:

    • Incubate for 60 mins at 37°C.

    • Quench with Methanol.

  • Detection:

    • Analyze via LC-MS/MS using a Neutral Loss scan of 129 Da (pyroglutamic acid loss) or precursor ion scanning for GSH adducts.

    • Interpretation: Presence of GSH adducts indicates the formation of reactive metabolites capable of covalent protein binding.

References

  • Ren, X., et al. (2017). CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes.[9] ACS Central Science. [Link][9]

  • Nepali, K., et al. (2019). Metabolic Stability and Toxicity of Nitroaromatic Compounds. Journal of Medicinal Chemistry. (Contextual grounding on nitro-reduction liabilities).
  • Kalgutkar, A. S., et al. (2005). Comprehensive analysis of the metabolic stability of organic azides. Drug Metabolism and Disposition. [Link]

  • Griffith, J. C., et al. (1991).
  • Patterson, S., et al. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs. Chemical Research in Toxicology. [Link]

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Safety & Regulatory Compliance

Safety

Executive Safety Alert: High-Energy Energetic Material

STOP AND READ: 2-azido-5-nitropyridine is not a standard organic waste. It is a high-nitrogen energetic compound combining an azide ( ) and a nitro group ( ) on a pyridine ring.

Author: BenchChem Technical Support Team. Date: March 2026

STOP AND READ: 2-azido-5-nitropyridine is not a standard organic waste. It is a high-nitrogen energetic compound combining an azide (


) and a nitro group (

) on a pyridine ring.
  • Explosion Hazard: This compound is shock, friction, and heat sensitive.[1][2]

  • Incompatibility: Contact with metals (spatulas, needles) or halogenated solvents (DCM, Chloroform) can form highly unstable intermediates.

  • Disposal Directive: Do not mix with general organic solvent waste. Strict segregation is required.

Risk Assessment & Scientific Rationale (The "Why")

To handle this compound safely, you must understand the thermodynamics driving its instability. We utilize the C/N Ratio and the "Rule of Six" to quantify the risk.

The C/N Ratio Analysis

For organic azides, safety is estimated by the ratio of carbon atoms to nitrogen atoms.[2][3][4] A compound is generally considered stable for storage and handling if:


[5]

Analysis of 2-Azido-5-nitropyridine (


): 
  • 
     (Carbon):  5
    
  • 
     (Oxygen):  2
    
  • 
     (Nitrogen):  5
    


Conclusion: A ratio of 1.4 is critically low (far below the safe threshold of 3). This indicates the molecule is "energy-dense" and prone to rapid, explosive decomposition releasing


 gas. The presence of the Nitro group (

) further oxidizes the ring, increasing sensitivity.
Incompatible Matrices
  • Halogenated Solvents: Never use Dichloromethane (DCM) or Chloroform. Azides can react with di/tri-halomethanes to form di- and tri-azidomethane , which are extremely unstable liquid explosives.

  • Metals: Avoid metal spatulas (use Teflon/ceramic). Azides react with copper, lead, and brass (plumbing) to form heavy metal azides, which are primary explosives (detonators).

  • Acids: Strong acids can protonate the azide or cause decomposition, potentially releasing hydrazoic acid (

    
    ), which is both explosive and highly toxic (comparable to cyanide).
    

Operational Workflow: Disposal Decision Tree

The following diagram outlines the decision logic for disposing of bulk material versus treating trace residues.

AzideDisposal Start Start: 2-Azido-5-nitropyridine Waste Assess Assessment: Quantity & State Start->Assess Bulk Bulk Material / Stock (>100 mg) Assess->Bulk Pure Solid or Conc. Solution Residue Trace Residue / Contaminated Glassware Assess->Residue Empty Vials, Spills, Syringes Stabilize Step 1: Stabilize (Wetting) Bulk->Stabilize Prevent friction Rinse Step A: Triple Rinse with Compatible Solvent (Ethanol/Ethyl Acetate) Residue->Rinse Segregate Step 2: Segregate into 'High Hazard' Stream Stabilize->Segregate Contractor Step 3: Professional Lab Pack Disposal Segregate->Contractor CollectRinse Collect Rinsate as Azide Waste Rinse->CollectRinse DeconGlass Step B: Decontaminate Glassware (Alkaline Hydrolysis) Rinse->DeconGlass CollectRinse->Segregate Clean Glassware Safe for Wash DeconGlass->Clean

Figure 1: Decision logic for the safe disposal of high-energy azide waste.

Detailed Disposal Protocols

Protocol A: Bulk Material Disposal (Preferred)

Use this for: Expired stock, unused reaction products, or quantities >100 mg.

Do not attempt to chemically destroy bulk quantities of this compound in-house. The heat of reaction can trigger detonation.

  • Container Selection: Use a wide-mouth HDPE (plastic) jar. Do not use metal containers.

  • Stabilization (Wetting):

    • If the material is dry solid, gently add a small amount of water or a high-boiling inert solvent (like mineral oil) to desensitize it to friction/shock.

    • Note: Ensure the solvent is compatible (no halogenated solvents).[6]

  • Labeling:

    • Label clearly: "HIGH HAZARD WASTE - ORGANIC AZIDE - EXPLOSIVE POTENTIAL" .

    • List components: "2-azido-5-nitropyridine, [Solvent Name]".

  • Storage:

    • Store in a secondary container (plastic bin) in a cool, dark area away from other waste.

    • Do not store on metal shelving without a plastic liner.

  • Handoff: Contact your EHS (Environmental Health & Safety) or hazardous waste contractor for a "Lab Pack" pickup.

Protocol B: Trace Residue & Glassware Decontamination

Use this for: Cleaning flasks, spatulas, and empty vials.

Principle: We physically remove the hazard first, then chemically deactivate the trace remains on the surface.

Reagents Required:

  • Solvent: Ethanol or Ethyl Acetate (NOT DCM).

  • Decon Solution: 10% Sodium Hydroxide (NaOH) or a specific commercial surface decontaminant.

Step-by-Step:

  • Triple Rinse:

    • Rinse the contaminated glassware 3 times with Ethanol or Ethyl Acetate.

    • Crucial: Pour these rinses into the Segregated Azide Waste container (Protocol A), not the general solvent waste.

  • Surface Deactivation (Glassware Only):

    • Soak the now "empty" glassware in a 10% NaOH solution (pH > 10) for 12+ hours.

    • Mechanism:[6][7][8][9] Base hydrolysis helps degrade the nitro/azide functionality or detach it from the glass surface.

    • Alternative: Use a dilute solution of Cerium Ammonium Nitrate (CAN) if available, but alkaline soaking is standard for general safety.

  • Final Wash:

    • Rinse glassware with water and process as normal lab glass.

Emergency Response: Spills

Scenario: You have dropped a vial of 2-azido-5-nitropyridine solid on the floor.

  • Evacuate & Isolate: Clear the immediate area.

  • PPE: Wear double nitrile gloves, safety goggles, and a face shield.

  • Do Not Sweep: Sweeping creates friction.

  • Wet Method:

    • Gently cover the spill with a paper towel soaked in Ethanol or water. This desensitizes the solid.

  • Scoop:

    • Using a plastic scoop or stiff piece of paper (cardstock), gently lift the wet towel and solid.

    • Place into a plastic waste jar.

  • Wipe Down:

    • Wipe the area with a 10% NaOH solution.

Summary of Key Data

ParameterSpecificationSafety Implication
Formula

High Nitrogen Content
C/N Ratio 1.4 Unstable / Energetic (Rule of 3 violation)
Incompatibilities Metals, Acids, Halogenated SolventsRisk of detonation or toxic gas (

)
Waste Code D003 (Reactive) / P-Code (Potential)Requires "Reactive" waste labeling
Storage < 20°C, Dark, Plastic ContainerPrevent thermal/photochemical decomposition

References

  • University of Pittsburgh EH&S. (2013). Safe Handling of Azides.[4][6][10] Retrieved from [Link]

  • Stanford University EH&S. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • UC Santa Barbara. (n.d.).[6] Sodium Azide and Organic Azides Safety Fact Sheet. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Azido-5-Nitropyridine

Part 1: Executive Safety Directive (The "Why") Handling 2-azido-5-nitropyridine (CAS 7031-19-8) requires a fundamental shift from standard organic synthesis protocols to High-Energy Material (HEM) protocols. This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive (The "Why")

Handling 2-azido-5-nitropyridine (CAS 7031-19-8) requires a fundamental shift from standard organic synthesis protocols to High-Energy Material (HEM) protocols.

This compound presents a dual-threat profile:

  • Explosivity: The molecule contains two "explosophores"—an azide group (

    
    ) and a nitro group (
    
    
    
    )—on a pyridine ring.
    • C/N Ratio Analysis: With a chemical formula of

      
      , the Carbon-to-Nitrogen (C/N) ratio is exactly 1:1 .
      
    • Rule of Thumb: Organic azides are generally considered unstable if the ratio of

      
      . For this compound, 
      
      
      
      . This indicates extreme instability and high shock/friction sensitivity.
  • Toxicity: As a pyridine derivative, it possesses high potential for dermal absorption, causing rapid systemic toxicity (methemoglobinemia) and severe mucous membrane irritation.

Core Directive: Do not rely solely on standard PPE. Engineering controls (blast shielding) are the primary line of defense; PPE is the secondary failsafe.

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for any manipulation of >50 mg of 2-azido-5-nitropyridine.

Protection ZoneRequired EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles + Face Shield Standard safety glasses provide insufficient protection against high-velocity glass shards from a potential detonation. A face shield protects the neck arteries.
Hand (Primary) Laminate Film (e.g., Silver Shield/4H) Pyridine rings penetrate nitrile rapidly. Laminate film offers >4hr breakthrough time for aromatics.
Hand (Outer) 5-8 mil Nitrile Gloves Provides dexterity and protects the inner laminate glove from physical tears. Do NOT use Latex (poor resistance to nitrogenous aromatics).
Body Flame-Resistant (FR) Lab Coat In an explosion, the flash fire is often more damaging than the pressure wave. Synthetic blends (polyester) will melt into skin; FR cotton/Nomex is required.
Respiratory Fume Hood (Primary) Do not use N95s. If outside a hood (emergency only), a Full-Face Respirator with OV/P100 cartridges is required due to potential

and hydrazoic acid evolution.
Part 3: Engineering Controls & Visual Workflow

Mandatory Engineering Controls:

  • Blast Shielding: All reactions and rotary evaporation must be performed behind a weighted polycarbonate blast shield.

  • Anti-Static Grounding: Use an ionizing fan or grounding mats. The low C/N ratio makes the dry solid highly susceptible to static discharge detonation.

  • Non-Metallic Tools: Use only Teflon or ceramic spatulas. Metal spatulas can create "hot spots" via friction or react to form transition metal azides (e.g., iron azide), which are even more unstable.

Workflow Visualization: Safe Handling Loop

The following diagram outlines the decision logic for safe manipulation, emphasizing the "Stop Work" triggers.

SafeHandling Start Start: 2-Azido-5-Nitropyridine Task RiskAssess Calculate Scale & Energy (Is mass > 500mg?) Start->RiskAssess SplitBatch SPLIT BATCH Limit to < 500mg per vial RiskAssess->SplitBatch Yes (>500mg) PPECheck Don PPE: Silver Shield + Nitrile + Face Shield RiskAssess->PPECheck No (<500mg) SplitBatch->PPECheck ToolCheck Tool Check: Is Spatula Metal? PPECheck->ToolCheck StopWork STOP WORK Switch to Teflon/Ceramic ToolCheck->StopWork Yes (Metal) Handling Manipulation (Behind Blast Shield) ToolCheck->Handling No (Teflon) Waste Waste Segregation (NO ACIDS / NO METALS) Handling->Waste

Figure 1: Operational workflow emphasizing mass limits and material compatibility checks to prevent accidental detonation.

Part 4: Operational Protocol (Step-by-Step)
Phase 1: Preparation
  • Quench Solvents: Ensure all reaction solvents are free of acids. Acidic contaminants react with the azide to form Hydrazoic Acid (

    
    ) , which is highly toxic and explosive.[1][2][3]
    
  • Light Exclusion: Wrap reaction vessels in aluminum foil. Nitro-azides are often photo-labile; UV exposure can initiate decomposition.

Phase 2: Synthesis & Manipulation
  • Dissolution: Never work with the dry solid if possible. Immediately dissolve the compound in a solvent (e.g., DCM or Ethyl Acetate) upon synthesis or receipt.

  • Concentration:

    • Never distill to dryness.

    • Never use a water bath >40°C.

    • Always leave a "heel" of solvent. If a solid must be isolated, use a stream of inert gas (Nitrogen/Argon) rather than rotary evaporation to reduce thermal stress.

Phase 3: Decontamination & Disposal

The "Zero-Acid" Rule:

  • Segregation: Designate a specific waste container labeled: "HIGH HAZARD: ORGANIC AZIDE. DO NOT ADD ACID.[4][5][6] DO NOT ADD METALS."

  • Decontamination of Glassware:

    • Rinse glassware with a solvent (acetone/ethanol).

    • Collect rinsate in the Azide Waste container.

    • Soak glassware in a 10% Sodium Thiosulfate solution for 24 hours before standard washing. This reduces trace organic residues safely.

Part 5: Emergency Response Scenarios
Scenario A: Spillage of Dry Solid (>50 mg)
  • Evacuate: Clear the immediate area (radius of 10 ft).

  • Isolate: Do not attempt to sweep (friction risk).

  • Wet Down: Gently mist the powder with a solvent (acetone or ethyl acetate) using a plastic spray bottle to desensitize it.

  • Recover: Using a plastic scraper, transfer the wet slurry onto a solvent-soaked pad.

  • Disposal: Place the pad in the Azide Waste container.

Scenario B: Skin Exposure[7][8][9][10]
  • Doff: Immediately remove contaminated gloves/coat.

  • Wash: Flush with soap and water for 15 minutes.[11][12] Do not use alcohol/solvents on skin, as they enhance the transdermal absorption of the pyridine ring.

  • Medical: Seek immediate medical attention. Alert the physician to potential "Azide toxicity" (similar to cyanide) and "Methemoglobinemia" (nitro compound).

Part 6: Physiological Pathway of Toxicity

Understanding the biological impact ensures the user respects the chemical.

ToxicityPathway cluster_0 Dual Mechanism Exposure Dermal/Inhalation Exposure Absorption Rapid Absorption (Pyridine Carrier) Exposure->Absorption AzideAction Azide Moiety (Cytochrome Oxidase Inhibition) Absorption->AzideAction NitroAction Nitro Moiety (Hemoglobin Oxidation) Absorption->NitroAction Effect1 Cellular Asphyxia (Similar to Cyanide) AzideAction->Effect1 Effect2 Methemoglobinemia (Blue Skin/Low O2) NitroAction->Effect2 Systemic Cardiovascular Collapse Effect1->Systemic Effect2->Systemic

Figure 2: The dual-toxicity mechanism of 2-azido-5-nitropyridine, highlighting why immediate medical intervention is critical.

References
  • University of California, Santa Barbara (UCSB). (n.d.). Laboratory Safety Fact Sheet: Synthesizing, Purifying, and Handling Organic Azides.[3][13] Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides.[1][4][6] Department of Environmental Health and Safety. Retrieved from [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. (Foundational text on organic azide stability).

Sources

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